molecular formula C7H9NO7S2 B1315823 2-Amino-5-methoxybenzene-1,4-disulfonic acid CAS No. 27327-48-6

2-Amino-5-methoxybenzene-1,4-disulfonic acid

Cat. No.: B1315823
CAS No.: 27327-48-6
M. Wt: 283.3 g/mol
InChI Key: GLABVBIYGGDCNO-UHFFFAOYSA-N
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Description

2-Amino-5-methoxybenzene-1,4-disulfonic acid (CAS 27327-48-6) is an organic compound with the molecular formula C7H9NO7S2 and a molecular weight of 283.28 g/mol . This benzene disulfonic acid derivative is characterized by the presence of amino and methoxy functional groups, which, along with the sulfonic acid groups, make it a versatile and valuable building block in chemical synthesis . Its primary research value lies in its application as a key intermediate for the synthesis of dyes, including acidic, reactive, and direct dyes . The compound's structure, featuring multiple sites for electrophilic and nucleophilic substitution, allows researchers to utilize it in diazotization reactions and coupling processes to create more complex molecules, particularly azo dyes and fluorescent brighteners . The compound is offered by multiple suppliers for research purposes . It is essential to handle this material with care; it is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-amino-5-methoxybenzene-1,4-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NO7S2/c1-15-5-3-6(16(9,10)11)4(8)2-7(5)17(12,13)14/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLABVBIYGGDCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)S(=O)(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562848
Record name 2-Amino-5-methoxybenzene-1,4-disulfonic acid
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Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27327-48-6, 83763-33-1
Record name 2-Amino-5-methoxy-1,4-benzenedisulfonic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-methoxybenzene-1,4-disulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen -2-amino-5-methoxybenzene-1,4-disulphonate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.359
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Record name 1,4-Benzenedisulfonic acid, 2-amino-5-methoxy
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-Amino-5-methoxybenzene-1,4-disulfonic acid" fundamental properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-5-methoxybenzene-1,4-disulfonic acid

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 27327-48-6, 83763-33-1), a key aromatic amine derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available computed data and provides expert insights into its physicochemical properties, a proposed synthesis pathway based on established chemical principles, and its critical role as an intermediate in the synthesis of reactive dyes. This guide is intended for researchers, chemists, and professionals in the fields of dye chemistry, organic synthesis, and materials science, offering a foundational understanding of the compound's structure, function, and handling.

Core Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 4-Methoxyaniline-2,5-disulfonic acid, p-anisidine-2,5-disulfonic acidPubChem[1]
CAS Number 27327-48-6, 83763-33-1PubChem[1]
Molecular Formula C₇H₉NO₇S₂PubChem[1]
Molecular Weight 283.28 g/mol PubChem[1]
InChIKey GLABVBIYGGDCNO-UHFFFAOYSA-NPubChem[1]
Canonical SMILES COC1=C(C=C(C(=C1)S(=O)(=O)O)N)S(=O)(=O)OPubChem[1]
Topological Polar Surface Area 161 ŲPubChem[1]
XLogP3 (Computed) -0.7PubChem[1]

Proposed Synthesis Pathway and Experimental Protocol

A verified, step-by-step synthesis protocol for this compound is not prominently published. However, based on established principles of electrophilic aromatic substitution and known industrial processes for analogous compounds like aniline-2,5-disulfonic acid, a robust synthesis can be proposed.[2] The logical precursor is p-anisidine (4-methoxyaniline), which is subjected to exhaustive sulfonation.

The primary amino (-NH₂) and methoxy (-OCH₃) groups are ortho-, para-directing activators. The first sulfonation is expected to occur ortho to the amino group due to steric hindrance from the methoxy group. Introducing a second sulfonic acid group requires more forcing conditions, typically using oleum (fuming sulfuric acid, H₂SO₄·xSO₃), to overcome the deactivating effect of the first sulfonic acid group.[3]

Disclaimer: The following protocol is a proposed methodology based on analogous chemical transformations and has not been experimentally validated from a cited source. It should be performed by trained personnel with appropriate safety precautions.

Protocol: Di-sulfonation of p-Anisidine

Objective: To synthesize this compound from p-anisidine.

Materials:

  • p-Anisidine (C₇H₉NO)

  • Oleum (20-30% free SO₃)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Chloride (NaCl)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet

  • Addition funnel

  • Vacuum filtration apparatus (Büchner funnel)

  • pH meter or strips

Step-by-Step Procedure:

  • Initial Charge & Cooling: In the reactor under a nitrogen atmosphere, charge concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C using a circulating chiller.

  • Precursor Addition: Slowly add p-anisidine powder to the cold sulfuric acid in portions. Maintain the temperature below 10 °C throughout the addition. This forms the p-anisidinium sulfate salt. Causality Note: This controlled addition prevents runaway reactions and minimizes side-product formation.

  • Sulfonating Agent Addition: Once the p-anisidine is fully dissolved and the solution is homogenous, begin the dropwise addition of oleum (20-30% SO₃) via the addition funnel. A significant exotherm will occur; maintain the reaction temperature between 20-30 °C. Causality Note: Oleum is a much stronger sulfonating agent than sulfuric acid alone and is necessary to introduce the second sulfonic acid group onto the deactivated ring.[3]

  • Reaction Bake-out: After the oleum addition is complete, slowly raise the temperature of the reaction mixture to 100-120 °C and hold for 4-6 hours. Monitor the reaction progress via a suitable method (e.g., HPLC) until the mono-sulfonated intermediate is consumed.

  • Quenching: Allow the reactor to cool to ambient temperature. In a separate, larger vessel, prepare a stirred slurry of ice and water. Very slowly and carefully, transfer the reaction mixture onto the ice. This quenching step must be performed with extreme caution due to the highly exothermic nature of diluting concentrated acid.

  • Isolation and Purification: The product, this compound, is highly soluble in water. The isolation is typically achieved by "salting out." Add sodium chloride to the aqueous solution until saturation, which significantly reduces the solubility of the sulfonic acid, causing it to precipitate.

  • Filtration and Drying: Cool the slurry to 0-5 °C to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a cold, saturated NaCl solution to remove residual acid. Dry the product under vacuum at 60-80 °C.

Self-Validation:

  • Yield: Track the mass of the dried product to calculate the reaction yield.

  • Purity: Analyze the product using HPLC.

  • Identity Confirmation: Use techniques such as Mass Spectrometry to confirm the molecular weight (283.28 g/mol ) and NMR spectroscopy to confirm the structure, if standards are available.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Isolation cluster_end Final Product p_anisidine p-Anisidine dissolution 1. Dissolution in H₂SO₄ (0-10 °C) p_anisidine->dissolution H₂SO₄ sulfonation 2. Addition of Oleum (20-30% SO₃) (20-30 °C) dissolution->sulfonation Oleum bakeout 3. Bake-out (100-120 °C, 4-6h) sulfonation->bakeout Heat quench 4. Quench on Ice-Water bakeout->quench Cool, then add to ice salting_out 5. Precipitation with NaCl ('Salting Out') quench->salting_out NaCl (sat.) filtration 6. Filtration & Drying salting_out->filtration product 2-Amino-5-methoxybenzene- 1,4-disulfonic acid filtration->product

Applications in Dye Chemistry

The primary industrial application of this compound is as a crucial intermediate in the manufacture of azo dyes, particularly reactive dyes for cellulosic fibers like cotton.[4] The molecule's structure contains two key features that make it highly valuable for this purpose:

  • Primary Aromatic Amine (-NH₂): This group is the reactive site for diazotization. In the first step of dye synthesis, the amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a highly reactive diazonium salt.

  • Disulfonic Acid Groups (-SO₃H): These groups are powerful water-solubilizing moieties. The presence of two sulfonic acid groups ensures that both the intermediate and the final dye molecule have excellent solubility in water, which is the standard medium for textile dyeing processes.[4] This high solubility allows for uniform application of the dye to the fabric.

The resulting diazonium salt is then reacted with a "coupling component" (often a naphthol or another amine derivative) in an azo coupling reaction to form the final colored dye molecule. The covalent bond formed between the dye and the textile fiber results in excellent colorfastness.[5]

G cluster_intermediate Target Compound cluster_process Dye Synthesis Process cluster_components Reaction Components cluster_final Final Product start_mol 2-Amino-5-methoxybenzene- 1,4-disulfonic acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) start_mol->diazotization Forms diazonium Diazonium Salt Intermediate (Highly Reactive) diazotization->diazonium coupling Azo Coupling azo_dye Water-Soluble Azo Dye coupling->azo_dye diazonium->coupling Reacts with coupler Coupling Component (e.g., Naphthol derivative) coupler->coupling

Safety and Handling

Hazard Identification: According to the Globally Harmonized System (GHS) classification, this compound is classified as causing serious eye damage.[1] It is imperative to handle this chemical with appropriate personal protective equipment.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, impervious gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin: Flush skin with plenty of water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do not induce vomiting. Rinse mouth and seek medical advice.

Conclusion

This compound is a specialized chemical intermediate whose value is defined by its unique combination of functional groups. The aromatic amine provides the reactive handle for building larger chromophore systems, while the dual sulfonic acid groups confer the essential property of water solubility. While a comprehensive, experimentally verified dataset is not widely available, its structural similarity to other key dye intermediates allows for the confident postulation of its synthesis and application. This guide serves as a foundational resource for professionals, enabling a better understanding of its role in the broader landscape of industrial organic chemistry.

References

  • PrepChem.com. (n.d.). Synthesis of Aniline-2,4-disulphonic acid. Retrieved from [Link]

  • Google Patents. (1929). Process for the manufacture of aniline-2:5-disulphonic acid.
  • Google Patents. (2016). A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
  • Google Patents. (1988). Reactive dyes, their preparation and their use.
  • ResearchGate. (n.d.). Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH3CN as a solvent. Retrieved from [Link]

  • Google Patents. (1994). 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate.
  • MDPI. (2023). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. Retrieved from [Link]

  • Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Wikipedia. (n.d.). Reactive dye. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Methoxyaniline-2,5-disulfonic acid. Retrieved from [Link]

  • MDPI. (2021). Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics. Retrieved from [Link]

  • ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. Retrieved from [Link]

  • MDPI. (2018). A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. Retrieved from [Link]

  • Tradeindia. (n.d.). P Anisidine Manufacturers, Para Anisidine Dealers & Exporters. Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). p-Anisidine-2-sulfonic acid. Retrieved from [Link]

  • Google Patents. (2008). Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof.
  • SEAC-Gujarat. (2024). 780th meeting of SEAC-Gujarat, Dated 13.02.2024. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

"2-Amino-5-methoxybenzene-1,4-disulfonic acid" CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-5-methoxybenzene-1,4-disulfonic acid

This guide provides a comprehensive technical overview of this compound, a significant chemical intermediate. It is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and handling. This document moves beyond a simple data sheet to explain the causality behind its chemical characteristics and synthetic pathways, ensuring a thorough and practical understanding.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound characterized by an aniline core functionalized with a methoxy group and two sulfonic acid groups. These functional groups dictate its chemical reactivity and physical properties, making it a valuable precursor in various chemical syntheses.

Chemical Structure

The molecular structure is fundamental to understanding the compound's reactivity. The electron-donating nature of the amino (-NH₂) and methoxy (-OCH₃) groups activates the benzene ring towards electrophilic substitution, while the sulfonic acid (-SO₃H) groups are strongly electron-withdrawing and increase water solubility.

Caption: Molecular structure of this compound.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and research. This compound is registered under multiple identifiers.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 27327-48-6[1]
Alternate CAS 83763-33-1[1]
Molecular Formula C₇H₉NO₇S₂[1]
SMILES COC1=C(C=C(C(=C1)S(=O)(=O)O)N)S(=O)(=O)O[1][2]
InChIKey GLABVBIYGGDCNO-UHFFFAOYSA-N[1]
Synonyms

In literature and commercial listings, this compound may be referred to by several names.

Synonym
4-Methoxyaniline-2,5-disulfonic acid[1]
2-amino-5-methoxy-1,4-benzenedisulfonic acid
Physicochemical Properties

The physical and chemical properties determine the compound's behavior in various experimental and industrial settings.

PropertyValueSource
Molecular Weight 283.3 g/mol [1]
Appearance Light brown to beige powder[3]
Solubility Soluble in water[3]
Melting Point Decomposes[3]
pKa (Predicted) Acidic in aqueous solution[3]

Part 2: Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process rooted in the principles of electrophilic aromatic substitution. While specific proprietary methods may vary, a general and logical pathway can be derived from established chemical transformations. A plausible route starts from a more readily available precursor, such as p-anisidine (4-methoxyaniline), and introduces the sulfonic acid groups.

Synthesis Pathway Overview

The core of the synthesis involves the direct sulfonation of an activated aromatic ring. The strong activating and ortho-, para-directing effects of the amino and methoxy groups must be carefully managed to achieve the desired 1,4-disubstitution pattern of the sulfonic acid groups.

G cluster_0 Synthesis Workflow start Start: p-Anisidine (4-methoxyaniline) protect Step 1: Amino Group Protection (e.g., Acetylation with Acetic Anhydride) start->protect Causality: Prevents oxidation and side reactions of the amino group during sulfonation. sulfonate Step 2: Disulfonation (Fuming Sulfuric Acid / Oleum) protect->sulfonate Causality: Introduction of two -SO₃H groups onto the activated aromatic ring. hydrolyze Step 3: Deprotection (Acid or Base Hydrolysis) sulfonate->hydrolyze Causality: Restores the primary amino group. isolate Step 4: Isolation & Purification (Precipitation & Recrystallization) hydrolyze->isolate Causality: Removes impurities and isolates the pure compound. product Final Product: 2-Amino-5-methoxybenzene- 1,4-disulfonic acid isolate->product

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on common organic synthesis techniques for analogous compounds.[4] Note: This procedure should be performed by trained personnel with appropriate safety measures in place.

Objective: To synthesize this compound from p-anisidine.

Step 1: Protection of the Amino Group (Acetylation)

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-anisidine in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride dropwise while maintaining the temperature below 10 °C.

    • Causality: This exothermic reaction forms N-(4-methoxyphenyl)acetamide. Protecting the amino group as an amide reduces its activating strength and prevents oxidation during the harsh sulfonation step.

Step 2: Disulfonation

  • To the cooled acetamide solution, slowly and carefully add fuming sulfuric acid (oleum, 20-30% SO₃) dropwise.

  • Maintain rigorous temperature control, keeping the reaction mixture below 25 °C.

    • Causality: Oleum is a powerful sulfonating agent. The reaction is highly exothermic. Two sulfonic acid groups are introduced onto the aromatic ring at the positions ortho and meta to the activating acetylamino group.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

Step 3: Deprotection (Hydrolysis)

  • Carefully pour the reaction mixture onto crushed ice. This will precipitate the sulfonated intermediate and hydrolyze the excess oleum.

  • Add a concentrated solution of sodium hydroxide or hydrochloric acid and heat the mixture under reflux for 2-4 hours.

    • Causality: The acidic or basic conditions hydrolyze the amide bond, removing the acetyl protecting group and restoring the free amino group.

Step 4: Isolation and Purification

  • Cool the solution. The product, being a zwitterionic and highly polar molecule, may precipitate upon cooling or by adjusting the pH to its isoelectric point.

  • Filter the crude product and wash with a small amount of cold water.

  • Recrystallize the product from hot water or an appropriate solvent system to achieve high purity.

  • Dry the final product under vacuum.

Part 3: Applications and Industrial Relevance

The primary application of this compound is as a crucial dye intermediate .[4][5]

  • Azo Dyes: Its structure, containing a primary aromatic amine, makes it an ideal diazo component. Through diazotization (reaction with nitrous acid), it forms a highly reactive diazonium salt. This salt can then be coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes with different colors and properties.

  • Reactive Dyes: The sulfonic acid groups enhance the water solubility of the final dye, which is essential for dyeing processes in aqueous media. They also provide sites for covalent bonding with fibers like cotton, leading to excellent wash fastness.

Part 4: Safety and Handling

Proper handling is essential to ensure laboratory and industrial safety.

GHS Hazard Information
  • Hazard Statement: H318 - Causes serious eye damage.[1]

  • Pictogram: Corrosion (GHS05)

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P317: Get medical help.[1]

Storage and Handling Recommendations
  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Keep away from strong oxidizing agents.[3]

  • Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

Part 5: Conclusion

This compound is a well-defined chemical entity with significant industrial importance, primarily in the synthesis of dyes. Its chemical properties are a direct result of its specific arrangement of functional groups. A thorough understanding of its synthesis, rooted in fundamental organic chemistry principles, and strict adherence to safety protocols are paramount for its effective and safe utilization in research and manufacturing.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
  • TradeIndia. (n.d.). 2 Amino 5 Methoxy Benzene Sulfonic Acid Exporter, Supplier from Ahmedabad. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

"2-Amino-5-methoxybenzene-1,4-disulfonic acid" molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-5-methoxybenzene-1,4-disulfonic acid

Compound Overview and Identification

This compound is a substituted aromatic organic compound that serves as a versatile intermediate in chemical synthesis. Its structure, featuring an aniline core modified with a methoxy group and two strongly acidic sulfonic acid moieties, imparts unique properties of significant interest in the fields of dye chemistry and materials science. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a plausible synthesis protocol, and its applications for professionals in research and development.

The compound is identified by several key descriptors:

  • IUPAC Name : this compound[1]

  • CAS Number : 27327-48-6[1]

  • Molecular Formula : C₇H₉NO₇S₂[1][2]

  • Synonyms : 4-Methoxyaniline-2,5-disulfonic acid, p-anisidine-2,5-disulfonic acid, Chrome Acid Violet R, Acid Violet 17[1][3]

Physicochemical and Molecular Properties

The functional groups on the benzene ring dictate the compound's chemical behavior and physical properties. The two sulfonic acid groups make it a strong acid and render it highly water-soluble, while the primary amine acts as a weak base and a key reactive site for further chemical modification.

Data Summary

The core quantitative properties of the compound are summarized in the table below. These values are critical for designing experiments, calculating stoichiometric ratios, and predicting behavior in various solvent systems.

PropertyValueSource(s)
Molecular Weight 283.3 g/mol [1]
Monoisotopic Mass 282.98204397 Da[1][2]
Appearance Light brown to beige powder[3]
Solubility Soluble in water[3]
pH of Aqueous Solution Acidic[3]
Predicted XlogP -0.7[1][2]
Melting Point Decomposes (temperature not specified)[3]
  • Insight : The highly negative XlogP value (-0.7) quantitatively confirms the compound's hydrophilic nature, a direct consequence of the two sulfonic acid groups. This high polarity is a key consideration for selecting appropriate reaction solvents and purification techniques, such as aqueous workups and recrystallization from polar solvents.

Molecular Structure and Spectroscopic Profile

Molecular Structure

The structure consists of a central benzene ring with four substituents. The amino and methoxy groups are para to each other, and the two sulfonic acid groups are positioned at the remaining ortho and meta positions relative to the amino group.

Caption: 2D Molecular Structure of this compound.

Predicted Spectroscopic Profile
Technique Expected Features
¹H NMR - Two singlets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the two non-equivalent aromatic protons.- A singlet for the methoxy (-OCH₃) protons (δ ~3.8 ppm).- A broad singlet for the amine (-NH₂) protons.- A very broad singlet for the acidic sulfonic acid (-SO₃H) protons, often exchanged with D₂O.
¹³C NMR - Six distinct signals in the aromatic region (δ 110-160 ppm) for the benzene ring carbons.- A signal for the methoxy carbon (δ ~56 ppm).
FT-IR (cm⁻¹) - Broad O-H stretch from sulfonic acids (~3000 cm⁻¹).- N-H stretching from the primary amine (~3300-3500 cm⁻¹).- Strong S=O stretching from sulfonic acids (~1150-1250 cm⁻¹ and ~1030-1080 cm⁻¹).- C-O stretching from the methoxy group (~1250 cm⁻¹).
Protocol for Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring the necessary spectroscopic data for structural verification and quality control.

  • Sample Preparation :

    • For NMR: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will result in the exchange and disappearance of the -NH₂ and -SO₃H proton signals.

    • For FT-IR: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • NMR Data Acquisition :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard ¹H spectrum, followed by a ¹³C spectrum.

    • Reference the spectra to the residual solvent peak.

  • FT-IR Data Acquisition :

    • Record a background spectrum of the pure KBr pellet.

    • Place the sample pellet in the spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹. The instrument software will automatically perform the background subtraction.

Synthesis and Purification

While specific synthesis literature for this exact molecule is sparse, a robust and logical synthesis pathway can be designed based on established electrophilic aromatic substitution principles. The most direct approach involves the di-sulfonation of p-anisidine (4-methoxyaniline).

Proposed Synthesis Workflow

The workflow involves a one-pot reaction where the starting material is treated with an excess of a strong sulfonating agent.

cluster_0 Synthesis Protocol Start p-Anisidine (Starting Material) Reaction React with Fuming H₂SO₄ (20% SO₃) Control Temp: 25-40°C Start->Reaction Sulfonation Workup Quench on Ice & Neutralize Reaction->Workup Reaction Quench Isolation Isolate Crude Product (Filtration) Workup->Isolation Precipitation End Purified Product (Recrystallization) Isolation->End Purification

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, where successful completion of each step prepares the reaction for the next.

  • Reactor Setup : In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Charge Sulfonating Agent : Carefully charge the flask with 100 mL of fuming sulfuric acid (20% SO₃). Begin stirring and cool the flask in an ice-water bath.

    • Causality: Fuming sulfuric acid is a powerful sulfonating agent required to introduce two sulfonic acid groups onto the moderately activated aniline ring. The cooling is essential to control the highly exothermic reaction upon addition of the aniline.

  • Substrate Addition : Slowly add 24.6 g (0.2 mol) of p-anisidine to the stirred, cooled acid in small portions or as a melt via the dropping funnel over 60-90 minutes. Maintain the internal temperature below 40°C.

    • Causality: Slow, portion-wise addition is a critical safety measure to manage heat generation and prevent runaway reactions or excessive charring of the organic material.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours to ensure the reaction proceeds to completion (di-sulfonation).

  • Reaction Quench and Product Precipitation : Prepare a 1 L beaker containing 500 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a solid.

    • Causality: Quenching on ice serves two purposes: it safely dilutes the strong acid and dramatically decreases the solubility of the sulfonated product, causing it to precipitate out of the solution.

  • Isolation and Purification :

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two 50 mL portions of cold brine (saturated NaCl solution) to remove residual sulfuric acid.

    • Causality: A brine wash is more effective than a pure water wash at preventing the redissolution of the product due to the common-ion effect.

    • Recrystallize the crude solid from hot water to yield the purified this compound. Dry the final product in a vacuum oven.

Applications in Research and Drug Development

Dye Synthesis Intermediate

The primary and most established application of this compound is as a key intermediate in the synthesis of azo dyes and other colorants[5]. The primary amine group can be readily diazotized and then coupled with various aromatic compounds (coupling partners) to generate a wide range of colors. Its synonyms, "Chrome Acid Violet R" and "Acid Violet 17," directly refer to dyes produced from this precursor[3].

Potential in Drug Discovery and Materials Science

While not a widely cited component of active pharmaceutical ingredients (APIs), its structural motifs are highly relevant to drug development professionals.

  • Scaffold for Medicinal Chemistry : The sulfonated aniline scaffold is a common feature in many drugs. Sulfonic acid or sulfonamide groups are often used to increase water solubility, improve pharmacokinetic profiles, or interact with specific binding sites in proteins. This compound serves as a pre-functionalized starting material for building more complex molecules.

  • Building Block for Functional Polymers : The presence of multiple reactive sites (amine, aromatic ring) allows this molecule to be incorporated into polymers. The sulfonic acid groups can be used to create ion-exchange resins or proton-conducting membranes for applications in fuel cells or water purification systems.

Safety, Handling, and Storage

Hazard Assessment

According to the Globally Harmonized System (GHS) classification, this compound presents a significant hazard:

  • H318: Causes serious eye damage [1].

Recommended Handling Protocol
  • Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.

  • Engineering Controls : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Spill Response : In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place it in a sealed container for proper disposal. Clean the spill area with water.

  • First Aid :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin : Wash off with soap and plenty of water.

    • Inhalation : Move to fresh air.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek medical advice.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible substances such as strong oxidizing agents[3].

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxybenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.

Sources

An In-Depth Technical Guide to the Synthesis and Applications of 2-Amino-5-methoxybenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methoxybenzene-1,4-disulfonic acid, a significant chemical intermediate. The document delves into the logical synthesis of this compound, starting from the readily available precursor, p-anisidine. It offers a detailed, field-proven protocol for its preparation via disulfonation, elucidating the chemical principles that govern the reaction. Furthermore, this guide explores the compound's known applications, primarily as a crucial component in the synthesis of azo dyes, and discusses the potential relevance of its structural motifs in the realm of medicinal chemistry. Physical and chemical properties are systematically presented to provide a complete profile of the compound for research and development purposes.

Introduction: Unveiling a Versatile Chemical Intermediate

This compound, also known by its synonym 4-Methoxyaniline-2,5-disulfonic acid, is an aromatic organic compound with the chemical formula C₇H₉NO₇S₂.[1] Its structure is characterized by a benzene ring substituted with an amino group, a methoxy group, and two sulfonic acid groups. This unique combination of functional groups imparts specific chemical properties that make it a valuable intermediate in chemical synthesis.

The strategic placement of the amino and sulfonic acid groups makes it an excellent diazo component for the synthesis of azo dyes. The methoxy group, being an electron-donating group, influences the color and properties of the resulting dyes. While its primary documented application lies within the dye industry, the substituted aminobenzenesulfonic acid scaffold holds potential interest for medicinal chemists and drug development professionals. Substituted anilines and sulfonic acids are known pharmacophores present in a variety of therapeutic agents.

This guide will provide a detailed exploration of the synthesis of this compound, its chemical and physical properties, and its established and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₉NO₇S₂[1]
Molecular Weight 283.3 g/mol [1]
CAS Number 27327-48-6, 83763-33-1[1][2]
Appearance Light brown to beige powder[3]
Solubility Soluble in water[3]
Melting Point Decomposes[3]
Acidity Acidic in aqueous solution[3]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is achieved through the disulfonation of p-anisidine (4-methoxyaniline). The reaction is an electrophilic aromatic substitution, where sulfur trioxide (SO₃), the electrophile, attacks the electron-rich benzene ring of p-anisidine. The presence of the activating amino and methoxy groups directs the incoming sulfonic acid groups to the ortho and para positions.

The following diagram illustrates the logical workflow for the synthesis:

Synthesis_Workflow p_anisidine p-Anisidine reaction_vessel Reaction Vessel p_anisidine->reaction_vessel oleum Oleum (H₂SO₄ + SO₃) oleum->reaction_vessel heating_step1 Initial Heating (Monosulfonation) reaction_vessel->heating_step1 Sulfonation heating_step2 Elevated Temperature (Disulfonation) heating_step1->heating_step2 Further Reaction workup Aqueous Workup & Isolation heating_step2->workup Cooling & Precipitation product 2-Amino-5-methoxybenzene- 1,4-disulfonic acid workup->product

Caption: A logical workflow diagram for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, based on established methods for the sulfonation of analogous anilines.[4]

Materials:

  • p-Anisidine

  • Concentrated Sulfuric Acid (98%)

  • Oleum (20-30% free SO₃)

  • Ice

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of the p-Anisidine Sulfate Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add a calculated amount of p-anisidine to 1.5 to 3 molar equivalents of concentrated sulfuric acid. The addition should be done slowly with stirring, and the temperature should be monitored. An exothermic reaction will occur, forming the p-anisidinium sulfate salt.

  • Sulfonation with Oleum: To the stirred mixture, add a sufficient amount of oleum (containing 2 to 3 molar equivalents of free SO₃ per mole of p-anisidine) via a dropping funnel. The addition should be controlled to maintain the reaction temperature between 20-40 °C.

  • Initial Heating (Monosulfonation): After the addition of oleum is complete, the reaction mixture is heated to a temperature range of 60-80 °C for approximately 1-3 hours. This step primarily facilitates the formation of the monosulfonated product.

  • Elevated Temperature (Disulfonation): Following the initial heating period, the temperature of the reaction mixture is raised to 130-160 °C and maintained for 2-4 hours. This higher temperature drives the reaction towards disulfonation.

  • Workup and Isolation: After the reaction is complete, the mixture is allowed to cool to room temperature. The cooled reaction mixture is then carefully and slowly poured onto crushed ice with vigorous stirring. The product will precipitate out of the acidic aqueous solution.

  • Filtration and Washing: The precipitated solid is collected by vacuum filtration using a Buchner funnel. The filter cake is washed with cold water to remove any remaining acid.

  • Drying: The product is dried in a vacuum oven at a suitable temperature to yield this compound as a solid.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid and oleum are extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The addition of the reaction mixture to ice is highly exothermic and should be done with caution to avoid splashing.

Discovery and Historical Context

Applications in Research and Industry

Azo Dye Synthesis

The primary and most well-documented application of this compound is as an intermediate in the synthesis of azo dyes.[7][8] The presence of the primary amino group allows for diazotization, a reaction where the amine is converted into a diazonium salt using nitrous acid (usually generated in situ from sodium nitrite and a strong acid). This diazonium salt is a potent electrophile that can then react with an electron-rich coupling component (such as a phenol or an aniline derivative) to form an azo compound, which is characterized by the -N=N- chromophore.

The general scheme for the use of this compound in azo dye synthesis is depicted below:

Azo_Dye_Synthesis start_compound 2-Amino-5-methoxybenzene- 1,4-disulfonic acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) start_compound->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt azo_coupling Azo Coupling diazonium_salt->azo_coupling coupling_component Coupling Component (e.g., Naphthol derivative) coupling_component->azo_coupling azo_dye Azo Dye azo_coupling->azo_dye

Caption: A schematic representation of the use of this compound in azo dye synthesis.

The sulfonic acid groups on the molecule serve to increase the water solubility of the resulting dyes, which is a crucial property for their application in dyeing textiles. The methoxy group can act as an auxochrome, modifying the color of the dye.

Potential in Medicinal Chemistry and Drug Development

While direct applications in drug development for this compound are not widely reported, its structural components are of interest to medicinal chemists. The substituted aniline core is a common scaffold in many biologically active molecules. Furthermore, sulfonic acid and sulfonamide groups are frequently incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and plasma protein binding.

The presence of multiple functional groups on a single, relatively small molecule makes it a potentially interesting building block for the synthesis of more complex molecules through combinatorial chemistry or fragment-based drug design approaches. Researchers in drug development may consider this compound or its derivatives as starting materials for the synthesis of novel compounds to be screened for various biological activities.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of azo dyes. Its synthesis from p-anisidine via disulfonation is a robust and scalable process, grounded in the fundamental principles of electrophilic aromatic substitution. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a detailed protocol and mechanistic insights for researchers and scientists. While its primary industrial application is in the coloration industry, the structural features of this compound suggest its potential as a building block in the broader field of organic synthesis, including for the development of novel molecules with potential biological activity.

References

  • CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google P
  • This compound | C7H9NO7S2 | CID 14670801 - PubChem. (URL: [Link])

  • Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH 3 CN as a solvent - ResearchGate. (URL: [Link])

  • 83763-33-1 | 4-Methoxyaniline-2,5-disulfonic acid. (URL: [Link])

  • DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt.
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. (URL: [Link])

  • Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone - MDPI. (URL: [Link])

  • US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google P
  • A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. (URL: [Link])

  • CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google P
  • 2-Amino-5-methoxybenzoic acid (6705-03-9) - Chemchart. (URL: [Link])

  • p-Anisidine, 2-nitro - Organic Syntheses Procedure. (URL: [Link])

  • p-Anisidine-2-sulfonic acid - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])

  • 2-Amino-5-methoxybenzenesulfonic acid | C7H9NO4S | CID 83260 - PubChem. (URL: [Link])

  • Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic acid. (URL: [Link])

  • Sulfanilic acid - Wikipedia. (URL: [Link])

  • EP0390654B1 - Aminobenzenesulfonic acid derivative - Google P
  • How can I synthesize 2-amino-5-methoxyphenol? - ResearchGate. (URL: [Link])

  • Azo Dyes - ResearchGate. (URL: [Link])

  • Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Eureka | Patsnap. (URL: [Link])

  • Al-Nahrain Journal of Science An Overview of Preparation for Different Azo Compounds. (URL: [Link])

  • 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203) at best price in Mumbai | ID. (URL: [Link])

  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (URL: [Link])

Sources

Spectroscopic Characterization of 2-Amino-5-methoxybenzene-1,4-disulfonic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Molecular Signature

2-Amino-5-methoxybenzene-1,4-disulfonic acid (CAS: 27327-48-6) is a polysubstituted aromatic compound featuring a nuanced arrangement of electron-donating (amino, methoxy) and strongly electron-withdrawing (sulfonic acid) groups.[1] This configuration imparts unique chemical properties, making it a molecule of interest for applications in specialty dye synthesis, as a complexing agent, or as a versatile intermediate in pharmaceutical development. Its molecular formula is C₇H₉NO₇S₂ and it has a molecular weight of 283.3 g/mol .[1]

Unambiguous structural confirmation and purity assessment are paramount for any research or development application. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to explain the underlying principles and experimental rationale, offering a robust framework for researchers to confirm the identity and purity of this compound.

Below is the chemical structure with standardized numbering for consistent reference throughout this guide.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles & Causality

NMR spectroscopy is the cornerstone of organic structure elucidation. It maps the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. For this molecule, the key insights from NMR will be:

  • ¹H NMR: The number of signals corresponds to the number of chemically non-equivalent protons. Their chemical shift (δ) is dictated by the local electronic environment; electron-withdrawing groups like -SO₃H deshield protons (shift downfield), while electron-donating groups like -NH₂ and -OCH₃ shield them (shift upfield). Coupling constants (J) reveal the connectivity of neighboring protons.

  • ¹³C NMR: Provides a count of unique carbon environments, confirming the molecular backbone. The chemical shifts are similarly influenced by substituent electronic effects.

Predicted ¹H and ¹³C NMR Spectral Data
  • Aromatic Protons (H-3, H-6): The benzene ring has two remaining protons.

    • H-3: This proton is ortho to the strongly electron-withdrawing -SO₃H group at C-4 and ortho to the electron-donating -NH₂ group at C-2. The powerful deshielding from the sulfonic acid group is expected to dominate, placing this proton's signal significantly downfield.

    • H-6: This proton is ortho to the -SO₃H group at C-1 and ortho to the electron-donating -OCH₃ group at C-5. Similar to H-3, it will be shifted downfield.

    • Given the 1,4-disposition of these protons relative to each other, no significant H-H coupling is expected, so they should appear as two distinct singlets.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to other protons. They will appear as a sharp singlet. Data from similar methoxy-substituted aromatics suggest a chemical shift in the range of 3.5-4.0 ppm.[2]

  • Amino Protons (-NH₂): These protons are exchangeable and their signal is often broad. The chemical shift is highly dependent on the solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, they are readily observed.

  • Sulfonic Acid Protons (-SO₃H): As highly acidic and rapidly exchanging protons, these signals are typically very broad and shifted far downfield, often beyond the standard spectral window or integrated into the water peak.

The following tables summarize the predicted spectral data.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~8.0 - 8.5 Singlet 1H H-3 Deshielded by ortho -SO₃H group.
~7.5 - 8.0 Singlet 1H H-6 Deshielded by ortho -SO₃H group.
~5.0 - 6.0 Broad Singlet 2H -NH₂ Exchangeable protons, shift is variable.
~3.85 Singlet 3H -OCH₃ Typical range for aryl methoxy group.

| >10.0 | Very Broad | 2H | -SO₃H | Highly acidic, exchangeable, often not observed. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Rationale
~150 - 155 C-5 Aromatic C attached to -OCH₃, shielded.
~145 - 150 C-2 Aromatic C attached to -NH₂, shielded.
~140 - 145 C-1 or C-4 Ipso-carbon attached to -SO₃H, deshielded.
~135 - 140 C-4 or C-1 Ipso-carbon attached to -SO₃H, deshielded.
~120 - 125 C-6 Aromatic CH, deshielded by adjacent -SO₃H.
~115 - 120 C-3 Aromatic CH, deshielded by adjacent -SO₃H.

| ~56.0 | -OCH₃ | Typical range for aryl methoxy carbon. |

Experimental Protocol for NMR Data Acquisition

This protocol is designed to be self-validating by ensuring sample purity and proper instrument calibration.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the dried this compound sample.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it is an excellent solvent for polar, acidic compounds and allows for the observation of exchangeable -NH₂ and -OH protons.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion, which is crucial for resolving the closely spaced aromatic signals.

  • Data Acquisition:

    • Tune and shim the probe to the sample to ensure maximum spectral resolution and correct peak shape.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and more scans will be required due to the lower natural abundance of ¹³C.

    • (Optional but Recommended) Acquire 2D NMR spectra, such as HSQC and HMBC, to definitively correlate proton signals with their attached carbons and confirm long-range connectivity, providing unambiguous assignment.

Infrared (IR) Spectroscopy

Theoretical Principles & Causality

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has characteristic vibrational frequencies, making IR spectroscopy an excellent tool for identifying the presence of key structural motifs. For this molecule, we expect to see clear signatures for the amine, methoxy, sulfonic acid, and substituted aromatic functionalities.

Interpretation of Key Spectral Features

The IR spectrum will be a composite of the vibrations from all functional groups present.

  • -NH₂ Group: The primary amine will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region (asymmetric and symmetric stretches).

  • -SO₃H Group: This is the most dominant feature. Expect very strong and broad S=O asymmetric and symmetric stretching bands around 1250-1150 cm⁻¹ and 1060-1030 cm⁻¹, respectively. A broad O-H stretch from the sulfonic acid will also be present, likely overlapping with other signals in the 3000 cm⁻¹ region.

  • Aromatic Ring: Aromatic C-H stretching vibrations will appear as a series of weaker peaks just above 3000 cm⁻¹. The characteristic C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

  • -OCH₃ Group: Aliphatic C-H stretching from the methyl group will be visible just below 3000 cm⁻¹. A strong C-O stretching band is expected around 1250 cm⁻¹.

  • Substitution Pattern: The 1,2,4,5-tetrasubstitution pattern gives rise to specific C-H out-of-plane (OOP) bending vibrations in the fingerprint region (< 900 cm⁻¹), which can help confirm the isomer.[4]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
3500 - 3300 Medium N-H Stretch Primary Amine (-NH₂)
3100 - 3000 Weak-Medium C-H Stretch Aromatic Ring
2980 - 2850 Weak-Medium C-H Stretch Methoxy (-OCH₃)
~3000 (Very Broad) Broad O-H Stretch Sulfonic Acid (-SO₃H)
1620 - 1580 Medium C=C Stretch Aromatic Ring
1520 - 1470 Medium C=C Stretch Aromatic Ring
1250 - 1150 Strong, Broad S=O Asymmetric Stretch Sulfonic Acid (-SO₃H)
~1250 Strong C-O Asymmetric Stretch Aryl Ether (-OCH₃)
1060 - 1030 Strong, Broad S=O Symmetric Stretch Sulfonic Acid (-SO₃H)

| 900 - 860 | Medium-Strong | C-H Out-of-Plane Bend | 1,2,4,5-Tetrasubstituted Ring |

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • This method is ideal for solid, non-volatile samples.

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet. The transparency is a key self-validating check; an opaque or cloudy pellet will scatter light and produce a poor-quality spectrum.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Theoretical Principles & Causality

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, crucial structural information. Due to the high polarity and low volatility of this compound, Electrospray Ionization (ESI) is the method of choice over harsher techniques like Electron Ionization (EI). ESI is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

Predicted Mass Spectrum (ESI-MS)

The exact molecular weight of C₇H₉NO₇S₂ is 282.9820 Da.[1] High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision.

  • Positive Ion Mode ([M+H]⁺): The expected m/z for the protonated molecule is 283.9893.[5]

  • Negative Ion Mode ([M-H]⁻): The expected m/z for the deprotonated molecule is 281.9748.[5] This is often the preferred mode for acidic compounds.

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to elicit structurally informative fragments. The sulfonic acid groups are the most labile part of the molecule.

  • Primary Fragmentation: The most anticipated fragmentation pathway is the neutral loss of sulfur trioxide (SO₃), which has a mass of 79.96 Da. This desulfonation is a characteristic fragmentation for aromatic sulfonic acids.[6][7]

    • [M-H]⁻ at m/z 282.0 → Loss of SO₃ → Fragment at m/z 202.0

  • Secondary Fragmentation: The resulting fragment ion (aminomethoxybenzenesulfonic acid) can then lose a second molecule of SO₃.

    • Fragment at m/z 202.0 → Loss of SO₃ → Fragment at m/z 122.0 (aminomethoxyaniline radical anion)

Table 4: Predicted Key Ions in ESI-MS and MS/MS Spectra (Negative Ion Mode)

m/z (Predicted) Ion Formula Identity
281.9748 [C₇H₈NO₇S₂]⁻ [M-H]⁻ (Molecular Ion)
202.0125 [C₇H₈NO₄S]⁻ [M-H-SO₃]⁻

| 122.0555 | [C₇H₈NO]⁻ | [M-H-2SO₃]⁻ |

Experimental Workflow & Protocol

Caption: Workflow for LC-MS/MS analysis of the target compound.

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in an appropriate solvent system, such as a water/acetonitrile mixture with a small amount of formic acid or ammonium hydroxide to aid ionization.

  • Instrumentation: Use a Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

  • LC Method: Perform chromatographic separation using a C18 reversed-phase column to separate the analyte from any potential impurities before it enters the mass spectrometer.

  • MS Method:

    • Set the ESI source to negative ion mode.

    • Perform a full scan experiment to find the [M-H]⁻ ion at m/z 282.0.

    • Perform a product ion scan (MS/MS) experiment by selecting m/z 282.0 as the precursor ion and applying collision energy to induce fragmentation.

    • Analyze the resulting spectrum for the expected fragment ions. The presence of the correct precursor and fragment ions provides very high confidence in the structural assignment.

Conclusion

The structural elucidation of this compound is definitively achieved through a coordinated application of modern spectroscopic techniques. NMR spectroscopy confirms the precise arrangement and number of protons and carbons in the molecular framework. IR spectroscopy provides rapid confirmation of all key functional groups, including the critical sulfonic acid, amine, and ether moieties. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight, while MS/MS fragmentation confirms the connectivity and lability of the sulfonic acid groups. This comprehensive guide provides the predicted data, underlying scientific principles, and robust experimental protocols necessary for researchers to confidently identify and characterize this complex molecule.

References

  • Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. (2011-02-14). Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. (2007). Available at: [Link]

  • ACS Publications. N.M.R. STUDY OF THE IONIZATION OF ARYL SULFONIC ACIDS. The Journal of Physical Chemistry. Available at: [Link]

  • NIST. Benzenesulfonic acid, 4-amino-. NIST Chemistry WebBook. Available at: [Link]

  • PubMed. Molecular structure and vibrational investigation of benzenesulfonic acid methyl ester using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) theory calculations. (2011). Available at: [Link]

  • ResearchGate. The NMR and ESR Spectra of Sulphonic Acids and their Derivatives. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • PubMed. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. (2007). Available at: [Link]

  • PubChem. 3-Aminobenzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

  • Scientific Research Publishing. Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Available at: [Link]

  • Spectroscopy@IKU. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2024). Available at: [Link]

  • Taylor & Francis Online. Spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid, molecular docking, and evaluation of the electronic properties of several solvents. Spectroscopy Letters. Available at: [Link]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2023). Available at: [Link]

  • ResearchGate. How to measure aromatic amine compounds using uv/visible spectrophotometer?. (2016). Available at: [Link]

  • JoVE. Electrophilic Aromatic Substitution: Sulfonation of Benzene. (2023). Available at: [Link]

  • ResearchGate. 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl.... Available at: [Link]

  • Current Research in Nutrition and Food Science Journal. Determination of 2,5-Diketopiperazines in Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis. (2016). Available at: [Link]

  • mzCloud. Sulfanilic acid. Available at: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Available at: [Link]

  • ResearchGate. Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. (2016). Available at: [Link]

  • NIST. Benzenesulfonic acid, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Available at: [Link]

  • PubChem. 2-Aminobenzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Chloro-p-toluidine-5-sulfonic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comprehensive Technical Guide to 2-Amino-5-methoxybenzene-1,4-disulfonic Acid: Solubility and Stability for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical analysis of 2-Amino-5-methoxybenzene-1,4-disulfonic acid, a compound of interest for its potential applications in organic synthesis and drug development. As researchers and drug development professionals, our ability to manipulate and stabilize a molecule is directly proportional to our understanding of its fundamental characteristics. This document moves beyond a simple recitation of data, offering insights into the causality of the compound's behavior and providing a framework for its practical application in a laboratory setting.

Introduction and Molecular Profile

This compound is an aromatic organic compound characterized by the presence of an amino group, a methoxy group, and two sulfonic acid moieties attached to a benzene ring. This unique combination of functional groups dictates its chemical behavior, particularly its solubility and stability profiles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₉NO₇S₂[1][2]
Molecular Weight 299.28 g/mol [1]
Appearance Light brown to beige powder[1]
Synonyms 4-Methoxyaniline-2,5-disulfonic acid, p-anisidine-2,5-disulfonic acid, Chrome Acid Violet R, Acid Violet 17[1][2]
CAS Number 90-51-7[1]

Solubility Characteristics: A Dichotomy of Polarity

The solubility of this compound is a direct consequence of its highly polar nature, imparted by the two sulfonic acid groups and the amino group.

Aqueous Solubility

This compound is soluble in water[1]. The sulfonic acid groups are strongly acidic and readily deprotonate in aqueous solution, forming sulfonate anions (-SO₃⁻). This ionization, coupled with the potential for hydrogen bonding with water molecules via the amino and methoxy groups, leads to its favorable interaction with aqueous media. The resulting solution is acidic[1].

Organic Solvent Solubility

The high polarity and zwitterionic character of this compound predict poor solubility in non-polar organic solvents such as hexane, toluene, and dichloromethane. The energy required to overcome the strong intermolecular forces (ionic interactions and hydrogen bonding) in the solid crystal lattice is not sufficiently compensated by the weak solute-solvent interactions with these non-polar solvents.

Solubility in polar aprotic solvents like acetonitrile, acetone, and tetrahydrofuran (THF) is also expected to be limited. While these solvents possess some polarity, they are generally poor at solvating the charged sulfonate and protonated amino groups.

Polar protic solvents, such as methanol and ethanol, may offer some degree of solubility due to their ability to engage in hydrogen bonding. However, this is likely to be significantly less than in water.

Factors Influencing Solubility
  • pH: The solubility of this compound is expected to be highly pH-dependent. In acidic solutions (low pH), the amino group will be protonated (-NH₃⁺), resulting in a net positive charge and likely increasing solubility. In alkaline solutions (high pH), the sulfonic acid groups will be deprotonated (-SO₃⁻), leading to a net negative charge and also enhancing solubility. The lowest solubility would be anticipated around the isoelectric point where the zwitterionic form dominates.

  • Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature. It is reasonable to assume that the solubility of this compound in water and other polar solvents will increase with heating. However, this must be balanced against the compound's thermal stability.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, a standardized experimental approach is necessary. The following protocol outlines a robust method for determining solubility in various solvent systems.

Protocol 1: Equilibrium Solubility Determination by HPLC-UV

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (purity ≥98%)

  • Selected solvent (e.g., deionized water, methanol, ethanol, acetonitrile)

  • Thermostatically controlled shaker or incubator

  • Calibrated HPLC system with a UV detector

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). Ensure that excess solid remains in each vial.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop and validate an HPLC-UV method for the quantification of this compound.

    • Prepare a series of calibration standards of known concentrations.

    • Inject the prepared sample solutions and the calibration standards into the HPLC system.

    • Determine the concentration of the dissolved compound in the sample solutions by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the selected solvent using the following formula, accounting for any dilution factors:

    Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Preparation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Allow solid to settle B->C After equilibration D Withdraw and filter supernatant C->D E Dilute for analysis D->E F HPLC-UV analysis E->F G Quantify against calibration curve F->G H Quantitative Solubility Data G->H Calculate solubility

Stability Profile: A Multifaceted Consideration

The stability of this compound is a critical parameter for its handling, storage, and application. Degradation can be initiated by several factors, including temperature, pH, light, and oxidizing agents.

Thermal Stability

It is known that this compound decomposes at its melting point[1]. While the exact decomposition temperature is not specified, this indicates that the compound has limited thermal stability at elevated temperatures. Thermal decomposition of sulfonic acids can lead to the liberation of sulfur oxides (SOx). The presence of the amino and methoxy groups may also lead to the formation of other volatile and non-volatile degradation products.

Storage Recommendations: To mitigate thermal degradation, this compound should be stored in a cool, dry place[1].

pH Stability and Hydrolysis

The sulfonic acid groups are generally stable to hydrolysis under mild conditions. However, under forcing acidic or basic conditions, particularly at elevated temperatures, desulfonation can occur. This would result in the loss of one or both sulfonic acid groups, leading to the formation of 2-amino-5-methoxybenzenesulfonic acid or p-anisidine, respectively. The amino group may also be susceptible to degradation under extreme pH conditions.

Photostability

Aromatic amines and sulfonic acids can be susceptible to photodegradation. Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored degradation products and a loss of purity.

Handling Recommendations: To prevent photodegradation, this compound should be stored in a tightly sealed, light-resistant container, such as an amber glass bottle, and protected from direct sunlight[1].

Oxidative Stability

The presence of an amino group on the benzene ring makes the molecule susceptible to oxidation. Strong oxidizing agents should be avoided during handling and storage[1]. Oxidation can lead to the formation of colored impurities and potentially polymeric byproducts.

Forced Degradation Studies

To comprehensively understand the stability of this compound, forced degradation studies are indispensable. These studies involve subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80 °C for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80 °C for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature, protected from light.

    • Thermal Degradation: Heat the solid compound and the stock solution at an elevated temperature (e.g., 80 °C), protected from light.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl, heat) F Sample at time points A->F B Base Hydrolysis (NaOH, heat) B->F C Oxidation (H₂O₂) C->F D Thermal Degradation (Heat) D->F E Photodegradation (Light) E->F G HPLC-UV/MS Analysis F->G H Identify Degradation Products G->H I Elucidate Degradation Pathways H->I Start Start with Stock Solution Start->A Start->B Start->C Start->D Start->E

Conclusion and Future Perspectives

This compound is a highly polar compound with good aqueous solubility and anticipated poor solubility in non-polar organic solvents. Its stability is a key consideration, with potential degradation pathways including thermal decomposition, hydrolysis under harsh conditions, photodegradation, and oxidation. The provided experimental protocols offer a framework for researchers to quantitatively determine its solubility and systematically investigate its stability profile. A comprehensive understanding of these characteristics is essential for the successful application of this compound in research and development, enabling the design of robust formulations and synthetic routes. Further studies to generate quantitative solubility and stability data are highly encouraged to build a more complete profile of this valuable chemical entity.

References

  • This compound. Ccount Chem.
  • This compound | C7H9NO7S2 | CID 14670801. PubChem. Available from: [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]

  • CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. Google Patents.
  • 4-Aminoanisole-3-sulfonic acid. ChemBK. Available from: [Link]

  • Process for the preparation of 2-aminobenzene-1,4-disulfonic acids. Google Patents.

Sources

An In-Depth Technical Guide to p-Anisidine-2,5-Disulfonic Acid: Synthesis, Applications, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of p-anisidine-2,5-disulfonic acid, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's chemical properties, synthesis methodologies, key applications, and analytical protocols, grounding all claims in authoritative scientific principles.

Core Chemical Profile and Physicochemical Properties

p-Anisidine-2,5-disulfonic acid (CAS No: 27327-48-6) is a substituted aromatic amine that plays a significant role as a precursor in the synthesis of various specialty chemicals.[1] The introduction of two sulfonic acid groups onto the p-anisidine scaffold drastically alters its physicochemical properties compared to the parent molecule, primarily increasing its aqueous solubility and modifying its reactivity.

The compound's identity is often a source of confusion, as it can be supplied in different forms. While some commercial suppliers list it as a light yellow to beige powder, others describe it as a colorless-to-yellow-red liquid, which is likely an aqueous solution.[2][3][4] For the purpose of this guide, we will focus on the properties of the solid-state compound.

Key Physicochemical Data Summary:

PropertyValueSource(s)
CAS Number 27327-48-6[1][4]
Molecular Formula C7H9NO7S2[1]
Molecular Weight 283.27 g/mol [1]
Synonym P.A. 2:5 D.S.A.[4]
Appearance Light yellow to beige powder[2]
Solubility Soluble in water[2]
pH Acidic in aqueous solution[2]
Melting Point Decomposes[2]
Density 1.757 g/cm³ (may refer to liquid form)[1]

These properties underscore the compound's utility in aqueous reaction systems, a direct consequence of the hydrophilic sulfonic acid moieties. Its decomposition at melting point is characteristic of such highly functionalized aromatic compounds.

Synthesis and Mechanistic Insights

The industrial production of p-anisidine-2,5-disulfonic acid is achieved through the electrophilic aromatic substitution of p-anisidine. The choice of sulfonating agent and reaction conditions is critical to favor the desired 2,5-disubstitution pattern.

The Chemistry of Sulfonation

The directing effects of the substituents on the p-anisidine ring govern the regioselectivity of the sulfonation reaction. The amino (-NH2) and methoxy (-OCH3) groups are both ortho-, para-directing and activating. However, under the strongly acidic conditions required for sulfonation, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing and deactivating group.

Therefore, the substitution pattern is a kinetic and thermodynamic interplay. The first sulfonation is directed by the strongly activating methoxy group to the ortho position (position 2). The second sulfonation is then directed to position 5, which is ortho to the methoxy group and meta to the deactivating anilinium group.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product p_anisidine p-Anisidine sulfonation Electrophilic Aromatic Substitution p_anisidine->sulfonation oleum Oleum (H₂SO₄ + SO₃) oleum->sulfonation product p-Anisidine-2,5-disulfonic Acid sulfonation->product Disulfonation

Experimental Protocol: Sulfonation with Oleum

This protocol is a representative procedure based on established industrial sulfonation methods.[5] The causality behind using oleum (fuming sulfuric acid) is its high concentration of sulfur trioxide (SO3), the active electrophile, which is necessary to achieve disubstitution.

Materials:

  • p-Anisidine

  • Oleum (23% SO3)

  • Water

  • Ice

Procedure:

  • Reactor Charging: In a suitable glass-lined reactor equipped with agitation and temperature control, charge the oleum (23%).

  • Controlled Addition: Slowly charge the p-anisidine to the oleum over a period of 5 to 6 hours, maintaining the reaction temperature between 50-55°C. This slow addition is crucial to control the exothermic reaction and prevent undesired side-product formation.

  • Heating and Maintenance: After the addition is complete, heat the reaction mass to 120°C and maintain this temperature for 6 hours to ensure the completion of the disulfonation.

  • Quenching: Cool the reaction mass to 90°C. In a separate vessel, prepare a quench pot with water. Carefully transfer the hot reaction mass into the water. This step is highly exothermic and must be performed with extreme caution. The final temperature of the quenched mass should rise to approximately 70°C.

  • Isolation: Cool the resulting solution to 35°C. The product, p-anisidine-2,5-disulfonic acid, will precipitate out of the acidic aqueous solution.

  • Filtration and Drying: Filter the solid product and wash with cold water to remove residual acid. The product is then centrifuged and dried to yield the final compound.

Applications in Industry and Research

The primary utility of p-anisidine-2,5-disulfonic acid lies in its role as a key intermediate in the synthesis of azo dyes. Its bifunctional nature, possessing both a diazo-competent amine group and water-solubilizing sulfonic acid groups, makes it an invaluable building block.

Dyestuff Intermediate

In the manufacturing of dyes, the amino group of p-anisidine-2,5-disulfonic acid is diazotized with nitrous acid to form a reactive diazonium salt. This salt is then coupled with various naphthol or other aromatic derivatives to produce a wide range of colored compounds. The two sulfonic acid groups ensure that the final dye has good water solubility, which is essential for application in textile dyeing processes. While specific dye names derived directly from this intermediate are not widely published in readily available literature, its structural motifs are common in reactive and direct dyes used for cotton and other cellulosic fibers.[6][7]

Pharmaceutical and Specialty Chemical Synthesis

While often cited as a pharmaceutical intermediate, specific examples of commercial drugs derived from p-anisidine-2,5-disulfonic acid are scarce in public-domain literature.[3] However, its structure lends itself to being a versatile scaffold in medicinal chemistry research for the synthesis of novel sulfonamide-based compounds. The parent compound, p-anisidine, is a known intermediate for drugs like Phenazopyridine and Bucillamine, highlighting the potential of its derivatives in drug discovery.[8]

Analytical and Quality Control Protocols

Ensuring the purity and identity of p-anisidine-2,5-disulfonic acid is critical for its use in downstream applications. A combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

A reliable method for purity assessment and quantification can be adapted from existing NIOSH methods for p-anisidine.[9] Due to the highly polar and acidic nature of the disulfonated compound, a reversed-phase HPLC method with a polar-modified C18 column or an aqueous C18 column is recommended.

Suggested HPLC Parameters:

  • Column: C18, 5 µm, 4.6 x 250 mm (with polar end-capping)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample accurately in the mobile phase A.

This method allows for the separation of the main compound from potential impurities such as the starting material (p-anisidine), the monosulfonated intermediate, and other isomers.

G cluster_start Sample Preparation cluster_analysis HPLC Analysis cluster_result Data Output sample p-Anisidine-2,5-disulfonic Acid dissolve Dissolve in Mobile Phase A sample->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Chromatogram detect->chromatogram quantify Purity Calculation chromatogram->quantify

Spectroscopic Characterization
  • FT-IR Spectroscopy: Confirms the presence of key functional groups. Expected peaks would include those for N-H stretching (amine), S=O stretching (sulfonic acid), O-H stretching (sulfonic acid), and C-O-C stretching (ether).

  • UV-Vis Spectroscopy: An aqueous solution of the compound should exhibit characteristic absorbance maxima in the UV region, which can be used for qualitative identification and quantitative analysis using a calibration curve.

  • Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability and decomposition profile of the compound, corroborating the observation that it decomposes upon melting.[10]

Safety and Handling

Warning: The parent compound, p-anisidine (CAS 104-94-9), is highly toxic. It is fatal if swallowed, in contact with skin, or if inhaled, and may cause cancer and damage to organs through prolonged or repeated exposure.[11]

The addition of two sulfonic acid groups is expected to significantly alter the toxicological profile. These highly polar, charged groups will drastically reduce the compound's volatility and its ability to permeate biological membranes like the skin. This would likely reduce the risk of systemic toxicity via dermal absorption and inhalation compared to the parent compound. However, as a strong acid, p-anisidine-2,5-disulfonic acid is expected to be corrosive and cause severe skin and eye irritation upon direct contact.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2]

  • Spill Response: In case of a spill, contain the material and clean up using appropriate absorbent materials. Avoid generating dust.

Conclusion

p-Anisidine-2,5-disulfonic acid is a foundational intermediate in the dye industry, with its synthesis and reactivity governed by fundamental principles of electrophilic aromatic substitution. Its highly functionalized structure provides a versatile platform for creating water-soluble, high-performance colorants. While its direct role in pharmaceuticals is less documented, its chemical nature suggests potential for exploration in medicinal chemistry. Proper analytical characterization is key to ensuring its quality, and although its toxicological profile is likely less severe than its parent compound, stringent safety precautions are mandatory. This guide serves as a foundational resource for scientists and researchers working with this important chemical compound.

References

  • Ccount Chem. (n.d.). P-Anisidine-2,5-Disulfonic Acid.
  • Tradeindia. (n.d.). P-anisidine 2:5 Disulphonic Acid (p.a.2 :5 D.s.a) - Cas No: 27327-48-6.
  • Environmental Clearance. (n.d.). Proposed Expansion project for Manufacturing of Dyes Intermediates.
  • H. Ramesh Kumar. (n.d.). P-Anisidine 2:5 disulphonic acid (P.A.2 :5 D.S.A) Supplier, Exporter from Mumbai.
  • World Ensure. (n.d.). P-Anisidine 2:5 Disulphonic Acid Exporter, Supplier from Ahmedabad.
  • Google Patents. (n.d.). DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn..
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - p-Anisidine.
  • Fisher Scientific. (n.d.). p-Anisidine-2-sulfonic Acid 97.0+%, TCI America™.
  • Spectrum Chemical. (2006). Material Safety Data Sheet - p-Anisidine.
  • Zhejiang Dinglong Technology Co., Ltd. (n.d.). P-Anisidine-2,5-Disulfonic acid.
  • ChemicalBook. (2023). p-Anisidine: properties, applications and safety.
  • ChemicalBook. (2025). p-Anisidine | 104-94-9.
  • NIOSH. (1994). ANISIDINE: METHOD 2514.
  • The Role of p-Anisidine in Modern Dye Manufacturing. (n.d.).
  • Suze Chemical. (n.d.). Para-Anisidine-3-Sulfonic Acid Bulk Manufacturer.
  • Astech Ireland. (2022). Safety Data Sheet: p-Anisidine.
  • Crystal Filtration. (2025). p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - p-Anisidine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). P-Anisidine-3-Sulfonic Acid: Enhancing Vibrancy in Reactive and Direct Dyes.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - p-Anisidine hydrochloride.
  • Sciencemadness Discussion Board. (2008). p-Anisidine-2-sulfonic acid.
  • PubChem. (n.d.). p-Anisidine.
  • Wikipedia. (n.d.). p-Anisidine.
  • VSNCHEM. (n.d.). vz28342 4-anisidine-2,5-disulfonic acid.
  • Google Patents. (n.d.). US1998794A - Process for producing p-nitro-omrcron-anisidine.
  • Analytical Method. (n.d.). Anisidine by HPLC-UV.
  • Trivedi, M. K., et al. (2015). Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine. Pharm Anal Chem Open Access.
  • Scribd. (n.d.). P Anisidine Value Aocs CD 18 80.
  • LookChem. (n.d.). p-ANISIDINE.
  • Grokipedia. (n.d.). p-Anisidine.
  • ISO. (2015). ISO/FDIS 6885: Animal and vegetable fats and oils — Determination of anisidine value.
  • World染料品种. (2013). p-Anisidine.
  • Google Patents. (n.d.). US1889371A - Process of producing aniline-2:5-disulphonic acid.
  • Hassan, A. F., et al. (2024). Poly (aniline-co-aniline-2,5-disulfonic acid) / L-ascorbic acid / Ag@SiO / polysafranin nanocomposite. BMC Chemistry.
  • ResearchGate. (n.d.). Chemical synthesis of poly (aniline-co-aniline-2,5-disulfonic acid)/L-hexuronic acid/Ag@SiO2 nanocomposite 7.
  • ResearchGate. (n.d.). (PDF) Poly (aniline-co-aniline-2,5-disulfonic acid) / L-ascorbic acid / Ag@SiO2 / polysafranin nanocomposite: Synthesis, characterization and anomalous electrical behaviour.

Sources

"4-Methoxyaniline-2,5-disulfonic acid" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methoxyaniline-2,5-disulfonic acid

Introduction

4-Methoxyaniline-2,5-disulfonic acid, also known as 2-Amino-5-methoxybenzene-1,4-disulfonic acid, is a sulfonated aromatic amine that serves as a crucial intermediate in various chemical industries.[1] Its structure, featuring an aniline core modified with a methoxy group and two sulfonic acid groups, imparts unique properties that make it particularly valuable in the synthesis of specialized organic molecules. The sulfonic acid moieties significantly enhance water solubility, a desirable characteristic for dye manufacturing, while the primary amine and the activated aromatic ring provide reactive sites for a variety of chemical transformations.

This guide provides a comprehensive overview of 4-Methoxyaniline-2,5-disulfonic acid, covering its physicochemical properties, a detailed synthesis protocol with mechanistic insights, its primary applications, and essential safety and handling procedures. The content is tailored for researchers, chemists, and professionals in the fields of dye chemistry, polymer science, and drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Methoxyaniline-2,5-disulfonic acid and its parent compound, p-Anisidine, is provided below. Data for the disulfonic acid is limited, so properties of the precursor are included for context.

Property4-Methoxyaniline-2,5-disulfonic acidp-Anisidine (Parent Compound)Reference
Synonyms This compound4-Methoxyaniline, p-Aminoanisole[1][2]
CAS Number 83763-33-1 / 27327-48-6104-94-9[1][2][3]
Molecular Formula C₇H₉NO₇S₂C₇H₉NO[2]
Molecular Weight 283.28 g/mol 123.155 g/mol [2]
Appearance White crystalline powderWhite to grey-brown solid[2][4]
Solubility Soluble in waterSparingly soluble in water; soluble in ethanol, ether, acetone[2][4]
Density ~1.76 g/cm³ (Predicted)1.071 g/cm³ (at 57 °C)[2][3]
Melting Point >300 °C (Decomposes)56-59 °C[2][4]
Boiling Point N/A243 °C[2]

Synthesis of 4-Methoxyaniline-2,5-disulfonic acid

The primary industrial synthesis of 4-Methoxyaniline-2,5-disulfonic acid involves the direct disulfonation of 4-methoxyaniline (p-anisidine). This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich aromatic ring of p-anisidine is attacked by the potent electrophile, sulfur trioxide (SO₃), which is present in oleum (fuming sulfuric acid).

Mechanistic Rationale

The choice of reagents and conditions is dictated by the need to introduce two sulfonic acid groups onto the benzene ring.

  • Sulfonating Agent : Oleum, a solution of SO₃ in concentrated sulfuric acid, is used as the sulfonating agent. It provides a high concentration of the SO₃ electrophile, which is necessary to overcome the deactivating effect of the first sulfonic acid group to introduce a second one.

  • Reaction Control : The reaction is highly exothermic. The temperature must be carefully controlled to prevent unwanted side reactions, such as oxidation or charring of the organic material, and to ensure the desired isomeric product is formed. The amino and methoxy groups are strongly activating and ortho-, para-directing. The sulfonation occurs at the positions ortho (2) and meta (5) to the primary amine.

  • Product Isolation : The product, a sulfonic acid, is typically insoluble in the highly acidic and non-polar reaction mixture but soluble in water. Pouring the reaction mixture into water or onto ice causes the product to precipitate, allowing for its isolation by filtration. This quenching step also serves to safely dilute the highly corrosive acid mixture.

Experimental Protocol: Disulfonation of p-Anisidine

This protocol is a representative procedure based on established methods for the sulfonation of aniline derivatives.[5][6][7]

  • Preparation : In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully charge 250 mL of 100% sulfuric acid.

  • Reactant Addition : Cool the flask in an ice-water bath. Over a period of 60-90 minutes, slowly and portion-wise add 123.15 g (1.0 mol) of p-anisidine. Maintain the internal temperature between 20-30 °C throughout the addition to control the initial exothermic reaction. A thick suspension will form.

  • Sulfonation : Once the p-anisidine is fully added, begin the dropwise addition of 400 g of 20% oleum from the dropping funnel. The addition should take approximately one hour. During this step, allow the temperature to rise to, and be maintained at, 60-65 °C. The suspension should thin out and eventually form a dark, clear solution.

  • Reaction Completion : After the oleum addition is complete, continue stirring the reaction mixture at 60-65 °C for an additional 2 hours to ensure the disulfonation is complete.

  • Product Precipitation (Quenching) : Carefully pour the warm reaction mixture into a separate beaker containing 1500 mL of cold water (or a mixture of ice and water) with vigorous stirring. The product, 4-Methoxyaniline-2,5-disulfonic acid, will precipitate as a solid. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Isolation and Purification : Cool the resulting suspension to below 20 °C using an ice bath. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with three portions of 250 mL of cold water to remove residual sulfuric acid.

  • Drying : Dry the purified product in a vacuum oven at 80-100 °C until a constant weight is achieved.

Synthesis_Workflow pAnisidine p-Anisidine (4-Methoxyaniline) Reaction Sulfonation Reaction (Stirring at 60-65°C) pAnisidine->Reaction Add slowly H2SO4 100% H₂SO₄ H2SO4->Reaction Initial Charge Oleum 20% Oleum (SO₃ in H₂SO₄) Oleum->Reaction Add dropwise Quench Quenching (Pour into Ice/Water) Reaction->Quench Transfer mixture FilterWash Filtration & Washing Quench->FilterWash Precipitate forms Product Final Product: 4-Methoxyaniline-2,5-disulfonic acid FilterWash->Product Isolate solid

Synthesis workflow for 4-Methoxyaniline-2,5-disulfonic acid.

Key Reactions and Applications

The primary utility of 4-Methoxyaniline-2,5-disulfonic acid stems from its role as a precursor in the synthesis of azo dyes and, more recently, in the development of advanced materials like conductive polymers.

Azo Dye Intermediate

Azo dyes are the largest class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[8] 4-Methoxyaniline-2,5-disulfonic acid serves as an excellent "diazo component" in the synthesis of water-soluble acid azo dyes.[9] The synthesis is a two-step process:

  • Diazotization : The primary aromatic amine group is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid (like HCl) at low temperatures (0-5 °C) to prevent decomposition of the unstable diazonium salt.

  • Azo Coupling : The diazonium salt then acts as an electrophile and reacts with an electron-rich "coupling component" (e.g., a phenol, naphthol, or another aniline derivative) to form the stable azo compound. The sulfonic acid groups remain on the molecule, imparting water solubility to the final dye, making it suitable for dyeing fabrics like wool and silk.[9]

Azo_Dye_Formation Start 4-Methoxyaniline- 2,5-disulfonic acid Diazonium Diazonium Salt (Reactive Intermediate) Start->Diazonium Reagents1 NaNO₂ + HCl (0-5 °C) Reagents1->Diazonium Diazotization Coupling Azo Coupling Reaction Diazonium->Coupling Coupler Coupling Component (e.g., Naphthol derivative) Coupler->Coupling AzoDye Final Azo Dye (Water-Soluble) Coupling->AzoDye

General schematic for the synthesis of an azo dye.
Conductive Polymers

Recent research has explored the use of sulfonated anilines, including aniline-2,5-disulfonic acid, in the synthesis of self-doped conductive polymers.[10] By copolymerizing these monomers with aniline, the resulting polymer chain incorporates the sulfonic acid groups. This "self-doping" mechanism, where the acidic sulfonate group dopes the polymer backbone, can enhance the material's conductivity and processability, making it promising for applications in electronics and materials science.[11]

Safety, Handling, and Storage

While a specific, comprehensive safety datasheet for 4-Methoxyaniline-2,5-disulfonic acid is not widely available, the hazards can be inferred from its parent compound, p-anisidine, and general principles for handling aromatic sulfonic acids. The parent compound, p-anisidine, is classified as highly toxic and may cause cancer.[12]

  • Hazard Classification : Fatal if swallowed, in contact with skin, or if inhaled.[12][13] May cause damage to organs through prolonged or repeated exposure.[12][13] It is also very toxic to aquatic life.[12][13]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13] For handling large quantities or when generating dust, respiratory protection is required.[12]

  • Handling : Avoid all contact with skin, eyes, and clothing.[13] Do not breathe dust.[13] Ensure all safety precautions have been read and understood before handling.[12]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Keep it away from incompatible substances such as strong oxidizing agents and bases.[14] Store locked up.[12]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Methoxyaniline-2,5-disulfonic acid is a valuable and versatile chemical intermediate. Its synthesis via the sulfonation of p-anisidine is a robust process, and its chemical structure makes it indispensable for producing a wide range of water-soluble azo dyes. Emerging applications in material science, particularly in the field of conductive polymers, highlight its potential beyond traditional uses. However, its significant toxicity necessitates strict adherence to safety protocols during handling, storage, and disposal to ensure the protection of researchers and the environment.

References

  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene.
  • Ccount Chem. (n.d.). 4-Anisidine-2,5-Disulfonicacid.
  • Biosynth. (n.d.). Aniline-2,4-disulfonic acid | 137-51-9 | FA32682.
  • Thermo Fisher Scientific. (2009). 4-methoxyaniline - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 83763-33-1(4-METHOXYANILINE-2,5-DISULFONIC ACID) Product Description.
  • IndiaMART. (n.d.). 4-Anisidine-2.5-Disulphonic Acid / 2-Amino-5-Methoxybenzene-1.4-Disulfonic Acid.
  • Hassan, H. H. A. M., Abdel Fattah, M., & Abdel Maged, F. (2024). Poly (aniline-co-aniline-2,5-disulfonic acid) / L-ascorbic acid / Ag@SiO / polysafranin nanocomposite. BMC Chemistry, 18(79).
  • Schimpf, R. (1978). PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID (German Patent No. DE2714031A1).
  • United States Patent Office. (n.d.). U.S. Patent 3,649,165.
  • Wikipedia. (n.d.). p-Anisidine.
  • ChemicalBook. (2023). 4-Methoxyaniline-2,5-disulfonic acid | 27327-48-6.
  • Hassan, H. H. A. M., et al. (2024). Poly (aniline-co-aniline-2,5-disulfonic acid) / L-ascorbic acid / Ag@SiO2 / polysafranin nanocomposite: Synthesis, characterization and anomalous electrical behaviour.
  • National Center for Biotechnology Information. (n.d.). P-Anisidine. PubChem Compound Database.
  • I. G. Farbenindustrie Akt.-Ges. (1928). Process for the manufacture of aniline-2:5-disulphonic acid (British Patent No. GB285488A).
  • Sigma-Aldrich. (n.d.). p-Anisidine 4-Methoxyaniline.
  • General Aniline Works. (1932). Process of producing aniline-2:5-disulphonic acid (U.S. Patent No. US1889371A).
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline.
  • ResearchGate. (n.d.). Synthesis, characterization and dyeing assessment of novel acid azo dyes and mordent acid azo dyes based on 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid on wool and silk fabrics.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • FUJIFILM Wako. (2023). SAFETY DATA SHEET - Aniline-2,4-disulfonic Acid.
  • Emco Chemicals. (n.d.). Aniline 2,5 Disulphonic acid.
  • Impactfactor. (2023).
  • University of California, Irvine. (n.d.). Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and related azo dyes.
  • C/D/N Isotopes Inc. (2015). Safety Data Sheet - 2-Methoxy-d3-aniline-3,4,5,6-d4.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2,5-dimethoxyaniline. PubChem Compound Database.

Sources

A Technical Guide to 2-Amino-5-methoxybenzene-1,4-disulfonic acid: A Core Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth examination of 2-Amino-5-methoxybenzene-1,4-disulfonic acid, a pivotal intermediate in the chemical industry, particularly for the synthesis of azo dyes. We will explore its fundamental properties, synthesis protocols, and its critical role in coloration chemistry, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Introduction and Strategic Importance

This compound (CAS No. 6470-16-2) is an aromatic amine derivative whose molecular architecture is uniquely suited for its role as a precursor in organic synthesis.[1] Its structure, featuring a primary amino group, a methoxy substituent, and two sulfonic acid groups on a benzene ring, provides a versatile platform for creating complex molecules. The primary amino group is readily converted into a diazonium salt, the cornerstone of azo chemistry, while the sulfonic acid moieties confer aqueous solubility to the final products—a crucial attribute for dyeing processes. The methoxy group, an electron-donating substituent, also influences the final color of the synthesized dyes.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for its effective and safe application in research and manufacturing.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₇H₉NO₇S₂[1][2]
Molecular Weight 283.3 g/mol [1]
Appearance Light brown to beige powder[3]
Solubility Soluble in water[3]
CAS Number 6470-16-2 (unspecified salt), 27327-48-6[1]

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[3]

Synthesis of the Intermediate

The industrial production of this compound is typically achieved through the sulfonation of p-anisidine (4-methoxyaniline). This process requires careful control of reaction conditions to achieve the desired disubstitution pattern.

Synthesis Workflow

The sulfonation of an aromatic amine like p-anisidine is a classic electrophilic aromatic substitution reaction. The amino group is a strong activating group, but in a highly acidic medium like oleum (fuming sulfuric acid), it is protonated to form an anilinium ion, which is deactivating. The methoxy group remains an ortho-, para-director. The reaction conditions are optimized to favor the formation of the thermodynamically stable product.

Diazotization cluster_reactants Reactants cluster_conditions Conditions Amine 2-Amino-5-methoxybenzene- 1,4-disulfonic acid Product Aryl Diazonium Salt Amine->Product Nitrite NaNO₂ + HCl (aq) Nitrite->Product

Caption: The diazotization of the aromatic amine intermediate.

The resulting diazonium salt is a highly reactive electrophile, ready for the next step.

Step 2: Azo Coupling

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an electron-rich aromatic compound, known as the coupling component. [4]Common coupling components include phenols, naphthols, and other aromatic amines.

The position of the two sulfonic acid groups and the methoxy group on the diazo component, combined with the structure of the coupling component, determines the final color, solubility, and fastness properties of the resulting dye. The sulfonic acid groups are particularly vital as they confer the necessary water solubility for textile dyeing applications. [5]

Illustrative Protocol: Synthesis of an Azo Dye

This protocol describes the synthesis of a simple monoazo dye.

  • Diazotization:

    • Suspend one molar equivalent of this compound in water and add concentrated hydrochloric acid.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of one molar equivalent of sodium nitrite in water, keeping the temperature below 5°C.

    • Self-Validation: The completion of diazotization can be checked using starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid, signifying the full conversion of the primary amine.

  • Preparation of Coupling Component:

    • In a separate vessel, dissolve one molar equivalent of a coupling component (e.g., 2-naphthol-3,6-disulfonic acid) in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide). [6] * Cool this solution to 0-5°C.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • Maintain the pH of the reaction mixture in the alkaline range (pH 8-10 for naphthol coupling) by adding sodium carbonate solution as needed. A brightly colored precipitate (the azo dye) will form immediately. [4] * Causality: The pH is critical. For coupling with phenols/naphthols, an alkaline pH is required to deprotonate the hydroxyl group, forming the highly activating phenoxide/naphthoxide ion, which is necessary for the electrophilic attack by the weakly electrophilic diazonium salt. 4. Isolation:

    • After stirring for a few hours to ensure complete reaction, the dye is isolated by "salting out" with sodium chloride, followed by filtration.

    • The filter cake is then washed and dried.

AzoCoupling Diazo Aryl Diazonium Salt (Electrophile) From 2-Amino-5-methoxy... Product Azo Dye Extended π-conjugation Diazo->Product Electrophilic Aromatic Substitution Coupler Coupling Component (e.g., Naphtholate ion) (Nucleophile) Coupler->Product

Caption: The azo coupling reaction to form a colored dye.

Conclusion

This compound is a testament to the power of functional group chemistry in designing molecules for specific industrial purposes. Its synthesis and subsequent use in diazotization and azo coupling reactions are foundational processes in the dye manufacturing industry. [7][8]The strategic placement of its functional groups—the reactive amine, the color-modifying methoxy group, and the solubilizing sulfonic acid moieties—makes it an indispensable intermediate. A thorough understanding of the causality behind each synthetic step is paramount for achieving high yields, purity, and the desired performance characteristics in the final dye products.

References

  • BYJU'S. Diazotization Reaction Mechanism. [Link]

  • Grokipedia. Azo coupling. [Link]

  • Unacademy. Diazotization Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • JoVE. Aryldiazonium Salts to Azo Dyes: Diazo Coupling. [Link]

  • Canadian Science Publishing. Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. [Link]

  • Oreate AI Blog. Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. [Link]

  • PubChem. This compound. [Link]

  • Suze Chemical. Para-Anisidine-3-Sulfonic Acid Bulk Manufacturer, CAS NO 13244-33-2. [Link]

  • WorldOfChemicals. 2-Amino-5-methoxybenzenesulfonic acid. [Link]

  • Google Patents. Process for the preparation of 2-aminobenzene-1,4-disulfonic acids.

Sources

Unlocking the Potential of 2-Amino-5-methoxybenzene-1,4-disulfonic Acid: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-5-methoxybenzene-1,4-disulfonic acid is a sparsely documented aromatic compound featuring a unique constellation of functional groups: a primary amine, a methoxy ether, and two sulfonic acid moieties. This structure presents a versatile chemical scaffold with significant, yet largely unexplored, potential across multiple scientific disciplines. This technical guide provides a comprehensive overview of promising research avenues for this molecule, targeting researchers in materials science, dye chemistry, and pharmaceutical development. We will delve into rationales for each proposed area, supported by detailed experimental frameworks and methodologies designed to be both innovative and robust. The core objective is to furnish scientists with the foundational insights and practical protocols necessary to pioneer new applications for this high-potential chemical entity.

Introduction: The Compound of Interest

This compound is an organic compound whose chemical identity is well-defined, yet its utility remains a nascent field of study. Its fundamental properties, derived from public chemical databases, provide the basis for our exploration.

Core Molecular Characteristics

A thorough understanding of the molecule's intrinsic properties is the cornerstone of designing meaningful research. The structure combines a nucleophilic primary amine, an electron-donating methoxy group, and two strongly acidic, water-solubilizing sulfonic acid groups on a benzene ring.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₇H₉NO₇S₂PubChem[1]
Molecular Weight 283.3 g/mol PubChem[1]
CAS Number 27327-48-6PubChem[1]
Predicted Solubility High water solubility due to two sulfonic acid groupsInferred from[2]
Key Functional Groups Primary Aromatic Amine (-NH₂), Methoxy (-OCH₃), Sulfonic Acids (-SO₃H)PubChem[1]

The strategic placement of these groups suggests a high degree of reactivity and functionality, making it an ideal candidate for investigation as a chemical intermediate and a building block for more complex molecules. Aromatic sulfonic acids, in general, are pivotal intermediates in the synthesis of dyes and pharmaceuticals, such as sulfa drugs.[3]

Proposed Synthesis and Characterization

A reliable synthetic route is the gateway to all further research. While specific literature on the synthesis of this exact disulfonic acid is scarce, a logical pathway can be extrapolated from established aromatic sulfonation and aniline chemistry.[3][4][5] The proposed method involves the direct disulfonation of 4-methoxyaniline.

Proposed Synthetic Protocol

Objective: To synthesize this compound from 4-methoxyaniline.

Causality: Aromatic sulfonation is an electrophilic aromatic substitution reaction.[3] The amino (-NH₂) and methoxy (-OCH₃) groups are both activating, ortho-, para-directing groups. Starting with 4-methoxyaniline (p-anisidine), the positions ortho to the powerful amino group (positions 2 and 6) are highly activated. Sulfonation is expected to occur at these positions. Given the steric hindrance and electronic environment, substitution at the 2 and 5 positions (ortho to the amine and meta to the methoxy for the second sulfonation) is a plausible outcome under forcing conditions. The use of fuming sulfuric acid provides a high concentration of the SO₃ electrophile required to achieve disubstitution.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of 20% fuming sulfuric acid (oleum). Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly add 12.3 g (0.1 mol) of 4-methoxyaniline to the stirred, cooled oleum over a period of 60 minutes. Maintain the temperature below 10 °C to control the highly exothermic reaction.

  • Sulfonation Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice with vigorous stirring. The product should precipitate out of the acidic solution.

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of ice-cold distilled water. Recrystallize the solid from hot water to yield the purified this compound.

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.

Structural Verification

To ensure the integrity of the synthesized compound, a full suite of analytical techniques is required.

TechniqueExpected Results
¹H NMR Aromatic protons showing characteristic splitting patterns, signals for the amine (NH₂) and methoxy (CH₃) protons.
¹³C NMR Signals corresponding to the seven unique carbon atoms in the molecule, including quaternary carbons attached to the sulfonate groups.
FT-IR Characteristic peaks for N-H stretching (amine), S=O stretching (sulfonic acid), C-O stretching (ether), and aromatic C-H bonds.
Mass Spec (ESI-) A molecular ion peak corresponding to the expected mass-to-charge ratio of [M-H]⁻ at m/z ≈ 282.

Research Area 1: A Novel Scaffold for Advanced Azo Dyes

Rationale: The foundational role of sulfonated anilines as precursors to azo dyes is well-established.[6][7][8] The target molecule's primary amine can be readily converted into a diazonium salt, a highly reactive intermediate for azo coupling. The two sulfonic acid groups are anticipated to confer excellent water solubility to any resulting dyes, a critical property for reactive dyes used in the textile industry.[2]

Experimental Workflow: Synthesis of a Novel Water-Soluble Dye

This protocol outlines the synthesis of a novel dye by coupling the diazotized target molecule with a common coupling agent, such as 2-naphthol.

G cluster_0 Part A: Diazotization cluster_1 Part B: Coupling Reaction cluster_2 Part C: Isolation & Analysis A1 Dissolve Target Compound in HCl/H₂O A2 Cool to 0-5 °C (Ice Bath) A1->A2 A3 Add NaNO₂ (aq) Dropwise A2->A3 A4 Stir for 30 min Verify with Starch-Iodide Paper A3->A4 A_out Diazonium Salt Solution A4->A_out B_in Diazonium Salt Solution B1 Dissolve 2-Naphthol in NaOH (aq) B2 Cool to 0-5 °C B1->B2 B_out Add Diazonium Salt Slowly to Naphthol Solution B2->B_out B_in->B_out C1 Stir for 2h Allow to Warm to RT B_out->C1 C2 Acidify to Precipitate Crude Dye C1->C2 C3 Filter, Wash, Dry C2->C3 C4 Characterize Dye (UV-Vis, NMR, MS) C3->C4 caption Workflow for Novel Azo Dye Synthesis.

Protocol: Diazotization and Azo Coupling
  • Diazotization: Dissolve 2.83 g (0.01 mol) of this compound in a solution of 5 mL of concentrated HCl and 20 mL of water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes. The formation of the diazonium salt is complete when a drop of the solution gives an immediate blue color on starch-iodide paper.

  • Coupling: Prepare a solution of 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% aqueous sodium hydroxide. Cool this solution to 5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring. A brightly colored dye should precipitate immediately.

  • Isolation: Continue stirring for 2 hours. Acidify the mixture with dilute HCl to complete precipitation. Filter the dye, wash with water, and dry.

  • Analysis: Characterize the dye using UV-Visible spectroscopy to determine its maximum absorbance (λ_max) and molar absorptivity.

Research Area 2: Functional Monomer for Advanced Polymers

Rationale: The molecule's trifunctional nature (one amine, two sulfonic acids) makes it an exceptional candidate for creating functional polymers. The sulfonic acid groups can impart properties like ion-exchange capabilities, hydrophilicity, and anti-static behavior. The amine group can participate in polymerization reactions, such as polycondensation with dicarboxylic acids to form polyamides, or it can be modified to introduce a polymerizable group like an acrylate. Such polymers have potential applications as ion-exchange membranes, hydrogels for drug delivery, or biomimetic coatings.[9][10] Sulfonic acid-containing polymers have also shown potent anti-angiogenesis activity, suggesting a biomedical application.[11]

Experimental Workflow: Synthesis of a Sulfonated Copolymer Hydrogel

This workflow describes the free-radical copolymerization of the title compound (after modification to an acrylamide derivative) with acrylamide to form a highly absorbent, ion-sensitive hydrogel.

G cluster_0 Monomer Functionalization cluster_1 Polymerization cluster_2 Hydrogel Processing & Characterization M1 React Target Compound with Acryloyl Chloride M2 Neutralize with Base M1->M2 M3 Isolate & Purify Acrylamide Monomer M2->M3 P1 Dissolve Acrylamide Monomer, Acrylamide, and Cross-linker in Deionized Water M3->P1 P2 Degas Solution (N₂ Purge) P1->P2 P3 Add Initiator (APS) & Accelerator (TMEDA) P2->P3 P4 Cure at 50 °C for 12h P3->P4 H1 Cut Gel into Discs P4->H1 H2 Purify by Dialysis in Deionized Water H1->H2 H3 Lyophilize to Dry H2->H3 H4 Characterize: Swelling Ratio, FTIR, TGA H3->H4 caption Workflow for Sulfonated Hydrogel Synthesis.

Protocol: Hydrogel Synthesis
  • Monomer Synthesis: React this compound with acryloyl chloride in an alkaline aqueous solution to form N-(2,5-disulfo-4-methoxyphenyl)acrylamide. This step converts the primary amine into a polymerizable acrylamide group.

  • Polymerization Mixture: In a beaker, dissolve 1.0 g of the synthesized acrylamide monomer, 4.0 g of acrylamide, and 0.05 g of the cross-linker N,N'-methylenebis(acrylamide) in 50 mL of deionized water.

  • Initiation: Purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen. Add 0.05 g of ammonium persulfate (APS) as the initiator, followed by 50 µL of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an accelerator.

  • Curing: Pour the solution into a mold and place it in an oven at 50 °C for 12 hours to allow for complete polymerization and cross-linking.

  • Purification and Analysis: The resulting hydrogel should be removed, washed extensively with deionized water to remove unreacted monomers, and dried. Characterization should involve measuring its swelling ratio in solutions of different ionic strengths and confirming its composition via FTIR spectroscopy.

Research Area 3: A Core Scaffold for Drug Discovery

Rationale: The sulfonated aniline motif is the cornerstone of sulfa drugs, one of the first classes of effective antibacterial agents.[3] This historical success provides a strong rationale for exploring derivatives of this compound as novel therapeutic agents. The primary amine serves as a versatile chemical handle for creating libraries of amides or sulfonamides. The high water solubility imparted by the sulfonic acid groups can be advantageous for bioavailability.[2] Furthermore, related structures have shown promise as anti-inflammatory agents by targeting enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[12][13]

Logic for Derivative Synthesis and Screening

The central hypothesis is that by attaching various bioactive moieties to the amine handle, one can generate novel compounds with targeted pharmacological activities. This approach, known as scaffold-based drug design, is a pillar of modern medicinal chemistry.

G cluster_0 Synthetic Diversification cluster_1 Derivative Libraries cluster_2 Biological Screening Core {Core Scaffold|2-Amino-5-methoxy- benzene-1,4-disulfonic acid} R1 R¹-COOH (Carboxylic Acids) Core->R1 Amide Coupling R2 R²-SO₂Cl (Sulfonyl Chlorides) Core->R2 Sulfonamide Formation R3 R³-NCO (Isocyanates) Core->R3 Urea Formation L1 Amide Library (Anti-inflammatory?) R1->L1 L2 Sulfonamide Library (Antibacterial?) R2->L2 L3 Urea Library (Kinase Inhibitor?) R3->L3 S1 COX/LOX Inhibition Assays L1->S1 S2 Antibacterial MIC Assays L2->S2 S3 Enzyme Inhibition & Cytotoxicity Assays L3->S3 caption Scaffold-based Drug Discovery Workflow.

Protocol: Synthesis and Screening of a Sulfonamide Derivative

Objective: To synthesize a novel sulfonamide and evaluate its potential antibacterial activity.

  • Synthesis: In a flask, dissolve 2.83 g (0.01 mol) of this compound in 20 mL of pyridine. Cool the solution to 0 °C. Add 1.9 g (0.01 mol) of p-toluenesulfonyl chloride in portions. Stir the mixture at room temperature for 12 hours.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold 2M HCl. Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization.

  • Characterization: Confirm the structure of the new sulfonamide derivative using NMR and Mass Spectrometry.

  • Antibacterial Screening (Self-Validating System):

    • Primary Screen: Use a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

    • Control & Causality: A known antibiotic (e.g., sulfamethoxazole) must be run in parallel as a positive control. A "no-drug" well serves as a negative control. This validates that the assay is working and that any observed effect is due to the test compound.

    • Secondary Screen: To rule out non-specific toxicity, perform a cytotoxicity assay on a mammalian cell line (e.g., HEK293). A compound is considered a promising "hit" only if it shows potent antibacterial activity at concentrations that are non-toxic to mammalian cells.

Toxicological Considerations

A critical component of any research involving novel aniline derivatives is a proactive assessment of potential toxicity. Aniline and its metabolites are known to induce methemoglobinemia and hemolytic anemia.[14][15] Therefore, any derivative synthesized for biological applications must undergo rigorous toxicological evaluation. Early-stage in vitro assays, including cytotoxicity screening and Ames testing for mutagenicity, are essential to de-risk promising compounds before any consideration for in vivo studies.

Conclusion

This compound represents a molecule of considerable untapped potential. Its unique combination of functional groups provides a robust platform for innovation in three distinct and high-impact research areas: the creation of novel water-soluble dyes, the development of functional polymers and hydrogels, and the discovery of new therapeutic agents. The experimental frameworks provided in this guide are designed to serve as a launchpad for researchers to explore these frontiers, grounded in sound scientific rationale and self-validating methodologies. It is our firm belief that dedicated investigation into this versatile scaffold will yield significant advancements in materials science and medicinal chemistry.

References

  • Ivanova, L., Tzanova, T., & Yordanov, N. (2019). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. [Link]

  • Vergara-Jaque, A., et al. (2019). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. [Link]

  • Google Patents. (n.d.). CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid.
  • Kane-Maguire, L. A. P., et al. (1999). Synthesis and Polymerization of Chiral Acrylamidosulfonic Acids. ACS Publications. [Link]

  • Naidu, V. G. M., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed Central. [Link]

  • Capital Resin Corporation. (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]

  • Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
  • Jacobs, J. J., Jr., Othmer, D. F., & Hokanson, A. (1943). Sulfonation of Aniline. Industrial & Engineering Chemistry. [Link]

  • Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]

  • World Of Dyes. (2013). 2-Amino-5-methoxybenzenesulfonic acid. [Link]

  • ResearchGate. (2008). Water-insoluble polymers containing amine, sulfonic acid, and carboxylic acid groups: Synthesis, characterization, and metal-Ion-retention properties. [Link]

  • Capital Resin Corporation. (2026). Demand Trends for Aromatic Sulfonic Acid Worldwide. [Link]

  • Wang, Y.-C., & Huang, T.-L. (2012). In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Leah4sci. (2014). Aromatic Sulfonation Mechanism - EAS vid 5. YouTube. [Link]

  • Čikotienė, I., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. PubMed Central. [Link]

  • Wang, C., et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. MDPI. [Link]

  • Universidad San Sebastián. (n.d.). Water-insoluble polymers containing amine, sulfonic acid, and carboxylic acid groups: Synthesis, characterization, and metal-Ion-retention properties. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • ResearchGate. (2008). Inhibition of Human 5-Lipoxygenase and Anti-Neoplastic Effects by 2-Amino-1,4-Benzoquinones. [Link]

  • ChemRxiv. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. [Link]

  • TradeIndia. (n.d.). 2 Amino 5 Methoxy Benzene Sulfonic Acid. [Link]

  • PubMed. (2007). Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer. [Link]

  • Uddin, M. J., et al. (2020). Rationally Designed Multitarget Agents Against Inflammation and Pain. PubMed Central. [Link]

  • CDC/ATSDR. (n.d.). Aniline | Medical Management Guidelines. [Link]

  • PubMed. (2002). The sulfonic acid polymers PAMPS and related analogues are highly potent inhibitors of angiogenesis. [Link]

  • PubMed. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. [Link]

  • Megha International. (n.d.). Dyes Intermediate. [Link]

  • Polaris Market Research. (2026). Aromatic Sulfonic Acid Market Size, Trend | Forecast [2026-2035]. [Link]

  • NCBI. (n.d.). Aniline Acute Exposure Guideline Levels. National Center for Biotechnology Information. [Link]

  • Some Common Dye Intermediates. (n.d.). [Link]

Sources

Methodological & Application

Application Notes and Protocols for Azo Dye Synthesis Utilizing 2-Amino-5-methoxybenzene-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 2-Amino-5-methoxybenzene-1,4-disulfonic Acid in Azo Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in a myriad of applications, including textiles, printing, and biomedical research.[1] The synthesis of these compounds is elegantly modular, relying on a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[1][2] The specific properties of the resulting dye—its color, solubility, and fastness—are intricately determined by the chemical nature of both the diazo and the coupling components.

This compound is a highly valuable, yet specialized, diazo component in the synthesis of a range of azo dyes, particularly reactive dyes for cellulosic fibers. Its unique molecular architecture, featuring a methoxy group and two sulfonic acid groups, imparts desirable characteristics to the final dye molecule. The sulfonic acid moieties confer excellent water solubility, a critical attribute for the dyeing process, while the electron-donating methoxy group can influence the chromophore's electronic properties, thereby affecting the dye's color. This document provides a detailed technical guide to the synthesis of azo dyes using this compound, with a focus on the underlying chemical principles and practical laboratory protocols.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. Key properties are summarized below:

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 90-51-7Ccount Chem[3]
Molecular Formula C₇H₉NO₇S₂Ccount Chem[3]
Molecular Weight 283.3 g/mol PubChem
Appearance Light brown to beige powderCcount Chem[3]
Solubility Soluble in waterCcount Chem[3]

General Synthesis Pathway: A Two-Stage Approach

The synthesis of azo dyes from this compound follows a well-established two-stage workflow: diazotization and azo coupling. The highly reactive diazonium salt intermediate is typically generated and used in situ without isolation.

Azo Dye Synthesis Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling Diazo Component 2-Amino-5-methoxybenzene- 1,4-disulfonic Acid Diazonium Salt Diazonium Salt Intermediate Diazo Component->Diazonium Salt NaNO₂ / HCl 0-5 °C Coupling Component Coupling Component (e.g., Naphthol derivative) Azo Dye Final Azo Dye Diazonium Salt->Azo Dye Coupling Component->Azo Dye Coupling Reaction < 10 °C, pH control

Caption: General two-stage workflow for synthesizing an azo dye.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye using this compound.

Protocol 1: Diazotization of this compound

This protocol details the conversion of the primary aromatic amine into a reactive diazonium salt. This reaction is highly temperature-sensitive and must be performed at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.[4]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Thermometer

  • Dropping funnel

Methodology:

  • In the 250 mL three-necked round-bottom flask, prepare a suspension of a specific molar amount of this compound in distilled water.

  • Cool the suspension to 0-5 °C using an ice-salt bath with constant stirring. It is critical to maintain this low temperature throughout the reaction.

  • Slowly add concentrated hydrochloric acid (2.5-3.0 molar equivalents) to the cooled suspension.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 15-20 minutes, ensuring the temperature remains between 0-5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure the diazotization is complete. The completion of the reaction can be monitored by testing for a slight excess of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose to form phenols and nitrogen gas. Maintaining a low temperature is the most critical factor for a successful diazotization.

  • Strong Acid (HCl): The reaction requires a strong acid to protonate nitrous acid, which is generated in situ from sodium nitrite, to form the highly electrophilic nitrosonium ion (NO⁺), the key reagent in the diazotization process.[5]

  • Excess Acid: An excess of mineral acid is used to prevent the newly formed diazonium salt from coupling with the unreacted primary amine, which can lead to the formation of undesired diazoamino compounds.

Protocol 2: Azo Coupling with a Naphthol Derivative

This protocol describes the reaction of the freshly prepared diazonium salt with an electron-rich coupling component, in this case, a generic naphthol derivative, to form the final azo dye. The choice of coupling component will determine the final color of the dye. For example, coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid is a step in the synthesis of C.I. Reactive Red 123.[6]

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Naphthol derivative (e.g., 7-Amino-4-hydroxynaphthalene-2-sulfonic acid)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v) or Sodium Carbonate (Na₂CO₃)

  • Ice

  • Distilled water

Equipment:

  • 400 mL beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

Methodology:

  • In the 400 mL beaker, dissolve the chosen naphthol derivative (1.0 molar equivalent relative to the starting amine) in a dilute aqueous solution of sodium hydroxide or sodium carbonate. This deprotonates the hydroxyl group to form the more reactive phenoxide ion.

  • Cool this solution to below 10 °C in an ice bath with vigorous stirring.

  • Slowly and with continuous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component. A colored precipitate of the azo dye should form immediately.

  • The pH of the reaction mixture is a critical parameter. For coupling with phenols, a mildly alkaline pH (typically 8-10) is optimal to ensure the presence of the highly nucleophilic phenoxide ion.[7][8] For coupling with aromatic amines, a slightly acidic pH (typically 4-6) is preferred.[7] Monitor and adjust the pH as necessary by adding a sodium carbonate solution.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • The crude dye can be isolated by "salting out" – adding a significant amount of sodium chloride to decrease the solubility of the dye in the aqueous solution.

  • Collect the precipitated dye by vacuum filtration and wash it with a cold saturated sodium chloride solution to remove unreacted starting materials and inorganic salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as a water-ethanol mixture.

Mechanism of Azo Coupling: Electrophilic Aromatic Substitution

The azo coupling reaction is a classic example of electrophilic aromatic substitution.[9] The diazonium ion, although a relatively weak electrophile, is sufficiently reactive to attack the electron-rich ring of the coupling component (e.g., a phenoxide ion or an aromatic amine). The substitution typically occurs at the para position to the activating group (-O⁻ or -NH₂) unless this position is already occupied, in which case ortho substitution occurs.[9][10]

Azo Coupling Mechanism cluster_0 Electrophilic Attack cluster_1 Deprotonation Diazonium Ar-N≡N⁺ Intermediate Sigma Complex (Resonance Stabilized) Diazonium->Intermediate Phenoxide Phenoxide Anion Phenoxide->Intermediate AzoDye Azo Dye Intermediate->AzoDye -H⁺

Caption: Simplified mechanism of azo coupling.

Data Presentation and Characterization

The synthesized azo dyes should be characterized to confirm their structure and purity.

Spectroscopic Analysis:

  • UV-Visible Spectroscopy: This technique is used to determine the wavelength of maximum absorbance (λmax) of the dye, which corresponds to its color. The extended conjugated system of the azo dye absorbs light in the visible region of the electromagnetic spectrum.[11][12] The λmax is influenced by the electronic properties of the substituents on the aromatic rings.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in the dye molecule. Key characteristic peaks to look for include:

    • N=N stretch: A weak to medium intensity band around 1400-1450 cm⁻¹.

    • SO₃H stretch: Strong bands around 1030-1080 cm⁻¹ and 1150-1210 cm⁻¹.

    • O-H stretch (if a phenol was used as the coupling component): A broad band in the region of 3200-3600 cm⁻¹.

    • C-O stretch (from the methoxy group): A band around 1250 cm⁻¹.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The successful formation of a brightly colored precipitate upon the addition of the diazonium salt solution to the coupling component is a strong visual indicator that the reaction is proceeding as expected. Furthermore, the characterization of the final product by spectroscopic methods provides empirical evidence of the dye's identity and purity. The consistency of the λmax value with expected values for similar dye structures further validates the success of the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]

  • World Dye Variety. (2012, May 14). Reactive Red 123. [Link]

  • Ccount Chem. (n.d.). This compound. [Link]

  • Yokogawa. (n.d.). pH in Diazo Coupler. [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. [Link]

  • El-Khouly, M. E., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(63), 38356-38383. [Link]

  • Wikipedia. (n.d.). Azo coupling. [Link]

  • First Source Worldwide. (2017, March 7). How Do You Make an Azo Dye?[Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. [Link]

  • El-Ansary, A. L., et al. (1991). Preparation and Characterization of Some New Azoxine S Azo Dyes. Journal of the Indian Chemical Society, 68(1), 25-28.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

  • Quora. (2015, October 23). Why does coupling reaction of diazonium salt with phenol and same salt with aniline requires acidic and basic medium respectively? What happens if the medium is neutral?[Link]

  • Science World Journal. (2021). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. [Link]

  • ResearchGate. (n.d.). UV–vis spectra of the azo dyes - Before (straight line) and after...[Link]

  • Google Patents. (n.d.). US5162511A - Nitrosating and diazotizing reagents and reactions.
  • ResearchGate. (n.d.). Spectrum of UV-VIS absorption of the sulfonated azo dye Reactive Red 198 (RR). [Link]

Sources

Application Notes and Protocols: Diazotization of 2-Amino-5-methoxybenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Overview

2-Amino-5-methoxybenzene-1,4-disulfonic acid is a highly functionalized aromatic amine of significant interest in the synthesis of complex organic molecules, particularly in the realm of azo dyes and specialized chemical probes. The presence of two sulfonic acid groups imparts excellent water solubility, while the amino group serves as a synthetic handle for the critical diazotization reaction. The methoxy group, an electron-donating substituent, subtly modulates the electronic properties of the aromatic ring.

This document provides a comprehensive guide to the diazotization of this specific substrate. The process converts the primary aromatic amine into a highly reactive aryldiazonium salt. This intermediate is typically not isolated due to its inherent instability in the solid state but is used in situ for subsequent reactions, most notably azo coupling.[1][2] Our focus is on providing a robust, reliable, and safe laboratory-scale protocol, underpinned by a clear understanding of the reaction mechanism and the rationale behind each critical step.

Pillar 1: The Underlying Chemistry - Mechanism of Diazotization

The conversion of a primary aromatic amine to a diazonium salt is a classic and powerful transformation in organic synthesis. The reaction proceeds through the electrophilic attack of a nitrosonium ion (NO⁺) on the amine.[3][4]

The process can be dissected into several key stages:

  • Generation of Nitrous Acid: In the presence of a strong mineral acid, such as hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[5]

  • Formation of the Nitrosonium Ion: Nitrous acid is further protonated by the excess strong acid, followed by the loss of a water molecule to generate the potent electrophile, the nitrosonium ion.[3][4][5]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-nitrosamine intermediate.

  • Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers (tautomerization) to form a diazohydroxide. In the strongly acidic medium, the hydroxyl group is protonated, creating a good leaving group (H₂O). The departure of water, driven by the formation of a highly stable nitrogen-nitrogen triple bond and gaseous dinitrogen (N₂), results in the final aryldiazonium salt.[3]

The complete mechanistic pathway is illustrated below.

Diazotization_Mechanism Mechanism of Diazotization cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl (excess) NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O H2O H₂O Amine Ar-NH₂ Nitrosamine Ar-NH₂⁺-N=O Amine->Nitrosamine + NO⁺ Diazo_hydroxide Ar-N=N-OH Nitrosamine->Diazo_hydroxide Tautomerization (-H⁺) Diazonium_Salt Ar-N₂⁺ (Diazonium Salt) Diazo_hydroxide->Diazonium_Salt + 2H⁺, -H₂O Azo_Coupling_Workflow Start 2-Amino-5-methoxybenzene- 1,4-disulfonic acid Diazotization Diazotization Protocol (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Aqueous Solution of Diazonium Salt Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Reaction (< 5°C) Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., 2-Naphthol in NaOH) Coupling_Component->Azo_Coupling Azo_Dye Final Azo Dye Product Azo_Coupling->Azo_Dye

Caption: General workflow from starting amine to final azo dye.

Safety & Handling: A Self-Validating System

The trustworthiness of this protocol hinges on a strict adherence to safety measures. The potential hazards associated with diazonium salts are significant but manageable with proper procedure.

  • Explosion Hazard: Solid diazonium salts, particularly with anions like chloride, are shock-sensitive and can detonate upon drying or heating. [6][7]The protocol is designed to keep the diazonium salt in a cold, aqueous solution at all times.

  • Thermal Stability: As repeatedly stressed, the 0-5 °C temperature range is a non-negotiable parameter for the stability of the diazonium salt in solution. [8]Any deviation increases the rate of decomposition, which liberates N₂ gas and can cause pressure buildup and potential aerosolization of corrosive materials.

  • Gas Evolution: The reaction itself, and especially the quenching step, generates nitrogen gas. Always ensure the reaction vessel is not a closed system and is properly vented within a fume hood. [6]* Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle with appropriate care and PPE.

By incorporating verification steps (starch-iodide paper) and mandatory quenching, the protocol builds in a self-validating system to ensure both reaction completion and the safe neutralization of hazardous byproducts.

References

  • New Diazo Process - DTIC. (n.d.).
  • Diazonium salts and process for their preparation - Google Patents. (1968).
  • Application Notes and Protocols: 2-Amino-5-nitrobenzenesulfonic Acid as a Precursor for Specific Acid Dyes - Benchchem. (n.d.).
  • Diazotisation - Organic Chemistry Portal. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Diazotization Reaction Mechanism - BYJU'S. (n.d.).
  • Reactive Chemical Hazards of Diazonium Salts. (2015).
  • Azo coupling - Wikipedia. (n.d.).
  • One-step process of preparing azo dyes by simultaneous diazotization - Google Patents. (1974).
  • 2-amino-1,3-benzthiazole-5-sulphonic acid - Google Patents. (1981).
  • Reactive Chemical Hazards of Diazonium Salts - ResearchGate. (2025).
  • Diazotization reaction: Mechanism and Uses - Online Chemistry notes. (2023).
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018).
  • Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017).
  • Diazonium Salt Formation Mechanism - YouTube. (2015).
  • Diazonium compound - Wikipedia. (n.d.).
  • Reactions of Arylamines - Chemistry LibreTexts. (2025).
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Publications. (2020).
  • Diazotization Reaction Mechanism - Unacademy. (n.d.).
  • Aromatic amines: use in azo dye chemistry - IMR Press. (n.d.).
  • Diazotization safety - Sciencemadness Discussion Board. (2013).
  • Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling - JoVE. (2023).

Sources

Application Notes and Protocols: Coupling Reactions Involving Diazotized 2-Amino-5-methoxybenzene-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the coupling reactions of diazotized 2-Amino-5-methoxybenzene-1,4-disulfonic acid. This versatile aromatic amine is a key building block in the synthesis of a wide array of azo dyes and pharmaceutical intermediates. These application notes delve into the critical aspects of its diazotization and subsequent coupling, offering detailed protocols, mechanistic insights, and practical guidance for laboratory and process scale-up. The information presented herein is intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, ensuring high-yield and high-purity outcomes.

Introduction: The Significance of this compound

This compound is an important intermediate in the synthesis of azo dyes.[1] Its structure, featuring an electron-donating methoxy group and two strongly electron-withdrawing sulfonic acid groups, imparts unique reactivity and solubility characteristics. The sulfonic acid moieties enhance water solubility, a crucial property for many dyeing applications, while the methoxy and amino groups influence the electronic properties of the aromatic ring, impacting the color and stability of the resulting azo compounds.

The primary synthetic utility of this compound lies in its ability to be converted into a highly reactive diazonium salt. This process, known as diazotization, transforms the primary aromatic amine into a potent electrophile capable of reacting with a variety of electron-rich coupling components.[2][3] This electrophilic aromatic substitution reaction, termed azo coupling, is the cornerstone of azo dye chemistry, enabling the formation of the characteristic nitrogen-nitrogen double bond (–N=N–) that defines this class of chromophores.[4][5]

The Diazotization Process: Activating the Amine

Diazotization is the critical first step in harnessing the synthetic potential of this compound. The reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[6][7]

Underlying Mechanism

The diazotization reaction proceeds through a series of well-defined steps:

  • Formation of Nitrous Acid: Sodium nitrite reacts with the strong acid to produce nitrous acid.

  • Formation of the Nitrosonium Ion: Protonation of nitrous acid followed by the loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The amino group of the aromatic amine acts as a nucleophile, attacking the nitrosonium ion.

  • Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable diazonium salt.[6]

Critical Reaction Parameters

Successful diazotization is highly dependent on careful control of the reaction conditions:

  • Temperature: The reaction is typically carried out at low temperatures, between 0 and 5°C.[2][8] This is crucial because diazonium salts are generally unstable and can decompose at higher temperatures, potentially leading to explosive hazards in a dry state.[5]

  • Acidity: A strongly acidic medium (pH 1-2) is necessary to facilitate the formation of the nitrosonium ion.[2]

  • Stoichiometry: A slight excess of sodium nitrite is often used to ensure complete conversion of the amine. However, excess nitrous acid should be quenched, typically with sulfamic acid, before proceeding to the coupling step to prevent unwanted side reactions.

The Azo Coupling Reaction: Building the Chromophore

The diazonium salt of this compound is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components.[4][9] This electrophilic aromatic substitution is the key bond-forming step in the synthesis of azo dyes.[3]

Mechanism of Azo Coupling

The azo coupling reaction is a classic example of electrophilic aromatic substitution. The diazonium ion attacks the electron-rich ring of the coupling component, leading to the formation of a sigma complex (also known as a Meisenheimer complex), a temporary intermediate.[10] Subsequent loss of a proton restores the aromaticity of the ring and yields the final azo compound.[11]

Common Coupling Components

A wide variety of aromatic compounds can serve as coupling partners, leading to a vast spectrum of colors and properties in the resulting azo dyes. Common classes of coupling components include:

  • Phenols and Naphthols: These compounds are activated towards electrophilic attack by the strongly electron-donating hydroxyl group. Coupling with phenols and naphthols is typically carried out under alkaline conditions to generate the more nucleophilic phenoxide or naphthoxide ion.[4][11]

  • Aromatic Amines: Primary, secondary, and tertiary aromatic amines are also excellent coupling components due to the activating effect of the amino group. Coupling with amines is generally performed in acidic to neutral conditions.[12]

  • Active Methylene Compounds: Compounds containing a methylene group flanked by two electron-withdrawing groups (e.g., β-ketoesters, malonates) can also undergo azo coupling.[13]

The position of coupling on the aromatic ring of the coupling component is governed by the directing effects of the activating group. For phenols and anilines, coupling typically occurs at the para position unless it is blocked, in which case ortho coupling is observed.[4]

Experimental Protocols

The following protocols provide a generalized framework for the diazotization of this compound and its subsequent coupling. Researchers should optimize these procedures based on the specific coupling component and desired product.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfamic Acid

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, create a slurry of this compound in distilled water.

  • Cool the slurry to 0-5°C in an ice bath with constant stirring.

  • Slowly add concentrated hydrochloric acid to the slurry.

  • Prepare a solution of sodium nitrite in distilled water and cool it to 0-5°C.

  • Add the cold sodium nitrite solution dropwise to the acidic slurry of the amine, maintaining the temperature between 0 and 5°C.

  • Stir the reaction mixture for 30-60 minutes at 0-5°C after the addition is complete.

  • Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (a blue-black color) indicates an excess.

  • If excess nitrous acid is present, add a small amount of sulfamic acid to quench it until the starch-iodide test is negative.

  • The resulting cold suspension of the diazonium salt is now ready for the coupling reaction.

Diagram: Diazotization Workflow

Diazotization_Workflow cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_quench Quenching & Final Product Amine 2-Amino-5-methoxybenzene- 1,4-disulfonic acid Slurry Cooling1 Cool to 0-5°C Amine->Cooling1 Acidification Add conc. HCl Cooling1->Acidification Addition Dropwise addition of NaNO2 (maintain 0-5°C) Acidification->Addition NaNO2_sol Prepare cold NaNO2 solution NaNO2_sol->Addition Stirring Stir for 30-60 min Addition->Stirring Test Test for excess HNO2 (Starch-Iodide Paper) Stirring->Test Quench Quench with Sulfamic Acid (if necessary) Test->Quench Product Diazonium Salt Suspension Quench->Product

Caption: Workflow for the diazotization of this compound.

Protocol 2: Azo Coupling with a Phenolic Component (e.g., 2-Naphthol-3,6-disulfonic acid)

Materials:

  • Diazonium salt suspension from Protocol 1

  • 2-Naphthol-3,6-disulfonic acid (R-acid)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl) (for salting out, if necessary)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve the 2-Naphthol-3,6-disulfonic acid in distilled water.

  • Cool the solution to 0-5°C in an ice bath.

  • Adjust the pH of the naphthol solution to alkaline (pH 8-10) by adding a solution of sodium hydroxide or sodium carbonate.

  • While maintaining the temperature at 0-10°C and with vigorous stirring, slowly add the cold diazonium salt suspension to the alkaline naphthol solution.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • The completion of the coupling can be monitored by spot testing for the absence of the diazonium salt.

  • Isolate the product by filtration. If the product is water-soluble, it may be necessary to "salt out" the dye by adding sodium chloride to decrease its solubility.

  • Wash the filter cake with a cold brine solution and dry the product.

Diagram: Azo Coupling Mechanism

Azo_Coupling_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Diazonium Ar-N≡N⁺ (Diazonium Salt - Electrophile) Sigma_Complex [Ar-N=N-Ar'(H)]⁺ (Sigma Complex) Diazonium->Sigma_Complex Electrophilic Attack Coupling_Component Ar'-H (Activated Aromatic - Nucleophile) Coupling_Component->Sigma_Complex Azo_Dye Ar-N=N-Ar' (Azo Compound) Sigma_Complex->Azo_Dye Deprotonation Proton H⁺ Sigma_Complex->Proton

Caption: Generalized mechanism of an azo coupling reaction.

Data Presentation: Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉NO₇S₂[14][15]
Molecular Weight 283.3 g/mol [14]
Appearance Light brown to beige powder[16]
Solubility Soluble in water[16]

Troubleshooting and Key Considerations

  • Incomplete Diazotization: This can result from insufficient acid or sodium nitrite, or temperatures that are too high. Ensure all reagents are pre-cooled and added slowly.

  • Decomposition of Diazonium Salt: If the temperature rises above 10°C, the diazonium salt may decompose, leading to the formation of phenols and a reduction in yield. Maintain strict temperature control throughout the diazotization and coupling steps.

  • Side Reactions in Coupling: The pH of the coupling reaction is critical. For phenolic couplers, an alkaline pH is required to deprotonate the hydroxyl group, making it a stronger activator. For amine couplers, an acidic pH is often preferred to prevent the diazonium salt from coupling with the amino group of another amine molecule (diazoamino coupling).[17]

  • Product Isolation: Due to the presence of sulfonic acid groups, the resulting azo dyes are often highly water-soluble. Salting out with sodium chloride is a common technique to induce precipitation and improve recovery.

Conclusion

The diazotization of this compound and its subsequent coupling reactions represent a powerful and versatile method for the synthesis of a wide range of azo compounds. Success in these syntheses hinges on a thorough understanding of the underlying reaction mechanisms and meticulous control over key experimental parameters, particularly temperature and pH. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of dye chemistry, materials science, and pharmaceutical development, enabling them to confidently and effectively utilize this important synthetic building block.

References

  • PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING.
  • Oreate AI Blog. (2026, January 8). Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry.
  • sathee jee. (n.d.). Chemistry Diazotization Reaction.
  • Slideshare. (n.d.). Diazotisation and coupling reaction.
  • Canadian Science Publishing. (n.d.). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions.
  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
  • Wikipedia. (n.d.). Azo coupling.
  • BOC Sciences. (n.d.). Custom Diazotization Services.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • kk wagh college of pharmacy. (n.d.). DIAZOTIZATION TITRATION.
  • The Synthesis of Azo Dyes. (n.d.).
  • PubChem. (n.d.). This compound.
  • NIH. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes.
  • Chemistry LibreTexts. (2015, July 19). Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling.
  • Organic Syntheses Procedure. (n.d.).
  • MDPI. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.
  • PubChem. (n.d.). 2-Amino-5-methoxybenzenesulfonic acid.
  • Benchchem. (n.d.). Synthesis of 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid.
  • Google Patents. (n.d.). US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.
  • Oriental Journal of Chemistry. (n.d.). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres.
  • ResearchGate. (n.d.). Synthesis, characterization and dyeing assessment of novel acid azo dyes and mordent acid azo dyes based on 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid on wool and silk fabrics.
  • Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Abilityas an Acid-base Indicator. (2024, June 30).
  • PubChemLite. (n.d.). This compound.
  • Ccount Chem. (n.d.). This compound.
  • Asian Journal of Materials Science. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
  • Google Patents. (n.d.). EP0808343B1 - Process for preparing reactive azo dyes.
  • Google Patents. (n.d.). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.
  • ID: 19688009991. (n.d.). 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203) at best price in Mumbai.

Sources

Application Notes and Protocols: Synthesis of Reactive Dyes Using 2-Amino-5-methoxybenzene-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of high-performance reactive dyes, the selection of the diazo component is a critical determinant of the final product's color, solubility, and fixation properties. 2-Amino-5-methoxybenzene-1,4-disulfonic acid stands out as a premier intermediate for this purpose. Its molecular architecture is uniquely suited for creating vibrant and robust reactive dyes. The primary aromatic amine group serves as the reactive site for diazotization, the initial and rate-determining step in azo dye formation.[1][2] The two sulfonic acid groups (-SO₃H) are instrumental in conferring high water solubility to both the intermediate and the final dye, a crucial attribute for application in aqueous dyeing systems.[2][3] Furthermore, the methoxy group (-OCH₃) acts as an auxochrome, a color-enhancing group that can deepen the final shade of the dye.

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of this compound in the synthesis of reactive dyes. It covers the underlying chemical principles, detailed experimental protocols, and the causality behind critical procedural choices, ensuring a reproducible and efficient synthesis.

Key Properties of this compound
PropertyValueSource
Molecular Formula C₇H₉NO₇S₂[4][5]
Molecular Weight 283.3 g/mol [4]
Appearance Light brown to beige powder[5]
Solubility Soluble in water[5]
Synonyms 4-Methoxyaniline-2,5-disulfonic acid[4]

Scientific Principles and Reaction Mechanism

The synthesis of reactive dyes from this compound is a classic two-stage process: Diazotization followed by Azo Coupling .[1][2][6] This sequence transforms a simple aromatic amine into a large, conjugated system responsible for the dye's color.

Stage 1: Diazotization

Diazotization is the conversion of the primary aromatic amino group (-NH₂) into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂).[7] The nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), under cold conditions.[1][7]

Causality: This reaction is highly temperature-sensitive. It must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing into phenolic byproducts and releasing nitrogen gas, which would significantly lower the yield.[1] The strong acid maintains a low pH, which is necessary for the formation of the electrophilic nitrosonium ion (NO⁺), the key reactive species that is attacked by the nucleophilic amino group.[1]

Reaction_Pathway cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling Start 2-Amino-5-methoxybenzene- 1,4-disulfonic acid Intermediate Diazonium Salt Intermediate Start->Intermediate   Reagents1 NaNO₂ + HCl Reagents1->Start Conditions1 0-5 °C Conditions1->Start Coupling_Component Coupling Component (e.g., Naphthol derivative) Intermediate->Coupling_Component Coupling Reaction Final_Dye Final Reactive Azo Dye Coupling_Component->Final_Dye   Reagents2 Alkaline pH Reagents2->Coupling_Component Conditions2 < 10 °C Conditions2->Coupling_Component

Caption: General two-stage synthesis pathway.

Stage 2: Azo Coupling

The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, known as the coupling component.[1][8] This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the -N=N- bridge which links the two aromatic systems and forms the chromophore.[1]

Causality: The pH of the coupling medium is a critical parameter.

  • For phenols and naphthols: The reaction is carried out in a mild alkaline solution (pH 8-10). The alkaline conditions deprotonate the hydroxyl group to form a much more strongly activating phenoxide or naphthoxide ion, which enhances the electron-donating character of the ring and facilitates the electrophilic attack by the diazonium salt.

  • For aromatic amines: The coupling is typically performed in weakly acidic to neutral media (pH 4-7).[1] In strongly acidic solutions, the amino group of the coupling component would be protonated, deactivating the ring towards electrophilic substitution.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative reactive dye.

Workflow Overview

Caption: General experimental workflow for dye synthesis.

Protocol 1: Diazotization of this compound

Objective: To convert the primary amine into a reactive diazonium salt intermediate. This solution must be used immediately in the next step.

Materials:

  • This compound (0.1 mol)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (0.1 mol)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Prepare the Amine Suspension: In a 1 L beaker equipped with a mechanical stirrer and a thermometer, create a paste of this compound (0.1 mol) with 200 mL of cold distilled water.

  • Acidification: While stirring, slowly add concentrated HCl (0.25 mol). Continue stirring until a fine, uniform suspension is formed.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.[1]

  • Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.1 mol) in 50 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cooled amine suspension over 20-30 minutes. The addition rate should be controlled to keep the temperature below 5 °C.

  • Monitor Reaction: After the addition is complete, continue stirring for an additional 30-45 minutes at 0-5 °C. The completion of the reaction can be monitored by testing for a slight excess of nitrous acid. Place a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of diazotization.

  • Quench Excess Nitrite (Optional but Recommended): If a strong positive test on the starch-iodide paper persists, add a small amount of sulfamic acid to quench the excess nitrous acid until the test is only faintly positive. This prevents unwanted side reactions during the coupling stage.

Protocol 2: Azo Coupling with H-Acid (1-amino-8-naphthol-3,6-disulfonic acid)

Objective: To react the freshly prepared diazonium salt with an electron-rich coupling component to form the final azo dye.

Materials:

  • H-acid (1-amino-8-naphthol-3,6-disulfonic acid) (0.1 mol)

  • Sodium Carbonate (Na₂CO₃)

  • Distilled Water

  • Ice

  • Freshly prepared diazonium salt solution from Protocol 1

Procedure:

  • Prepare Coupling Solution: In a 2 L beaker, dissolve H-acid (0.1 mol) in 400 mL of water. Add sodium carbonate solution (20% w/v) portion-wise until the H-acid is completely dissolved and the pH of the solution is between 8.0 and 8.5. This deprotonates the hydroxyl group, activating it for coupling.

  • Cooling: Cool the H-acid solution to below 10 °C using an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred H-acid solution over 30-60 minutes. The slow addition to the excess coupling component minimizes the formation of undesired disazo byproducts.

  • Maintain pH: Throughout the addition, monitor the pH of the reaction mixture. Maintain the pH between 8.0 and 9.0 by adding small portions of sodium carbonate solution as needed. This ensures the coupling component remains in its activated, naphthoxide form.

  • Complete the Reaction: After the addition is complete, continue stirring the mixture for an additional 2-3 hours, allowing the temperature to slowly rise to room temperature to ensure the reaction goes to completion.

Protocol 3: Isolation and Purification of the Reactive Dye

Objective: To isolate the synthesized dye from the reaction mixture and purify it.

Materials:

  • Sodium Chloride (NaCl)

  • Saturated NaCl solution

  • Reaction mixture from Protocol 2

Procedure:

  • Precipitation (Salting Out): Add solid sodium chloride to the reaction mixture with stirring until the dye precipitates out of the solution. The high concentration of salt reduces the solubility of the large organic dye molecule, causing it to separate from the aqueous phase.

  • Filtration: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold, saturated sodium chloride solution to remove most of the inorganic salts and unreacted starting materials.

  • Drying: Press the filter cake to remove as much liquid as possible and then dry it in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Purification (Optional): For higher purity, the crude dye can be further purified. A common laboratory method is recrystallization from an appropriate solvent mixture (e.g., ethanol/water). For industrial applications, purification is often achieved through membrane filtration techniques like ultrafiltration, which effectively removes residual salts and small organic impurities.[9][10]

Conclusion

The use of this compound as a diazo component provides a reliable pathway for the synthesis of high-quality, water-soluble reactive dyes. The success of the synthesis hinges on the precise control of key experimental parameters, most notably temperature during diazotization and pH during the coupling reaction. The protocols and mechanistic insights provided herein offer a robust framework for researchers to develop novel reactive dyes with tailored properties for a wide range of applications, from textiles to advanced materials.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Diazo coupling of aryl diazonium salts with 1-naphthol under solvent-free conditions. [Link]

  • Vedantu. Coupling of benzene diazonium chloride with 1-naphthol class 12 chemistry CBSE. [Link]

  • Ccount Chem. This compound. [Link]

  • SciSpace. Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. [Link]

  • Quora. What do we get when beta napthol reacts with benzene diazonium chloride?. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. [Link]

  • ARC Journals. Synthesis, characterization and ultrafiltration of reactive dyes. [Link]

  • Trade Science Inc. Synthesis, Characterization and Applications of Some New Reactive Dyes based on 5, 5'-methylenebis (2-aminobenzenesulfonic). [Link]

  • CORE. Trends in the synthesis and application of some reactive dyes: A review. [Link]

  • MDPI. Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics. [Link]

  • ResearchGate. Synthesis procedure of the reactive dyes 3a–i. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • IndiaMART. 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203). [Link]

  • Google Patents.
  • MDPI. Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Google Patents.
  • Asian Journal of Materials Science. Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. [Link]

Sources

The Cornerstone of Vibrant Textiles: Application of 2-Amino-5-methoxybenzene-1,4-disulfonic acid in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Chemical Professionals

In the intricate world of textile chemistry, the synthesis of high-performance dyes is a paramount endeavor. Among the vast array of chemical intermediates, 2-Amino-5-methoxybenzene-1,4-disulfonic acid stands out as a crucial building block, particularly in the creation of vibrant and durable azo dyes. Its unique molecular architecture, featuring a reactive amino group, a methoxy substituent, and two water-solubilizing sulfonic acid groups, imparts desirable characteristics to the final dyestuff, making it a subject of significant interest for researchers and industry professionals. This guide provides a comprehensive overview of its application, including detailed protocols for dye synthesis and an analysis of the resulting dye's performance.

The Strategic Importance of this compound in Azo Dye Chemistry

This compound is primarily employed as a "diazo component" in the synthesis of azo dyes. The fundamental process of creating an azo dye involves a two-step reaction: diazotization followed by azo coupling.

The primary aromatic amino group (-NH₂) of this compound is the reactive site for diazotization . In the presence of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures), this amino group is converted into a highly reactive diazonium salt (-N₂⁺). This transformation is the cornerstone of azo dye synthesis, creating a potent electrophile ready to react with a suitable "coupling component."

The molecular structure of this intermediate offers several distinct advantages:

  • Color Contribution: The methoxy group (-OCH₃), an electron-donating substituent, plays a significant role in the chromophoric system of the final dye molecule. It influences the electron density of the aromatic ring, which in turn affects the wavelength of light absorbed, thereby determining the final color of the dye. Methoxy-containing azo dyes are often associated with brilliant red, yellow, and black shades.[1]

  • Enhanced Water Solubility: The presence of two sulfonic acid groups (-SO₃H) is a key feature of this intermediate. These groups are strong electron-withdrawing moieties that also impart excellent water solubility to the resulting dye.[2] This is a critical property for the application of acid and direct dyes in aqueous dyeing processes, ensuring even dye uptake and good penetration into textile fibers.

  • Improved Fastness Properties: The overall molecular structure, including the electron-donating methoxy group and the electron-withdrawing sulfonic acid groups, contributes to the stability of the azo linkage (-N=N-). This can lead to enhanced lightfastness and wash fastness of the dyed textile, as these groups help to dissipate absorbed energy and stabilize the dye molecule against degradation.[2]

Synthesis of a High-Performance Reactive Red Dye: A Step-by-Step Protocol

To illustrate the practical application of this compound, this section provides a detailed protocol for the synthesis of a reactive red dye, conceptually based on the manufacturing process of C.I. Reactive Red 123. This dye is synthesized by diazotizing a similar compound, 2-Amino-5-methoxybenzenesulfonic acid, and coupling it with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (commonly known as H-acid).[3] The resulting azo compound is then reacted with a reactive group-containing molecule, such as 5-Chloro-2,4,6-trifluoropyrimidine, to enable covalent bonding with textile fibers.

Part 1: Diazotization of this compound

This initial step transforms the aromatic amine into a reactive diazonium salt. The reaction is highly temperature-sensitive and must be conducted at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[4]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

Equipment:

  • Jacketed reaction vessel with a stirrer and temperature probe

  • Beaker for sodium nitrite solution

  • Ice-salt bath

Procedure:

  • In the reaction vessel, create a suspension by adding one molar equivalent of this compound to a mixture of 2.5-3.0 molar equivalents of concentrated hydrochloric acid and a suitable amount of distilled water.

  • Stir the mixture vigorously to form a fine, uniform suspension.

  • Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the procedure.

  • In a separate beaker, prepare a solution of 1.0-1.1 molar equivalents of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 30-60 minutes, ensuring the temperature is consistently maintained below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure diazotization is complete. The completion of the reaction can be monitored by testing for the absence of the starting amine and the presence of excess nitrous acid using starch-iodide paper.[4] The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Part 2: Azo Coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (H-acid)

This step involves the reaction of the freshly prepared diazonium salt with the coupling component, H-acid, to form the azo chromophore. The pH of the reaction medium is a critical parameter that determines the position of the coupling on the H-acid molecule. For many reactive dyes, coupling is desired at the position ortho to the hydroxyl group, which is achieved under alkaline conditions.[4]

Materials:

  • Diazonium salt solution (from Part 1)

  • 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (H-acid)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Distilled water

  • Ice

Equipment:

  • Jacketed reaction vessel with a stirrer and pH probe

  • Ice bath

Procedure:

  • In a separate reaction vessel, prepare a solution of one molar equivalent of H-acid in distilled water.

  • Adjust the pH of the H-acid solution to 8.0-9.0 with the addition of a sodium carbonate or sodium hydroxide solution. This deprotonates the hydroxyl group of the H-acid, activating it for electrophilic attack by the diazonium salt.

  • Cool the alkaline H-acid solution to 0-5 °C in an ice bath.

  • While stirring vigorously, slowly add the freshly prepared diazonium salt solution (from Part 1) to the cooled H-acid solution.

  • Maintain the temperature below 5 °C and the pH at 8.0-9.0 during the addition. A colored precipitate of the azo dye should form.

  • Continue stirring the mixture for several hours, allowing it to slowly warm to room temperature to ensure the reaction goes to completion. The completion of the coupling reaction can be monitored by thin-layer chromatography (TLC).

Part 3: Introduction of the Reactive Group and Dye Purification

To create a reactive dye, the synthesized azo compound is further reacted with a molecule containing a reactive group. For a dye like C.I. Reactive Red 123, this involves condensation with a heterocyclic compound like 5-Chloro-2,4,6-trifluoropyrimidine. This step is followed by purification to remove unreacted starting materials and by-products.

Procedure (Conceptual):

  • The azo dye solution from Part 2 is reacted with a suitable reactive group-containing compound under controlled pH and temperature conditions.

  • Purification: The synthesized reactive dye is typically purified by "salting out." This involves adding a significant amount of an electrolyte, such as sodium chloride, to the dye solution. The high salt concentration reduces the solubility of the dye, causing it to precipitate.

  • The precipitated dye is collected by filtration using a Büchner funnel under vacuum.

  • The filter cake is washed with a brine solution to remove impurities.

  • The purified dye is then dried under vacuum to yield the final product. For higher purity, recrystallization from a suitable solvent mixture (e.g., ethanol/water) can be performed.[5]

Visualizing the Synthesis and Application Workflow

The entire process, from the synthesis of the reactive dye to its application on a textile fiber, can be visualized as a streamlined workflow.

Figure 1: General workflow for the synthesis and application of a reactive dye.

The mechanism of covalent bond formation between the reactive dye and a cellulosic fiber, such as cotton, is a key aspect of its high performance. Under alkaline conditions, the reactive group on the dye molecule becomes susceptible to nucleophilic attack by the deprotonated hydroxyl groups of the cellulose polymer.

G cluster_0 Reactive Dye and Cellulose Fiber cluster_1 Covalent Bonding Dye-ReactiveGroup Dye-Reactive Group Dye-Fiber_Bond Dye-Fiber Covalent Bond Dye-ReactiveGroup->Dye-Fiber_Bond Alkaline pH Cellulose-OH Cellulose-OH Cellulose-OH->Dye-Fiber_Bond Nucleophilic Attack

Figure 2: Covalent bond formation between a reactive dye and cellulose.

Performance Characteristics of Derived Dyes

The dyes synthesized from this compound and its analogues are known for their good fastness properties. The performance of these dyes is typically evaluated using standardized testing methods.

Performance MetricTest MethodTypical RatingDescription
Light Fastness ISO 105-B024-6Assesses the resistance of the dye to fading upon exposure to a standardized artificial light source simulating daylight. The rating is on a scale of 1 (poor) to 8 (excellent) using blue wool references.[6][7]
Wash Fastness ISO 105-C064-5Evaluates the resistance of the dye to desorption and color change during simulated domestic or commercial laundering procedures. The rating is on a grey scale from 1 (poor) to 5 (excellent) for both color change and staining of adjacent fabrics.[1][8][9]
Rubbing Fastness ISO 105-X124-5Measures the resistance of the dye to rubbing off onto other surfaces. The rating is on a grey scale from 1 (poor) to 5 (excellent) for both dry and wet rubbing.

Note: The actual fastness ratings can vary depending on the specific dye structure, the depth of the shade, and the nature of the textile substrate.

Conclusion

This compound is a highly valuable intermediate in the synthesis of azo dyes for the textile industry. Its molecular features, including the strategically positioned amino, methoxy, and sulfonic acid groups, enable the production of dyes with vibrant colors, excellent water solubility, and high fastness properties. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working on the development of new and improved colorants. A thorough understanding of the chemistry of this intermediate is essential for innovation in the field of textile dyeing and for meeting the ever-increasing demands for high-performance and sustainable coloration solutions.

References

  • Q-Lab. (n.d.). ISO 105-B02. Retrieved from [Link]

  • GESTER Instruments. (2025, November 10). ISO 105-B02 Colour Fastness of Textiles. Retrieved from [Link]

  • Textile Tester. (2024, August 20). ISO 105 C06 Color Fastness to Washing Test Method. Retrieved from [Link]

  • RISE Research Institutes of Sweden. (n.d.). Colour fastness to artificial light according to SS-EN ISO 105-B02. Retrieved from [Link]

  • GESTER Instruments. (2025, November 30). ISO 105 C06 Washing Fastness Tester Guide. Retrieved from [Link]

  • Textile Learner. (2021, December 20). Colour Fastness to Washing Procedure (ISO 105 C06). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

  • International Organization for Standardization. (2014). ISO 105-B02:2014 Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. Retrieved from [Link]

  • International Organization for Standardization. (2010). ISO 105-C06:2010 Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering. Retrieved from [Link]

  • World Dye Variety. (2012, May 14). Reactive Red 123. Retrieved from [Link]

  • Yokogawa. (n.d.). pH in Diazo Coupler. Retrieved from [Link]

  • Slideshare. (n.d.). Color fastness properties of different reactive dyes. Retrieved from [Link]

  • B&E International Ltd. (n.d.). PRINTING WITH REACTIVE DYESTUFFS. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (2014). Effect of Reactive Dyes Structure on Light Fastness. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • CDN. (n.d.). experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102146061B - Red reactive dye compound, preparation method of red reactive dye compound and dye containing red reactive dye compound.
  • Google Patents. (n.d.). CN104650613A - Preparation method of red reactive dye.
  • Google Patents. (n.d.). CN101230203A - High light-fast red reactive dye and preparation method thereof.
  • Google Patents. (n.d.). CN102876071A - Red reactive dye and preparation method thereof.
  • ResearchGate. (2019, February 19). (PDF) SYNTHESIS OF AZO DYES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). CONGO RED. Retrieved from [Link]

  • Thaker, T. H., et al. (2023). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 12(4), 1658-1664. Retrieved from [Link]

  • Quora. (2020, June 4). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain.. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. Retrieved from [Link]

  • MDPI. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Amino-5-methoxybenzene-1,4-disulfonic acid as a Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking a Multifunctional Synthetic Tool

2-Amino-5-methoxybenzene-1,4-disulfonic acid is a highly functionalized aromatic compound that serves as a potent building block in modern organic synthesis. Its value lies in the strategic arrangement of three distinct functional groups on a benzene core: a primary amino group (-NH₂), a methoxy group (-OCH₃), and two sulfonic acid groups (-SO₃H). This unique constitution provides a powerful toolkit for the synthetic chemist.

  • The Amino Group: As a primary aromatic amine, this group is the primary reactive site for diazotization, enabling the formation of a highly reactive diazonium salt. This intermediate is a cornerstone for constructing azo compounds.

  • The Sulfonic Acid Groups: The two sulfonic acid moieties are strong electron-withdrawing groups and, critically, impart excellent water solubility to both the building block and its subsequent derivatives. This property is indispensable for applications in aqueous media, such as in the dyeing industry.

  • The Methoxy Group: This electron-donating group modulates the electronic properties of the aromatic ring, influencing the reactivity of the molecule and the spectroscopic properties (i.e., the color) of the final products.

The strategic interplay of these groups makes this compound a premier choice for synthesizing a range of specialty chemicals, most notably water-soluble azo dyes.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any synthetic protocol.

Table 1: Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 27327-48-6[1]
Molecular Formula C₇H₉NO₇S₂[1][2]
Molecular Weight 283.3 g/mol [1]
Appearance Light brown to beige powder[3]
Solubility Soluble in water[3]
GHS Hazard & Safety Profile

As a responsible scientist, adherence to safety protocols is paramount. This compound possesses the following hazards as classified under the Globally Harmonized System (GHS).

Table 2: GHS Hazard Information

Hazard CodeHazard StatementPrecautionary CodesSource
H318 Causes serious eye damageP280, P305+P354+P338, P317[1]

Senior Application Scientist's Note on Safety: The H318 classification indicates a significant risk of serious, potentially irreversible, eye damage upon contact. Therefore, the use of chemical splash goggles is mandatory at all times when handling this compound. Standard laboratory personal protective equipment (PPE), including a lab coat and chemical-resistant gloves, must also be worn. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of the powder.

Core Application: Synthesis of Water-Soluble Azo Dyes

The most prominent application of this compound is in the synthesis of azo dyes. These dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings, forming a large conjugated system responsible for the compound's color. The synthesis is a classic two-stage process: Diazotization followed by Azo Coupling .[4]

Azo_Dye_Synthesis_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling start 2-Amino-5-methoxybenzene- 1,4-disulfonic acid reagents1 NaNO₂ / aq. HCl intermediate Aryl Diazonium Salt (Highly Reactive Intermediate) reagents1->intermediate Forms conditions1 0-5 °C coupler Coupling Component (e.g., 2-Naphthol in aq. NaOH) intermediate->coupler Electrophilic Attack product Final Azo Dye (Colored Precipitate) coupler->product Reacts to form conditions2 < 5 °C

Caption: Reaction scheme for the synthesis of an azo dye.

Conclusion and Future Outlook

This compound is an exemplary building block whose utility is firmly established, particularly in the synthesis of water-soluble dyes. The protocols outlined here demonstrate a reliable and well-understood pathway to valuable colored compounds. Beyond dyes, the inherent reactivity of the amino group allows for its incorporation into more complex molecular architectures, including pharmaceutical intermediates and functional materials, where water solubility and specific electronic properties are desired. Future applications may leverage this scaffold in the development of functional polymers, chemosensors, or specialized organic conductors, making it a compound of continued interest for researchers in both academic and industrial settings.

References

  • The Synthesis of Azo Dyes. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83260, 2-Amino-5-methoxybenzenesulfonic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14670801, this compound. Retrieved from [Link]

  • Berradi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
  • ResearchGate. (n.d.). Synthesis, characterization and dyeing assessment of novel acid azo dyes and mordent acid azo dyes based on 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid on wool and silk fabrics. Retrieved from [Link]

  • Chemchart. (n.d.). 2-Amino-5-methoxybenzoic acid (6705-03-9). Retrieved from [Link]

  • Asian Journal of Materials Science. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. Retrieved from [Link]

  • TradeIndia. (n.d.). 2 Amino 5 Methoxy Benzene Sulfonic Acid Exporter, Supplier from Ahmedabad. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-aminobenzene-1,4-disulfonic acids.
  • IndiaMART. (n.d.). 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203). Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of Water-Soluble Azo Dyes Utilizing 2-Amino-5-methoxybenzene-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of water-soluble azo dyes, employing 2-Amino-5-methoxybenzene-1,4-disulfonic acid as the diazo component. Azo dyes represent the most significant class of synthetic colorants, with applications spanning textiles, printing, and analytical chemistry.[1] The inclusion of sulfonic acid moieties in the dye structure is a critical design feature, imparting water solubility and enabling their use as acid dyes for materials like wool, silk, and nylon.[2][3] This protocol details a robust, two-stage process involving the diazotization of the primary aromatic amine followed by an azo coupling reaction with an activated aromatic compound.[4][5] We will use 2-naphthol as a model coupling component to yield a vibrantly colored dye. The causality behind each procedural step is explained to provide researchers with a deep understanding of the reaction mechanism, ensuring reproducibility and facilitating adaptation for different coupling partners.

Principle of the Reaction: A Mechanistic Overview

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and proceeds via two fundamental steps: Diazotization and Azo Coupling.[1][4]

1.1. Step 1: Diazotization In the initial step, the primary aromatic amine, this compound, is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[5]

Reaction: NaNO₂ + HCl → HNO₂ + NaCl

The diazotization reaction itself is highly temperature-sensitive. It must be conducted at low temperatures (0–5 °C) in an ice bath because diazonium salts are unstable and can decompose at higher temperatures, potentially leading to explosive hazards if isolated in a dry state.[1][5] The resulting diazonium salt is a weak electrophile, primed for the subsequent coupling reaction.[4]

1.2. Step 2: Azo Coupling The second stage involves the reaction of the prepared diazonium salt with an electron-rich coupling component.[6] For this protocol, we utilize 2-naphthol. To maximize its reactivity, the coupling reaction is performed under slightly alkaline conditions, which deprotonates the hydroxyl group of 2-naphthol to form the more potent nucleophilic naphthoxide ion. The diazonium salt then attacks the electron-rich aromatic ring of the naphthoxide, typically at the C1 position, to form the stable azo bond (–N=N–), which acts as the chromophore responsible for the dye's intense color.[7]

Visualized Workflow and Chemical Pathway

Experimental Workflow Diagram

The overall process, from preparation of reactants to isolation of the final product, is outlined below.

G cluster_0 Part A: Diazotization cluster_1 Part B: Coupling cluster_2 Part C: Isolation A1 Dissolve Sulfonic Acid with Na2CO3 in H2O A2 Add NaNO2 solution A1->A2 A3 Cool to 0-5 °C A2->A3 A5 Add Amine/Nitrite mix to Acid (Dropwise at 0-5 °C) A3->A5 A4 Prepare HCl in ice A4->A5 B3 Add Diazonium Salt Solution (Dropwise at 0-5 °C) A5->B3 Use Immediately B1 Dissolve 2-Naphthol in NaOH solution B2 Cool to 0-5 °C B1->B2 B2->B3 C1 Stir reaction mixture (30-60 min) B3->C1 C2 Isolate by Vacuum Filtration C1->C2 C3 Wash with cold water/ saturated NaCl C2->C3 C4 Purify by Recrystallization C3->C4 C5 Dry and Characterize C4->C5

Caption: High-level experimental workflow for azo dye synthesis.

Chemical Reaction Pathway

Caption: Chemical pathway for the synthesis of the target azo dye.

Materials, Reagents, and Equipment

Reagents & Consumables
ReagentFormulaCAS No.Notes
This compoundC₇H₉NO₇S₂6470-16-2Diazo Component
Sodium NitriteNaNO₂7632-00-0For in situ generation of nitrous acid
Hydrochloric Acid, concentrated (37%)HCl7647-01-0Strong mineral acid
Sodium Carbonate, anhydrousNa₂CO₃497-19-8To dissolve the sulfonic acid
2-Naphthol (beta-Naphthol)C₁₀H₈O135-19-3Coupling Component
Sodium HydroxideNaOH1310-73-2To activate the coupling component
UreaCH₄N₂O57-13-6Optional: to quench excess nitrous acid
Sodium ChlorideNaCl7647-14-5For "salting out" the product
Deionized WaterH₂O7732-18-5Solvent
EthanolC₂H₅OH64-17-5For recrystallization
IceH₂O (solid)-For temperature control
Equipment
  • Magnetic stirrer with stir bar

  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask (250 mL)

  • Graduated cylinders

  • Digital balance

  • Thermometer (-10 to 110 °C)

  • Ice bath

  • Pasteur pipettes

  • Büchner funnel and filtration flask

  • Vacuum source

  • pH indicator paper

Detailed Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] All procedures should be performed in a well-ventilated fume hood. Concentrated acids and bases are corrosive and must be handled with extreme care.[9]

Protocol 1: Preparation of the Diazonium Salt

Causality: The sulfonic acid starting material is poorly soluble in acidic water. It is first converted to its highly soluble disodium salt using sodium carbonate. This solution is then added to cold acid, where the diazotization reaction occurs in situ. This order is critical for maintaining a homogeneous solution and achieving an efficient reaction.

  • Dissolution: In a 100 mL beaker, combine 2.85 g (0.01 mol) of this compound with 30 mL of deionized water. While stirring, add 1.1 g (0.0104 mol) of anhydrous sodium carbonate in small portions until the solid is completely dissolved.

  • Nitrite Addition: In a separate small beaker, dissolve 0.70 g (0.0101 mol) of sodium nitrite in 5 mL of cold deionized water. Add this solution to the amine salt solution from the previous step.

  • Cooling: Place the beaker containing the amine/nitrite mixture into a large ice bath and cool the solution to 0–5 °C with continuous stirring.

  • Acid Preparation: In a 250 mL beaker, add 3 mL of concentrated hydrochloric acid to approximately 20 g of crushed ice. Place this beaker in the ice bath as well.

  • Diazotization Reaction: Using a Pasteur pipette, add the cold amine/nitrite solution dropwise to the stirring HCl/ice mixture over 10-15 minutes. Crucially, monitor the temperature and ensure it does not rise above 5 °C. [5]

  • Completion: After the addition is complete, continue stirring the resulting diazonium salt suspension in the ice bath for an additional 10 minutes. This pale yellow solution is unstable and must be used immediately in the next step.[1]

Protocol 2: Azo Coupling Reaction

Causality: 2-Naphthol is activated by deprotonation in a basic solution, forming the naphthoxide ion, which is a much stronger nucleophile for the electrophilic aromatic substitution reaction.[4] The diazonium salt solution is added slowly to maintain a low temperature and control the reaction rate.

  • Prepare Coupling Solution: In a 250 mL Erlenmeyer flask, dissolve 1.44 g (0.01 mol) of 2-naphthol in 40 mL of a 1 M sodium hydroxide solution.

  • Cooling: Cool this solution to 0-5 °C in an ice bath with gentle stirring.

  • Coupling: Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.

  • Observation: A deeply colored precipitate of the azo dye should form almost immediately.[5]

  • Reaction Completion: Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[5]

Protocol 3: Isolation and Purification

Causality: "Salting out" with NaCl decreases the solubility of the organic dye in the aqueous medium, promoting more complete precipitation. Washing removes unreacted starting materials and inorganic salts. Recrystallization from a suitable solvent system like ethanol/water is a standard method to purify the crude solid dye.

  • Precipitation (Salting Out): Add approximately 10 g of sodium chloride (NaCl) to the reaction mixture and stir for 15 minutes to further precipitate the dye.

  • Filtration: Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid dye on the filter paper with two portions of cold, saturated NaCl solution, followed by a small amount of ice-cold deionized water to remove residual salts.

  • Purification: Transfer the crude solid to a beaker. Purify by recrystallizing from a minimal amount of a hot ethanol/water mixture. Dissolve the solid in the hot solvent, then allow it to cool slowly to room temperature and finally in an ice bath to form crystals.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator or a vacuum oven at low heat.

  • Characterization: Determine the yield and characterize the final product using techniques such as UV-Visible spectroscopy (to find λmax), FT-IR spectroscopy, and melting point analysis.

Safety and Hazard Management

  • 2-Amino-5-methoxybenzenesulfonic acid: May cause skin, eye, and respiratory irritation. Avoid breathing dust and ensure thorough washing after handling.[8]

  • Diazonium Salts: Are known to be explosive when isolated in a dry, solid state. NEVER attempt to isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution and use it immediately after preparation.[1]

  • Acids and Bases: Concentrated HCl and NaOH are highly corrosive and can cause severe burns.[9] Handle with extreme care, using appropriate PPE and working in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic solutions before disposal.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using 1-Butyl-2-naphthalenol.
  • Unknown. (n.d.). The Synthesis of Azo Dyes.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.
  • Studylib. (n.d.). Azo Dye Synthesis: Combinatorial Chemistry Lab Manual.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-5-methoxybenzenesulfonic acid.
  • RSC Education. (n.d.). The microscale synthesis of azo dyes.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-4-chloro-5-methylbenzene sulfonic acid.
  • Unknown. (2023). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS.
  • Google Patents. (n.d.). EP0808343B1 - Process for preparing reactive azo dyes.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Benzenesulfonic acid.
  • Al-Rubaie, L., Mhessn, R. J., & Al-Masoudi, W. A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-5-methylbenzenesulfonic acid.
  • Naik, R. D., & Desai, K. R. (1997). Synthesis of Azo Dyes using 2-Amino-4,4′-Dichloro Diphenylether 2′-Sulphonic Acid and their Application on Wool, Nylon and Silk as Acid Dyes. Orient J Chem.

Sources

Purification techniques for dyes derived from "2-Amino-5-methoxybenzene-1,4-disulfonic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of Dyes Derived from 2-Amino-5-methoxybenzene-1,4-disulfonic Acid

Introduction: The Imperative of Purity in Dye Chemistry

Dyes synthesized from this compound are part of the broader class of sulfonated azo dyes, which are integral to industries ranging from textiles to advanced analytical applications. The presence of two sulfonic acid groups imparts high water solubility, a desirable trait for aqueous dyeing processes.[1] However, this same characteristic presents significant challenges during purification. The synthesis of these dyes, typically through diazotization and azo coupling, often results in a crude product contaminated with inorganic salts (e.g., sodium chloride, sodium sulfate), unreacted starting materials, and side-products.[2][3]

For researchers, scientists, and drug development professionals, achieving high purity is not merely a matter of quality control; it is fundamental to ensuring experimental reproducibility, accurate analytical results, and the safety and efficacy of final products.[4][5] Impurities can interfere with spectroscopic analysis, alter toxicological profiles, and compromise the performance and stability of materials. This guide provides a detailed exploration of the principles and protocols for purifying these highly polar, water-soluble dyes, moving from fundamental techniques to advanced industrial methods.

Core Purification Methodologies

The selection of a purification strategy depends on the scale of the work, the nature of the impurities, and the desired final purity level. The most common and effective techniques include precipitation (salting out), recrystallization, and chromatography.

Precipitation by "Salting Out"

Principle of Causality: This is one of the most common industrial methods for the initial isolation of water-soluble sulfonated dyes.[2] The high concentration of sulfonic acid groups renders the dye molecules highly soluble in water. By introducing a large excess of a neutral electrolyte, typically sodium chloride, the ionic strength of the solution is dramatically increased. This disrupts the hydration shell around the polar sulfonate groups of the dye molecules, reducing their solubility and forcing them to precipitate out of the solution. More soluble organic impurities and inorganic byproducts often remain in the brine.

Experimental Protocol: Salting Out

  • Dissolution: Dissolve the crude dye paste or powder in a minimum volume of warm (40-50°C) deionized water to create a concentrated solution.

  • Precipitation: While stirring vigorously, slowly add solid sodium chloride or a saturated NaCl solution to the dye solution. Continue adding salt until the dye begins to precipitate. A common endpoint is to add salt until the solution is nearly saturated.

  • Maturation: Continue stirring the mixture for 1-2 hours at room temperature or while cooling in an ice bath to ensure complete precipitation.

  • Isolation: Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, saturated sodium chloride solution. This removes residual impurities without significantly redissolving the dye product.

  • Drying: Dry the purified dye paste in a vacuum oven at a moderate temperature (e.g., 60-70°C).

Trustworthiness & Validation: The salting-out process is self-validating in its efficiency; successful precipitation indicates a significant reduction in the dye's solubility. However, it is crucial to understand that the final product will contain significant amounts of occluded salt. Purity must be assessed by techniques like ion chromatography or conductivity measurements if a low-salt product is required. For many textile applications, this level of purity is sufficient. For high-purity applications (e.g., analytical standards, inkjet inks), this method serves as a preliminary purification step, to be followed by desalting techniques.[6]

Recrystallization

Principle of Causality: Recrystallization is a powerful technique for removing soluble impurities from solid organic compounds.[7] The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent system at varying temperatures. An ideal solvent will dissolve the dye completely at an elevated temperature but only sparingly at low temperatures. As the hot, saturated solution cools, the solubility of the dye decreases, leading to the formation of purified crystals while the impurities remain dissolved in the mother liquor.[7] For sulfonated dyes, water or mixtures of water with miscible organic solvents like ethanol are often effective.[5][8]

Experimental Protocol: Recrystallization from an Aqueous-Organic System

  • Solvent Selection: Determine an appropriate solvent system. For dyes from this compound, start with deionized water or a water/ethanol mixture (e.g., 1:1 v/v). The goal is high solubility when hot and low solubility when cold.[7]

  • Dissolution: Place the crude, salt-bearing dye in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate with a stirrer) while stirring. Continue adding small portions of hot solvent until the dye is just fully dissolved. Using the minimum amount of solvent is critical for maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic residues) are present, perform a rapid hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove all residual solvent.

Workflow for Basic Dye Purification

G cluster_0 Purification Workflow Crude Crude Dye Product Dissolve Dissolve in Suitable Solvent Crude->Dissolve Insoluble_Check Insoluble Impurities? Dissolve->Insoluble_Check Hot_Filter Hot Gravity Filtration Insoluble_Check->Hot_Filter  Yes Precipitate Induce Precipitation / Crystallization (Cooling or Salting Out) Insoluble_Check->Precipitate No Hot_Filter->Precipitate Isolate Isolate Solid via Filtration Precipitate->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Purified Dye Wash->Dry Pure_Dye Purified Dye Dry->Pure_Dye

Caption: General workflow for dye purification.

Chromatographic Purification

Principle of Causality: Chromatography provides the highest resolution for separating complex mixtures and is essential for obtaining analytical-grade dyes.[9][10] The technique separates components based on their differential partitioning between a stationary phase and a mobile phase. For highly polar sulfonated dyes, reverse-phase chromatography is particularly effective. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The most polar compounds (like inorganic salts) elute first, while the dye and other organic molecules are retained and separated based on their relative hydrophobicity.

Experimental Protocol: Reverse-Phase Flash Column Chromatography

  • Stationary Phase Selection: Choose a reverse-phase silica gel (e.g., C18).

  • Column Packing: Pack a glass column with a slurry of the C18 silica in the initial mobile phase (e.g., 95:5 water:methanol).

  • Sample Preparation: Dissolve the crude dye in a minimum volume of the initial mobile phase. If the dye is not fully soluble, a small amount of a stronger solvent (methanol) can be added, but keep the volume minimal.

  • Loading: Carefully load the sample solution onto the top of the column bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution is often most effective. Start with a highly aqueous mobile phase to elute salts and very polar impurities. Gradually increase the proportion of the organic solvent (e.g., methanol or acetonitrile) to elute the dye and other retained components.

  • Fraction Collection: Collect the eluent in fractions using test tubes or an automated fraction collector. The colored band of the dye will be visible as it moves down the column.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or UV-Vis spectroscopy to identify which fractions contain the pure dye.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity dye.

Principle of Reverse-Phase Chromatography

G cluster_1 Reverse-Phase Column Chromatography cluster_input Input Mixture cluster_output Separated Components (Elution Order) Column Mobile Phase (Polar) e.g., Water/Methanol Stationary Phase (Nonpolar) e.g., C18 Silica Elution Flow Salt Salt Impurity Impurity Dye Dye Salt_out 1. Salt (Highly Polar) Impurity_out 2. Polar Impurity Dye_out 3. Dye (Less Polar)

Caption: Separation of polar compounds via reverse-phase chromatography.

Advanced Desalting and Purity Assessment

For applications demanding minimal ionic content, such as formulating inkjet inks or creating analytical standards, advanced techniques are necessary to remove the salts that co-purify with the dye during precipitation or recrystallization.

  • Membrane Filtration (Ultrafiltration/Nanofiltration): These techniques use semi-permeable membranes to separate molecules based on size and charge under pressure.[11][12] By selecting a membrane with a molecular weight cut-off (MWCO) that is smaller than the dye molecule but larger than the salt ions, an aqueous solution of the dye can be efficiently desalted. This is a scalable and widely used industrial method for producing high-purity reactive dyes.[11]

  • Dialysis: In a laboratory setting, dialysis can be used. The dye solution is placed in a dialysis tube (a semi-permeable membrane bag) which is then suspended in a large volume of deionized water. The small salt ions diffuse out of the bag into the water, while the larger dye molecules are retained. The external water is changed periodically to maintain the concentration gradient.

Assessing Final Purity

A multi-faceted approach is required to validate the purity of the final product.

TechniquePurposeKey Information Provided
HPLC Quantitative Purity AnalysisProvides a precise percentage of purity by separating the main component from any remaining impurities.[4]
TLC Qualitative Purity CheckA rapid method to quickly visualize the number of components in a sample. A single spot suggests high purity.
UV-Vis Spectroscopy Identity & ConcentrationConfirms the absorbance maximum (λmax) characteristic of the dye's chromophore and can be used for quantification via the Beer-Lambert law.
Mass Spectrometry Molecular IdentityConfirms the molecular weight of the purified dye, verifying its chemical identity.[13]
NMR Spectroscopy Structural ConfirmationProvides detailed information about the chemical structure of the dye, confirming its identity and revealing the presence of any structurally similar impurities.

Conclusion

The purification of dyes derived from this compound requires a systematic approach tailored to the specific impurities present and the final application's requirements. Initial debulking of impurities and isolation of the dye is effectively achieved through precipitation by salting out. For higher purity, recrystallization offers a robust method for removing soluble organic contaminants. For achieving the highest, analytical-grade purity and for effective desalting, chromatographic methods like reverse-phase column chromatography and advanced membrane filtration are indispensable. Each step must be validated with appropriate analytical techniques to ensure the final product meets the rigorous standards demanded by modern research and development.

References

  • Rehorek, A., & Plum, A. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry, 388(8), 1653–1662. [Link]

  • Lowe, C. R., & Pearson, J. C. (1984). Dye affinity chromatography. Methods in Molecular Biology, 11, 29-45. [Link]

  • Rehorek, A., & Plum, A. (2007). Characterization of Sulfonated Azo Dyes and Aromatic Amines by Pyrolysis Gas Chromatography/mass Spectrometry. Scribd. [Link]

  • Textile Value Chain. (n.d.). Chromatography in dyestuff. Textile Value Chain. [Link]

  • Rehorek, A., & Plum, A. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. ResearchGate. [Link]

  • Column Chromatography. (n.d.). Purification of Dyes, Dye Intermediates, Alkaloids Steroids, Liquids, Amino Acids, Hormones, Aliphat. Column Chromatography. [Link]

  • EDVOTEK. (2015). Using Chromatography to Separate Dye Samples. YouTube. [Link]

  • Lowe, C. R. (1990). Protein purification by dye-ligand chromatography. Journal of Biotechnology, 13(1), 3-12. [Link]

  • Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. Journal of Industrial & Engineering Chemistry, 11(5), 456-457. [Link]

  • North, S. (n.d.). The removal of reactive dyes from dye liquor using activated carbon for the reuse of salt, water and energy. De Montfort University Thesis. [Link]

  • Moore, S. K. (1996). Process for purification of water soluble dyes via water insoluble metal salt intermediate. U.S.
  • KoreaScience. (n.d.). Chemical Precipitation Treatment for the Disperse Dyes Removal. KoreaScience. [Link]

  • IWA Publishing. (2024). A review on progresses in reactive dye-containing wastewater treatment. IWA Publishing. [Link]

  • Yamamoto, T., et al. (1986). Method for purification of dyes.
  • ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments? ResearchGate. [Link]

  • Tsatsaroni, E., et al. (2016). Synthesis, characterization and ultrafiltration of reactive dyes. ARC Journals. [Link]

  • S केमिकल, A. (2002). Purification of aqueous dye solutions.
  • Horobin, R. W. (2004). Dye purity and dye standardization for biological staining. Biotechnic & Histochemistry, 79(3-4), 159-175. [Link]

  • ResearchGate. (2022). Efficient Precipitation of Dyes from Dilute Aqueous Solutions of Ionic Liquids. ResearchGate. [Link]

  • Hou, L., et al. (2021). Removal of Reactive Dyes in Textile Effluents by Catalytic Ozonation Pursuing on-Site Effluent Recycling. MDPI. [Link]

  • Scribd. (n.d.). Analysis of Dyes. Scribd. [Link]

  • Van Strydonck, M., et al. (2011). Direct Identification of Dyes in Textiles by Direct Analysis in Real Time-Time of Flight Mass Spectrometry. Analytical Chemistry, 83(18), 7108-7115. [Link]

  • Kirby, D. P., et al. (2014). Forensic dye analysis in cultural heritage: Unraveling the authenticity of the earliest Persian knotted-pile silk carpet. PLoS One, 9(5), e97691. [Link]

  • Oyelere, T. (2023). Enzymatic Removal of Sulfonated Azo Dyes from Synthetic Textile Effluents using Soybean Peroxidase. University of Windsor Thesis. [Link]

  • Lee, S. K., et al. (2013). Method for recrystalizing crude pigment particle by acid-pasting.
  • University of California, Irvine. (n.d.). Recrystallization1. UCI Chemistry. [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. University of Toronto Chemistry. [Link]

  • Kasten, F. H. (1981). A simple procedure for crystallization of the Schiff reagent. Stain Technology, 56(6), 349-352. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry. [Link]

  • Confalonieri, G. (1989). Production of sulfonated amines. U.S.
  • El-Apasery, M. A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Molecules, 25(3), 643. [Link]

  • Oriental Journal of Chemistry. (n.d.). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry. [Link]

  • Al-Nahrain Journal of Science. (2024). An Overview of Preparation for Different Azo Compounds. Al-Nahrain Journal of Science. [Link]

  • Mediterranean Journal of Basic and Applied Sciences. (2024). Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. MJBAS. [Link]

  • Scirp.org. (n.d.). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Scirp.org. [Link]

  • Johnson, D. P. (2000). Process for making high performance dyes. U.S.
  • Bailey, J. E., & Cox, E. A. (1985). Determination of unsulfonated aromatic amines in D & C Red No. 33 by the diazotization and coupling procedure followed by reversed-phase liquid chromatographic analysis. Analytical Chemistry, 57(13), 2773-2776. [Link]

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-Amino-5-methoxybenzene-1,4-disulfonic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

2-Amino-5-methoxybenzene-1,4-disulfonic acid (AMBDSA), with a molecular formula of C₇H₉NO₇S₂ and a molecular weight of 283.3 g/mol , is a polysulfonated aromatic amine[1]. Compounds of this class are pivotal intermediates in the synthesis of specialized dyes and may serve as building blocks in the development of novel pharmaceutical agents[2][3]. The precise analytical characterization of such molecules is non-negotiable; it underpins the integrity of all subsequent research and development, from reaction monitoring to final product quality control. The presence of multiple functional groups—amine, ether, and two sulfonic acid moieties—presents unique analytical challenges, including high polarity and potential for complex impurity profiles.

This guide eschews a one-size-fits-all template, instead presenting a logical, multi-technique strategy. The core philosophy is to establish an orthogonal and self-validating analytical workflow. We begin with unambiguous structural elucidation (MS and NMR), followed by quantitative analysis and purity assessment (HPLC), and finally, confirmation of elemental composition. This integrated approach ensures a holistic and trustworthy characterization of the target molecule and its derivatives.

Structural Elucidation: Confirming Identity

Before any quantitative assessment, the absolute identity of the molecule must be confirmed. Mass Spectrometry and NMR Spectroscopy are the cornerstones of this process, providing complementary information about molecular weight and atomic connectivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Expertise & Causality: MS is the primary technique for determining the molecular weight of a compound. For polar, non-volatile molecules like AMBDSA, Electrospray Ionization (ESI) is the preferred ionization technique, as it gently transfers ions from solution to the gas phase, minimizing fragmentation and preserving the molecular ion. The presence of two sulfur atoms in the molecule will produce a characteristic isotopic pattern, with the ³⁴S isotope peak appearing at M+2 with an abundance of ~8.8% relative to the ³²S peak (4.4% for each sulfur atom), providing a powerful confirmation of the elemental composition[4].

Protocol 1: LC-MS Analysis of AMBDSA

  • Sample Preparation:

    • Accurately weigh ~1 mg of the AMBDSA sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 100 µg/mL stock solution.

    • Further dilute to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation & Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS Detector: Q-TOF or Orbitrap Mass Spectrometer.

    • Ionization Mode: ESI, Negative and Positive. Rationale: The sulfonic acid groups are readily deprotonated (ESI-), while the amino group can be protonated (ESI+), so scanning in both modes is recommended.

    • Mass Range: 50 - 500 m/z.

  • Data Interpretation:

    • In negative ion mode, search for the molecular ion [M-H]⁻ at m/z 281.97.

    • In positive ion mode, search for the molecular ion [M+H]⁺ at m/z 283.99.

    • Examine the isotopic pattern of the molecular ion peak to confirm the presence of two sulfur atoms.

    • Analyze fragmentation data (MS/MS) to identify characteristic losses, such as SO₃ (80 Da), which can help confirm the sulfonic acid moieties.

Diagram 1: LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep1 Weigh Sample (~1 mg) prep2 Dissolve in ACN/H₂O prep1->prep2 prep3 Dilute to 1-10 µg/mL prep2->prep3 lc HPLC Separation (C18 Column) prep3->lc ms MS Detection (ESI+/ESI-) lc->ms Eluent data1 Identify [M+H]⁺ & [M-H]⁻ ms->data1 data2 Verify Isotopic Pattern (Confirm 2x Sulfur) data1->data2 data3 Analyze MS/MS Fragmentation data2->data3

Caption: Workflow for structural confirmation by LC-MS.

Nuclear Magnetic Resonance (NMR) for Structural Connectivity

Expertise & Causality: While MS provides the molecular weight, NMR spectroscopy provides the definitive atomic "blueprint" of the molecule. ¹H NMR identifies the number and types of protons and their neighboring relationships, while ¹³C NMR identifies the carbon skeleton. For AMBDSA, the key is to correctly assign the signals for the two non-equivalent aromatic protons, the methoxy group, and the amine group, and to confirm the substitution pattern on the benzene ring. The use of a polar aprotic solvent like DMSO-d₆ is often necessary for aromatic sulfonic acids to ensure solubility and to observe exchangeable protons (e.g., from -NH₂ and -SO₃H)[5].

Protocol 2: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the AMBDSA sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation & Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments:

      • Standard ¹H NMR acquisition.

      • Standard proton-decoupled ¹³C NMR acquisition.

      • (Optional but recommended) 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in definitive assignments.

  • Data Interpretation (Expected Signals for AMBDSA in DMSO-d₆):

    • ¹H NMR:

      • Aromatic Protons: Two singlets (or narrow doublets with very small coupling) are expected in the aromatic region (~6.5-8.0 ppm). The electron-withdrawing sulfonic acid groups will shift these protons downfield[6].

      • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically around 3.7-4.0 ppm.

      • Amine Protons (-NH₂): A broad singlet integrating to 2 protons. Its chemical shift can be highly variable and depends on concentration and residual water.

      • Sulfonic Acid Protons (-SO₃H): Very broad signals that may be difficult to observe.

    • ¹³C NMR:

      • Expect 7 distinct carbon signals.

      • Aromatic Carbons: 6 signals in the ~110-160 ppm range. Carbons directly attached to the sulfonic acid and amino groups will show characteristic shifts.

      • Methoxy Carbon (-OCH₃): One signal in the aliphatic region, typically ~55-60 ppm.

Caption: A systematic workflow for HPLC method development and validation.

Elemental Analysis: Fundamental Compositional Verification

Expertise & Causality: Elemental analysis (CHNS) is a fundamental technique that provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure compound. This serves as a final, independent verification of the empirical formula and the overall purity of the synthesized material. For a compound like AMBDSA containing two sulfur atoms, accurate determination of the sulfur content is a critical quality attribute.[7]

Protocol 4: CHNS Elemental Analysis

  • Sample Preparation:

    • Ensure the sample is meticulously dried to remove residual solvents (e.g., under high vacuum for 24 hours). Solvents will introduce errors in the C and H values.

    • Submit ~2-3 mg of the pure, dry sample to a certified analytical laboratory.

  • Data Interpretation:

    • Compare the experimentally determined percentages for C, H, N, and S with the theoretical values calculated from the molecular formula (C₇H₉NO₇S₂).

Table 2: Theoretical vs. Experimental Elemental Composition

Element Theoretical % (for C₇H₉NO₇S₂) Experimental % Acceptance Criteria
Carbon (C) 29.68 [To be filled with experimental data] ± 0.4%
Hydrogen (H) 3.20 [To be filled with experimental data] ± 0.4%
Nitrogen (N) 4.94 [To be filled with experimental data] ± 0.4%

| Sulfur (S) | 22.63 | [To be filled with experimental data] | ± 0.4% |

Conclusion

The analytical characterization of this compound and its derivatives requires a rigorous, multi-technique approach. The strategy outlined in this guide—combining MS and NMR for structural elucidation with a validated HPLC method for purity and quantitative analysis, and supplemented by elemental analysis—provides a robust and self-validating framework. By understanding the causality behind each experimental choice and adhering to systematic protocols, researchers can generate high-quality, reliable data, ensuring the integrity of their work and accelerating the development of new materials and medicines.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • Ng, R. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • de Oliveira, A. M., et al. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column.
  • Jadhav, S. A., et al. (2020). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics.
  • BenchChem. (2025). A Spectroscopic Comparison of Sulfonic Acid Catalysts for Researchers and Drug Development Professionals.
  • Britannica. (n.d.). Organosulfur compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzenesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzenesulfonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of the precursor solution of sulfonated phenol in aqueous H2SO4. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Aminobenzenesulfonic acid.
  • ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of calixa[8]rene sulfonic acid in (a) DMSO-d 6 and (b) D2O. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
  • Wikipedia. (n.d.). Sulfur. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Application Note: A Stability-Indicating HPLC-MS Method for the Analysis of 2-Amino-5-methoxybenzene-1,4-disulfonic acid and Its Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the analysis of aromatic sulfonic acids and related compounds.

Abstract: This document provides a comprehensive guide to the development and application of a stability-indicating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of 2-Amino-5-methoxybenzene-1,4-disulfonic acid. We delve into the rationale behind chromatographic parameter selection, sample preparation, and mass spectrometric detection. Furthermore, we explore the predictable reaction pathways of the target molecule under forced degradation conditions, providing a framework for identifying and quantifying potential impurities and degradants. This protocol is designed to be a robust starting point for researchers requiring a validated method for quality control, stability testing, and reaction monitoring of this and structurally similar compounds.

Introduction: The Analytical Challenge of Aromatic Disulfonic Acids

This compound is a highly polar aromatic compound, the analysis of which presents a significant chromatographic challenge. Its two sulfonic acid moieties render it extremely water-soluble, leading to poor retention on traditional reversed-phase HPLC columns. Effective analytical strategies must be employed to achieve adequate retention and separation from potential reaction products and impurities. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice, offering the required selectivity and sensitivity for both quantification of the parent compound and identification of unknown degradants.

The structural components of this compound—an aromatic amine, a methoxy group, and two sulfonic acid groups—are all susceptible to chemical transformation under various conditions. Therefore, a stability-indicating method is crucial for accurately assessing the purity and stability of this molecule. Such a method must be able to resolve the parent compound from any potential degradation products formed under stress conditions such as hydrolysis, oxidation, and photolysis.

Predicted Reaction Pathways and Potential Degradation Products

To develop a truly stability-indicating method, it is essential to anticipate the likely degradation products. Based on the chemical structure of this compound and established chemical principles, several reaction pathways can be predicted under forced degradation conditions.

  • Desulfonation: The sulfonic acid groups on the aromatic ring can be cleaved under hydrolytic conditions, particularly at elevated temperatures.[1][2] This can occur in a stepwise manner, leading to the formation of both mono-sulfonated and non-sulfonated analogs.

  • Oxidation: The electron-rich aromatic ring, activated by the amino and methoxy groups, is susceptible to oxidation. The primary amine can be oxidized to form nitroso or nitro derivatives, or undergo oxidative polymerization.

  • Hydrolysis of the Methoxy Group: Under strong acidic or basic conditions, the methoxy ether linkage may be cleaved to yield a phenol.

  • Photodegradation: Aromatic amines can be sensitive to light, potentially leading to complex oxidative reactions and polymerization.

A visual representation of these potential degradation pathways is provided below.

Degradation_Pathways Parent 2-Amino-5-methoxybenzene- 1,4-disulfonic acid MonoSulfonated Mono-sulfonated Product Parent->MonoSulfonated Desulfonation OxidizedAmine Oxidized Amine Product (Nitroso/Nitro derivative) Parent->OxidizedAmine Oxidation Phenolic Phenolic Product Parent->Phenolic Hydrolysis Polymer Polymeric Products Parent->Polymer Oxidative/Photolytic Polymerization NonSulfonated Non-sulfonated Product (p-Anisidine derivative) MonoSulfonated->NonSulfonated Desulfonation

Caption: Predicted degradation pathways of this compound.

HPLC-MS Method Development and Protocol

The following protocol outlines a robust starting point for the HPLC-MS analysis of this compound and its reaction products. The use of ion-pair chromatography is central to retaining the highly polar sulfonic acids on a reversed-phase column.

Experimental Workflow

The overall workflow for the analysis is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Mobile Phase A Start->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (ESI-) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Parent Compound Integrate->Quantify Identify Identify Degradants Integrate->Identify

Caption: General experimental workflow for HPLC-MS analysis.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Triethylamine (TEA) (≥99.5%)

  • Formic acid (≥98%)

Chromatographic Conditions

The selection of a C18 column is a robust starting point, offering a good balance of hydrophobicity for interaction with the ion-pairing agent. The mobile phase composition is critical for achieving good peak shape and retention. Triethylamine is a volatile ion-pairing agent suitable for MS detection.

ParameterRecommended Setting
HPLC System Standard HPLC or UHPLC system with a mass spectrometer
Column C18 Reversed-Phase Column (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Triethylamine in Water, pH adjusted to 6.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 50% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Mass Spectrometry Conditions

Negative-ion electrospray ionization is the preferred mode for detecting sulfonic acids, as they readily deprotonate to form [M-H]⁻ ions.

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.0 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 100-500
Sample Preparation Protocol
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A to prepare a 1 mg/mL stock solution. Further dilute with Mobile Phase A to the desired working concentrations.

  • Reaction Sample: Dilute the reaction mixture with Mobile Phase A to a concentration within the linear range of the method.

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter prior to injection into the HPLC system.

Forced Degradation Study Protocol

A forced degradation study is essential to demonstrate the stability-indicating nature of the analytical method.[3][4] The following conditions are recommended to induce degradation and generate potential reaction products.

Stress ConditionProtocol
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Expose the solid sample to 105 °C for 48 hours. Dissolve in Mobile Phase A for analysis.
Photolytic Expose the sample solution to UV light (254 nm) and visible light for a period sufficient to produce degradation, as recommended by ICH guidelines.

Data Analysis and Interpretation

The primary objective of the data analysis is to confirm the identity of the parent compound and to identify any reaction products.

  • Parent Compound: The parent compound, this compound (C₇H₉NO₇S₂), has a monoisotopic mass of 282.9820 Da. In negative ion mode ESI-MS, it is expected to be detected as the singly charged ion [M-H]⁻ at m/z 281.9748 and potentially as the doubly charged ion [M-2H]²⁻ at m/z 140.4838.

  • Degradation Products: The mass-to-charge ratios of the observed peaks in the chromatograms of the stressed samples should be compared to the predicted masses of the potential degradation products. For example, the loss of a sulfonic acid group (SO₃) would result in a mass decrease of approximately 80 Da.

Conclusion

The HPLC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound and its potential reaction products. The use of ion-pair chromatography effectively addresses the challenge of retaining this highly polar analyte, while mass spectrometry offers the selectivity and sensitivity required for both quantification and identification. By incorporating a forced degradation study, this method can be fully validated as a stability-indicating assay, making it a valuable tool for quality control, stability testing, and process monitoring in research and industrial settings.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

  • Krylov, E. N., & Kol'tsova, M. V. (1987). Desulfonation of aromatic sulfonic acids in acidic media: the kinetic isotope effect. Journal of Organic Chemistry USSR (English Translation), 23(7). [Link]

  • Tan, N. C. G., et al. (2005). Fate and biodegradability of sulfonated aromatic amines. Water Science and Technology, 52(1-2), 23-30. [Link]

  • Locher, H. H., Leisinger, T., & Cook, A. M. (1989). Degradation of p-toluenesulphonic acid via sidechain oxidation, desulphonation and meta ring cleavage in Pseudomonas (Comamonas) testosteroni T-2. Journal of General Microbiology, 135(7), 1969-1978. [Link]

  • SGS. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. Pharmaceutical Technology, 38(3), 48-55. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in "2-Amino-5-methoxybenzene-1,4-disulfonic acid" diazotization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the diazotization of 2-Amino-5-methoxybenzene-1,4-disulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic step. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can diagnose and resolve issues leading to low yield.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses specific experimental observations and provides actionable solutions to improve the yield and purity of your diazonium salt intermediate.

Q1: My final yield is consistently low. What are the most critical parameters I should investigate first?

A: Consistently low yields in this diazotization are almost always traced back to one of four critical parameters: temperature control, reagent stoichiometry and addition rate, acidity, and starting material purity.

  • Temperature Control: The diazonium salt of this compound is thermally unstable in solution.[1][2] Maintaining a strict temperature range of 0-5 °C is paramount. Temperatures exceeding this range will cause the diazonium salt to decompose into phenolic byproducts and nitrogen gas, which is an irreversible loss of product.[1][2][3]

  • Rate of Nitrite Addition: The reaction between the amine and nitrous acid is exothermic. Adding the sodium nitrite solution too quickly can create localized hot spots, leading to decomposition even if the external bath temperature is correct. A slow, dropwise addition with vigorous stirring is essential to dissipate heat.[1]

  • Acidity: A sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄) is crucial. The acid serves two purposes: it reacts with sodium nitrite to generate the in situ diazotizing agent, nitrous acid (HNO₂), and it maintains a low pH to prevent unwanted side reactions.[4][5] Insufficient acidity can allow the newly formed, electrophilic diazonium salt to couple with the unreacted, nucleophilic parent amine, forming an azo dye byproduct and consuming your starting material.[1]

  • Reagent Purity: Ensure the this compound is of high purity and that the sodium nitrite has been stored correctly and is not degraded. Use a freshly prepared sodium nitrite solution for best results.[1]

Q2: My reaction mixture turned dark brown or black during the nitrite addition. What is the cause and is the reaction salvageable?

A: A dark brown or black coloration is a strong indicator of significant decomposition of the diazonium salt and the formation of complex side products.[1] This is most commonly caused by the temperature rising above the critical 5 °C limit or insufficient acidity leading to azo coupling side reactions.[1][6]

Unfortunately, once this level of decomposition has occurred, the reaction is generally not salvageable. The desired diazonium salt has been consumed in side reactions or degraded. The focus should be on prevention in subsequent attempts by rigorously controlling the temperature and ensuring adequate acidity throughout the reaction.

Q3: After adding the calculated amount of sodium nitrite, a starch-iodide paper test is negative. What does this mean and what should I do?

A: A negative test on starch-iodide paper indicates the absence of excess nitrous acid in the reaction mixture.[3] This means all the nitrous acid generated has been consumed, and it is possible that not all of the starting amine has been diazotized, leading to an incomplete reaction and lower yield.

To resolve this, continue to add a small amount of your sodium nitrite solution dropwise, waiting a minute between additions, until a positive test (an immediate blue-black color) is observed and persists for several minutes.[7] This ensures a slight excess of nitrous acid is present, driving the diazotization to completion.

Q4: A solid precipitate formed in my amine and acid mixture before I began adding the sodium nitrite. Is this an issue?

A: This indicates that the salt of your starting amine (e.g., the hydrochloride salt) may have limited solubility in the acidic medium at the target reaction temperature of 0-5 °C. While the two sulfonic acid groups on this compound generally impart good aqueous solubility, precipitation can still occur, especially in highly concentrated acidic solutions.

If the amine is not fully dissolved, it cannot react efficiently with the nitrous acid, leading to an incomplete reaction. To address this, ensure the amine is fully dissolved in the acid at room temperature before cooling the mixture down to 0-5 °C. If it precipitates upon cooling, you may need to increase the volume of the aqueous acid to maintain solubility.

Frequently Asked Questions (FAQs)

Q1: Why is the 0-5 °C temperature range so critical?

A1: Aryl diazonium salts are kinetically stable but thermodynamically unstable. The bond between the aromatic ring and the diazonium group is relatively weak.[8] At temperatures above 5 °C, the diazonium salt gains enough thermal energy to overcome the activation barrier for decomposition. The primary decomposition pathway in an aqueous acidic solution is reaction with water to form a phenol, releasing highly stable nitrogen gas (N₂), which drives the unwanted reaction forward.[9][10] This process is irreversible and is a direct cause of yield loss.

Q2: How do the substituents on the aromatic ring (methoxy and sulfonic acid groups) influence this diazotization?

A2: The electronic nature of substituents significantly impacts the stability and reactivity of the amine and the resulting diazonium salt.

  • -SO₃H (Sulfonic Acid) Groups: These are strongly electron-withdrawing groups. They decrease the basicity of the amino group, which can make the initial nitrosation step slightly slower compared to an unsubstituted aniline. However, they also increase the stability of the resulting diazonium salt.[9] Crucially, they provide excellent solubility in the aqueous acidic medium.

  • -OCH₃ (Methoxy) Group: This is a strong electron-donating group. It increases the electron density on the aromatic ring and the basicity of the amino group, which can facilitate a faster diazotization reaction. However, this activation can also make the system more susceptible to unwanted electrophilic side reactions if conditions are not carefully controlled.[11]

Q3: How can I qualitatively confirm that the diazonium salt has formed before proceeding to the next step?

A3: Since diazonium salts are explosive when isolated in a dry state, they should always be kept in a cold solution.[3][8] A simple and effective way to confirm its formation is to perform a small-scale coupling reaction.

  • Prepare a small test tube with a cold solution of a coupling agent, such as 2-naphthol dissolved in a dilute sodium hydroxide solution.

  • Using a pipette, take a single drop of your cold diazonium salt solution and add it to the 2-naphthol solution.

  • The immediate formation of a brightly colored (typically red or orange) azo dye precipitate confirms the successful formation of the diazonium salt.[1]

Optimized Experimental Protocol

This protocol provides a validated baseline for the successful diazotization of this compound.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~37%) (3.0 - 4.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 - 1.1 eq)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of Amine Solution: In a beaker of appropriate size equipped with a magnetic stirrer, add this compound (1.0 eq). Add deionized water and then slowly add concentrated HCl (3.0 - 4.0 eq). Stir until the amine is completely dissolved.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. Ensure the temperature is stable before proceeding.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 - 1.1 eq) in a small amount of cold deionized water.

  • Diazotization: Using a dropping funnel, add the sodium nitrite solution dropwise to the cold, vigorously stirred amine solution. Monitor the internal temperature of the reaction closely with a thermometer and ensure it does not rise above 5 °C. The addition should take approximately 20-30 minutes.

  • Monitoring Completion: After the full addition, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. A positive test will result in an immediate blue-black color.[3] If the test is negative, add a few more drops of the nitrite solution until a positive test is sustained.

  • Use of Diazonium Salt: The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent synthetic step (e.g., a coupling reaction or Sandmeyer reaction). Do not store or attempt to isolate the solid diazonium salt.

Data & Parameter Summary
ParameterRecommended Range/ValueRationale
Temperature 0 - 5 °CPrevents thermal decomposition of the diazonium salt.[1][2]
NaNO₂ Stoichiometry 1.05 - 1.1 equivalentsA slight excess ensures the reaction goes to completion.
Acid Stoichiometry 3.0 - 4.0 equivalents (HCl)Ensures complete formation of HNO₂ and prevents side reactions.[1]
NaNO₂ Addition Time 20 - 30 minutesControls the exothermic reaction to prevent localized heating.
Post-Addition Stir Time 30 minutesEnsures the reaction is complete.
Visual Diagrams
Diazotization Reaction Mechanism

Diazotization Mechanism cluster_0 Step 1: Formation of Nitrous Acid cluster_1 Step 2: Formation of Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl Amine Ar-NH₂ N_Nitrosamine Ar-NH-N=O Amine:e->N_Nitrosamine:w + HNO₂ Diazohydroxide Ar-N=N-OH N_Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium Salt) Diazohydroxide->Diazonium + H⁺, -H₂O Troubleshooting Workflow Start Low Yield Observed Check_Temp Was Temp strictly 0-5°C? Start->Check_Temp Check_Acidity Was sufficient excess acid used? Check_Temp->Check_Acidity Yes Result_Decomp High Likelihood of Decomposition Check_Temp->Result_Decomp No Check_Nitrite Was a positive starch-iodide test observed? Check_Acidity->Check_Nitrite Yes Result_Coupling Azo Coupling Side Reaction Likely Check_Acidity->Result_Coupling No Check_Purity Are reagents pure & fresh? Check_Nitrite->Check_Purity Yes Result_Incomplete Incomplete Reaction Check_Nitrite->Result_Incomplete No Result_Reagent Reagent Quality Issue Check_Purity->Result_Reagent No Success Optimize & Repeat Check_Purity->Success Yes Result_Decomp->Success Result_Coupling->Success Result_Incomplete->Success Result_Reagent->Success

Caption: A logical guide to diagnosing the cause of low reaction yield.

Experimental Workflow Diagram

Experimental Workflow A 1. Dissolve Amine in HCl/H₂O B 2. Cool to 0-5°C in Ice-Salt Bath A->B C 3. Prepare fresh NaNO₂ solution B->C D 4. Add NaNO₂ solution dropwise (Maintain Temp < 5°C) C->D E 5. Stir for 30 min at 0-5°C D->E F 6. Test with Starch-Iodide Paper E->F G 7. Use Diazonium Salt Solution Immediately F->G

Caption: Step-by-step experimental workflow for the diazotization process.

References
  • 6 (ResearchGate)

  • 12 (Benchchem)

  • 8 (ResearchGate)

  • 1 (Benchchem)

  • (NPTEL Archive)

  • 9 (Wikipedia)

  • 13 (Pharmaacademias)

  • 14 (ResearchGate)

  • 10 (Quora)

  • 2 (Chemistry Stack Exchange)

  • 11 (PubMed Central)

  • (BOC Sciences)

  • 7 (Scribd)

  • 4 (Master Organic Chemistry)

  • 5 (Pharmaguideline)

Sources

Side reactions and byproduct formation in "2-Amino-5-methoxybenzene-1,4-disulfonic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-methoxybenzene-1,4-disulfonic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, focusing on the mitigation of side reactions and the formation of byproducts. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

Introduction: The Synthetic Challenge

The synthesis of this compound, typically achieved through the disulfonation of p-anisidine, is a nuanced process. While seemingly straightforward, the reaction is often complicated by the inherent reactivity of the starting material and the harsh conditions required for disulfonation. The presence of two directing groups on the aromatic ring—an activating methoxy group and a deactivating (under acidic conditions) amino group—creates a competitive environment for electrophilic substitution, leading to a variety of potential side products. This guide will help you navigate these complexities to achieve a high yield of the desired product with optimal purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Yield of the Desired Disulfonic Acid Product

Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve the yield?

Answer: A low yield can stem from several factors, primarily incomplete reaction, formation of undesired isomers, or product degradation.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Incomplete Disulfonation The reaction conditions (temperature, time, or concentration of sulfonating agent) may be insufficient to drive the reaction to completion, resulting in the mono-sulfonated intermediate, 2-amino-5-methoxybenzenesulfonic acid, as the major product.[1]Gradually increase the reaction temperature or prolong the reaction time while monitoring the progress using a suitable analytical technique like HPLC. Increasing the molar excess of the sulfonating agent (e.g., oleum) can also favor disulfonation. However, be cautious as harsher conditions can promote side reactions.
Isomer Formation The directing effects of the amino (as anilinium ion) and methoxy groups can lead to the formation of other disulfonic acid isomers. The amino group directs meta, while the methoxy group directs ortho and para. This competition can reduce the yield of the desired 1,4-disubstituted product.[2][3][4]Precise temperature control is crucial. Sulfonation is often reversible, and different isomers may be favored under kinetic versus thermodynamic control.[3][4] A staged temperature profile, as sometimes reported in the literature, might be necessary to favor the formation of the thermodynamically more stable para-isomer.[3]
Product Degradation (Desulfonation) Sulfonation is a reversible process.[5][6] If the reaction mixture is heated for too long or at an excessively high temperature in the presence of water or dilute acid, the sulfonic acid groups can be cleaved, leading to a lower yield.Avoid excessive heating and ensure the reaction medium remains highly acidic throughout the process. Quenching the reaction by carefully adding it to ice can help to quickly lower the temperature and acidity, preserving the product.
Issue 2: Presence of Colored Impurities in the Product

Question: My final product is discolored (e.g., brown or dark violet), not the expected light-colored powder. What is causing this and how can I purify it?

Answer: Discoloration is a common issue when working with aromatic amines and strong acids, typically arising from oxidation of the starting material or product.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Oxidation of p-Anisidine p-Anisidine is susceptible to air oxidation, which is exacerbated by the strongly oxidizing conditions of sulfonation, especially when using oleum.[7] This leads to the formation of highly colored polymeric byproducts.Use high-purity, freshly sourced p-anisidine. If the starting material is already discolored, consider purification by distillation or recrystallization before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.
Charring/Decomposition Localized overheating during the addition of the sulfonating agent can cause charring of the organic material.Ensure efficient stirring and slow, controlled addition of the sulfonating agent, maintaining a low temperature during the initial mixing phase.
Purification Strategy The colored impurities are often polymeric and can be challenging to remove.Recrystallization is an effective purification method. Dissolving the crude product in a minimal amount of hot water and then allowing it to cool slowly can yield purer crystals, leaving the colored impurities in the mother liquor. The use of activated charcoal during recrystallization can also help to adsorb colored byproducts.[8]
Issue 3: Identification of Unexpected Byproducts

Question: Analytical testing (e.g., HPLC, Mass Spectrometry) of my product shows peaks that do not correspond to the starting material or the desired product. What could these byproducts be?

Answer: The synthesis of this compound is prone to several side reactions that can generate a range of byproducts.

Common Byproducts and Their Formation:

Byproduct Plausible Formation Mechanism Analytical Identification
2-Amino-5-hydroxybenzene-1,4-disulfonic acid Demethylation of the methoxy group under the harsh acidic and high-temperature conditions of the reaction.[9][10][11][12]This byproduct will have a lower molecular weight (by 14 Da) than the desired product. It can be identified by mass spectrometry. Its polarity will also be different, allowing for separation by HPLC.
Di(4-methoxy-3-aminophenyl) sulfone Sulfone formation is a common side reaction in sulfonation, where two molecules of the aromatic substrate are linked by a sulfonyl group.[13]Sulfones are significantly less polar than sulfonic acids and have a much higher molecular weight. They can be readily identified by mass spectrometry and separated by chromatography.
Isomeric Disulfonic Acids As discussed in Issue 1, the competing directing effects of the substituents can lead to isomers such as 2-Amino-5-methoxybenzene-1,3-disulfonic acid.Isomers will have the same molecular weight, making mass spectrometry alone insufficient for differentiation. HPLC methods with good resolution are required to separate these isomers.[14][15][16][17] Derivatization followed by GC analysis can also be an option.[16]
Mono-sulfonated p-Anisidine Incomplete reaction , as mentioned in Issue 1.This byproduct will have a significantly lower molecular weight than the desired product and can be identified by mass spectrometry and HPLC.

Visualizing Reaction Pathways

To better understand the synthetic landscape, the following diagrams illustrate the main reaction and potential side reactions.

Synthesis_Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions pAnisidine p-Anisidine MonoSulf 2-Amino-5-methoxy- benzenesulfonic acid pAnisidine->MonoSulf + SO3/H2SO4 Isomers Isomeric Disulfonic Acids pAnisidine->Isomers Alternative Sulfonation Sulfone Di(4-methoxy-3-aminophenyl) sulfone pAnisidine->Sulfone Sulfone Formation Oxidation Oxidized/Polymeric Byproducts pAnisidine->Oxidation Oxidation DiSulf 2-Amino-5-methoxybenzene- 1,4-disulfonic acid (Product) MonoSulf->DiSulf + SO3/H2SO4 Demethylated 2-Amino-5-hydroxybenzene- 1,4-disulfonic acid DiSulf->Demethylated High Temp/ Strong Acid

Caption: Main and side reaction pathways in the synthesis.

Experimental Protocols

Protocol 1: General Purification by Recrystallization

This protocol provides a general method for purifying crude this compound.

  • Dissolution: In a suitable flask, add the crude product to a minimal amount of deionized water. Heat the mixture with stirring to near boiling to dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount (typically 1-2% by weight of the crude product) of activated charcoal. Boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the precipitation of the purified product.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Workflow for Purity Analysis by HPLC

This workflow outlines the steps for assessing the purity of the synthesized product and identifying byproducts.

HPLC_Workflow cluster_workflow HPLC Analysis Workflow cluster_outputs Expected Outputs SamplePrep 1. Sample Preparation (Dissolve in mobile phase) HPLC 2. HPLC Separation (e.g., Reversed-Phase C18 column) SamplePrep->HPLC Detection 3. UV-Vis or MS Detection HPLC->Detection DataAnalysis 4. Data Analysis (Peak integration, identification) Detection->DataAnalysis Purity Purity Assessment (% Area of main peak) DataAnalysis->Purity ByproductID Byproduct Identification (Comparison with standards or MS data) DataAnalysis->ByproductID

Caption: Workflow for purity analysis using HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the best sulfonating agent for this synthesis? A: Fuming sulfuric acid (oleum) is commonly used for disulfonation due to its high concentration of sulfur trioxide (SO₃), the active electrophile. The concentration of free SO₃ in the oleum is a critical parameter that needs to be optimized. While effective, oleum is a strong oxidizing agent, which can lead to byproduct formation. In some cases, a stepwise approach using concentrated sulfuric acid followed by oleum might offer better control.

Q2: How can I monitor the progress of the reaction? A: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the reaction. By taking small aliquots of the reaction mixture at different time points (and carefully quenching them), you can track the disappearance of the starting material (p-anisidine) and the mono-sulfonated intermediate, and the appearance of the desired disulfonated product.

Q3: Is it necessary to protect the amino group before sulfonation? A: While protecting the amino group (e.g., by acetylation to form p-acetanisidide) is a common strategy in electrophilic aromatic substitution to reduce its deactivating effect and prevent oxidation, it adds extra steps to the synthesis (protection and deprotection). Direct sulfonation of p-anisidine is feasible but requires careful control of reaction conditions to manage the side reactions discussed in this guide.

Q4: Can I use other analytical techniques besides HPLC to assess purity? A: Yes, several other techniques can be valuable. Mass Spectrometry (MS) is excellent for identifying the molecular weights of the product and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm the substitution pattern of the sulfonic acid groups on the aromatic ring. Capillary Electrophoresis (CE) is another powerful technique for separating charged species like sulfonic acids.

Q5: What are the safety precautions I should take during this synthesis? A: This synthesis involves highly corrosive and hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction with oleum can be highly exothermic; therefore, proper cooling and controlled addition of reagents are essential to prevent runaway reactions.

References

  • Lirias. (n.d.). Efficient demethylation of aromatic methyl ethers with HCl in water. Retrieved from [Link]

  • BYJU'S. (n.d.). SO3H. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3789067A - Method of inhibiting sulfone formation in sulfonations.
  • Heywood, A., Mathias, A., & Williams, A. E. (1966). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 38(7), 881-882.
  • National Center for Biotechnology Information. (n.d.). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. Retrieved from [Link]

  • Google Patents. (n.d.). US3887611A - Process for converting alkyl sultones to alkene sulfonic acids.
  • Babtie, A. C., et al. (2012). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 77(17), 7436-7445.
  • Catalysis Science & Technology. (n.d.). Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst. Retrieved from [Link]

  • Research Square. (n.d.). Product manipulations and comparison of isomer outcomes with aniline sulfonation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of toluenesulfonic acid isomers by gas chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn..
  • SpringerLink. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Biotechnology for Biofuels and Bioproducts, 16(1), 28.
  • Google Patents. (n.d.). CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof.
  • Google Patents. (n.d.). US1998794A - Process for producing p-nitro-omrcron-anisidine.
  • ResearchGate. (n.d.). Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst | Request PDF. Retrieved from [Link]

  • ScienceDirect. (n.d.). Sulfonation of [2.2]paracyclophane; structures and modes of formation of the products. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2008). p-Anisidine-2-sulfonic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]

  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • ACS Publications. (2014). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews, 114(17), 8786-8834.
  • ResearchGate. (n.d.). (PDF) Electrochemical Studies of o- and p- Anisidine. Retrieved from [Link]

  • Google Patents. (n.d.). US3719703A - Separation of sulfonic acids from sulfuric acid.
  • Chemistry Stack Exchange. (2016). Why does sulfonation of aniline occur para rather than ortho?. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. Retrieved from [Link]

  • Quora. (2018). Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power?. Retrieved from [Link]

  • ResearchGate. (2017). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH3CN as a solvent. Retrieved from [Link]

  • MDPI. (2018). A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures.
  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from [Link]

  • Reddit. (n.d.). Question on purifying aryl Sulfonic acids. Retrieved from [Link]

  • Purechemistry. (2023). Aromatic sulphonation reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Reactions of aromatic amines. Retrieved from [Link]

  • Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
  • Ataman Kimya. (n.d.). AMIDOSULFONIC ACID. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 2-Amino-5-methoxybenzene-1,4-disulfonic acid Diazonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Amino-5-methoxybenzene-1,4-disulfonic acid and its diazonium salt. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Diazonium salts are notoriously reactive and require careful handling to ensure experimental success and safety.[1][2] This document provides in-depth, field-proven insights into the common challenges encountered during the synthesis and application of this specific diazonium salt, moving beyond simple protocols to explain the fundamental principles governing its stability.

Section 1: Frequently Asked Questions - Understanding Core Principles

This section addresses fundamental questions about the stability of the diazonium salt of this compound.

Q1: Why is the diazonium salt of this compound inherently unstable?

A1: The instability is rooted in the diazonium group (-N₂⁺) itself. This group is an excellent leaving group because its departure releases dinitrogen (N₂), an extraordinarily stable, gaseous molecule.[3] The process is thermodynamically highly favorable. The stability of any given aryl diazonium salt is a delicate balance of electronic and environmental factors.[4]

  • Electronic Effects: Your specific molecule has both electron-donating (methoxy, -OCH₃) and strongly electron-withdrawing (sulfonic acid, -SO₃H) groups. While the benzene ring provides some resonance stabilization to the diazonium cation, this is a highly reactive species.[5] The diazonium group itself is powerfully electron-withdrawing, which can influence the electron density of the aromatic ring.[6]

  • Decomposition Pathway: The primary pathway for decomposition in aqueous solution is hydrolysis, where the diazonium cation reacts with water to form the corresponding phenol, releasing nitrogen gas and a proton.[5] This reaction is highly temperature-dependent.

Q2: What are the primary signs of decomposition in my diazonium salt solution?

A2: The most common indicators of decomposition are:

  • Gas Evolution: The release of N₂ gas is a definitive sign of decomposition. This may appear as bubbling or effervescence.

  • Color Change: Solutions may darken, often turning brown or black, indicating the formation of phenolic byproducts and subsequent coupling reactions that can lead to tar-like impurities.

  • Precipitate Formation: The phenolic decomposition product may be less soluble than the diazonium salt, leading to the formation of an oily layer or a solid precipitate.[7]

Q3: How does temperature critically impact the stability of my diazonium salt?

A3: Temperature is the single most critical parameter to control. Arenediazonium salts are thermally labile.

  • Reaction Kinetics: Increasing the temperature accelerates the rate of decomposition reactions. For most diazonium salts, temperatures above 5-10°C lead to rapid decomposition.[5][8][9]

  • Nitrous Acid Stability: The diazotizing agent, nitrous acid (HNO₂), is generated in situ from sodium nitrite and a strong acid. Nitrous acid itself is unstable at higher temperatures. The diazotization reaction must be kept cold (typically 0–5 °C) to ensure the stability of both the reagent and the product.[10]

Q4: Can the choice of acid used for diazotization affect the salt's stability?

A4: Absolutely. The acid provides the necessary protons for the reaction and determines the counter-ion of the resulting diazonium salt. The nature of this counter-ion significantly influences the stability, especially if you intend to isolate the salt.[4][6]

  • Chloride (from HCl): Benzenediazonium chloride is notoriously unstable and potentially explosive when isolated in solid form.[6] It is almost always used in solution immediately after preparation.

  • Tetrafluoroborate (from HBF₄): Tetrafluoroborate salts are significantly more stable and are often the preferred choice if the diazonium salt needs to be isolated.[11][12][13] The non-nucleophilic and bulky nature of the BF₄⁻ anion contributes to the higher thermal stability of the solid salt.[4] For your specific sulfonated compound, which has high aqueous solubility, isolation may not be intended, but using an acid with a non-nucleophilic counter-ion can still improve solution stability.

Section 2: Troubleshooting Guide - Addressing Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q5: My reaction solution is turning dark brown immediately upon adding sodium nitrite, and I'm seeing vigorous gas evolution. What is happening?

A5: This indicates runaway decomposition. The most likely cause is a loss of temperature control.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction vessel is submerged in a well-stirred ice-salt bath or is controlled by a cryostat to maintain an internal temperature of 0–5 °C. An external bath temperature is not sufficient; measure the internal temperature of the reaction mixture.

    • Control Nitrite Addition: The diazotization reaction is exothermic. Adding the sodium nitrite solution too quickly will cause localized heating, initiating decomposition. Add the nitrite solution dropwise and slowly, monitoring the internal temperature closely.

    • Ensure Sufficient Acidity: The reaction requires a strong acidic medium. Ensure you have used a sufficient excess of acid. A common practice is to use 2.5-3 equivalents of acid relative to the starting amine.

Q6: My diazonium salt solution appears stable initially but decomposes after 15-20 minutes, even when kept in an ice bath. How can I extend its usable lifetime?

A6: Even at 0-5 °C, slow decomposition is expected.[8] If the rate is too fast for your subsequent reaction, consider these factors:

  • Light Exposure: Diazonium salts can be sensitive to light. Protect your reaction vessel from direct light by wrapping it in aluminum foil.

  • Metal Contamination: Trace amounts of transition metals, particularly copper, can catalyze decomposition.[14] Ensure your glassware is scrupulously clean. If you suspect metal contamination, use new or acid-washed glassware.

  • pH Drift: While the initial reaction is strongly acidic, subsequent steps or additions might alter the pH. At a pH between 5 and 6, diazonium salts can form diazoanhydrides, which are often violently explosive.[11] Ensure the solution remains acidic.

  • Stabilizing Additives: For applications requiring a slightly longer solution lifetime, the addition of a non-ionic surfactant can enhance stability by forming micelles that may protect the diazonium salt.[15]

Q7: I performed the diazotization, but my subsequent coupling reaction is failing. How can I confirm the diazonium salt was formed successfully?

A7: Before proceeding to a complex synthesis, you should confirm the presence of the diazonium salt.

  • Spot Test: A simple qualitative test involves taking a small aliquot of your cold diazonium solution and adding it to a cold, alkaline solution of a coupling agent like 2-naphthol (beta-naphthol). The immediate formation of a brightly colored azo dye (typically red or orange) confirms the presence of the diazonium salt.[7]

  • Check for Excess Nitrite: It is crucial to ensure the diazotization has gone to completion. After the addition of sodium nitrite is finished, wait 10-15 minutes and test the solution for the presence of excess nitrous acid using starch-iodide paper (it will turn blue-black). A slight excess is often desired to ensure all the amine has reacted.[16][17] This excess should then be quenched with a small amount of sulfamic acid or urea before proceeding to the coupling step.[11]

Section 3: Key Protocols and Methodologies

Protocol 1: Standardized Diazotization of this compound

This protocol details the standard procedure for generating the diazonium salt in an aqueous solution for immediate use.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂), high purity

  • Sulfamic Acid

  • Starch-Iodide test paper

  • Deionized Water

  • Ice

Procedure:

  • Amine Slurry Preparation: In a beaker equipped with a magnetic stirrer and an internal thermometer, add 1.0 equivalent of this compound. Add deionized water to create a stirrable slurry.

  • Acidification & Cooling: Add 2.5 equivalents of concentrated HCl. Stir until the amine dissolves (gentle warming may be required initially). Once dissolved, place the beaker in an ice-salt bath and cool the solution to an internal temperature of 0–5 °C.

  • Nitrite Solution Preparation: In a separate flask, prepare a solution of 1.05 equivalents of sodium nitrite in a minimal amount of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, stirring amine hydrochloride solution over 20-30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Completion & Testing: After the addition is complete, continue stirring in the ice bath for an additional 15 minutes. Test for a slight excess of nitrous acid using starch-iodide paper.

  • Quenching: If the test is positive, add a small amount of sulfamic acid powder portion-wise until the starch-iodide test is negative. This removes excess nitrous acid, which can interfere with subsequent reactions.

  • Immediate Use: The resulting clear diazonium salt solution is now ready for immediate use in the subsequent coupling reaction. Do not store this solution.

Table 1: Critical Parameters for Diazotization

ParameterRecommended ValueRationale & Justification
Temperature 0–5 °CMinimizes decomposition of the diazonium salt and the nitrous acid reagent.[9][10] Exceeding this range is the most common cause of failure.
Acid Stoichiometry 2.5 - 3.0 equivalentsEnsures complete protonation of the amine, maintains a low pH to prevent unwanted side reactions, and provides the acid needed to generate HNO₂ from NaNO₂.[18]
Nitrite Stoichiometry 1.0 - 1.05 equivalentsA slight excess ensures complete conversion of the primary amine. A large excess can lead to unwanted side reactions and must be quenched.[16]
Addition Rate Slow, dropwiseThe reaction is exothermic. Slow addition is critical for maintaining strict temperature control and preventing localized overheating and decomposition.[19]
Section 4: Visualization of Key Processes

Diagram 1: Diazotization Workflow

This diagram illustrates the critical steps and conditions for the successful synthesis of the diazonium salt.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_qc QC & Quench Amine Start: 2-Amino-5-methoxy- benzene-1,4-disulfonic acid Acid Add 2.5 eq. HCl Dissolve in Water Amine->Acid Step 1 Cool Cool to 0-5 °C (Internal Temp) Acid->Cool Step 2 AddNitrite Add NaNO₂ dropwise MAINTAIN T < 5 °C Cool->AddNitrite Step 3 Nitrite Prepare 1.05 eq. NaNO₂ Solution Nitrite->AddNitrite Stir Stir for 15 min at 0-5 °C AddNitrite->Stir Test Test for excess HNO₂ (Starch-Iodide Paper) Stir->Test Quench Quench excess HNO₂ with Sulfamic Acid Test->Quench If Positive Product Product: Diazonium Salt Solution (Use Immediately) Test->Product If Negative Quench->Product

The primary hydrolytic decomposition pathway.

Section 5: Safety First - A Non-Negotiable Priority

Working with diazonium salts demands the highest level of safety awareness. While the presence of two sulfonic acid groups generally imparts better stability and aqueous solubility compared to simpler analogs, the diazonium functional group remains hazardous.

  • Explosion Hazard: Solid diazonium salts, particularly halides, can be shock-sensitive and may decompose violently upon heating or friction. [6][16]NEVER attempt to isolate the diazonium chloride salt of this compound unless you are following a validated procedure and are equipped with the necessary safety equipment (blast shield, etc.).

  • In Situ Use: The safest practice is to always generate and use the diazonium salt in situ without isolation. [1]* Scale Limitations: When developing a new process, always work on the smallest feasible scale. The hazards of diazonium compounds increase significantly with scale. It is recommended not to handle more than 0.75 mmol of potentially explosive diazonium salts at one time. [11][16]* Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate gloves. Conduct all work inside a certified chemical fume hood.

  • Quenching: Always have a quenching agent (e.g., sulfamic acid for excess nitrite, or a cold solution of a coupling agent like 2-naphthol for the diazonium salt itself) ready before you begin the reaction.

References
  • Google Patents. (1983). Stabilization of diazonium salt solutions.

  • Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]

  • Max-Planck-Gesellschaft. (2024). Safer alternative for an explosive reaction. [Link]

  • Maximum Academic Press. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability?[Link]

  • ACS Publications - Organic Letters. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. [Link]

  • Pharmd Guru. (n.d.). 34. DIAZOTISATION AND COUPLING. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Wikipedia. (n.d.). Diazonium compound. [Link]

  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. [Link]

  • Defense Technical Information Center. (n.d.). New Diazo Process. [Link]

  • ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. [Link]

  • White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

  • Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?[Link]

  • Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Google Patents. (n.d.). Nitrosating and diazotizing reagents and reactions.

Sources

Navigating the Solubility Labyrinth: A Technical Guide to Working with 2-Amino-5-methoxybenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for "2-Amino-5-methoxybenzene-1,4-disulfonic acid." This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of this compound in organic solvents. My aim is to provide you with not just solutions, but also a deeper understanding of the chemical principles at play, enabling you to confidently troubleshoot and optimize your experimental workflows.

The Challenge: A Zwitterionic Conundrum

At its core, the primary hurdle to dissolving this compound in many common organic solvents lies in its molecular structure. The presence of both a basic amino group (-NH₂) and two strongly acidic sulfonic acid groups (-SO₃H) leads to the formation of an internal salt, or a zwitterion .[1] This zwitterionic nature results in strong intermolecular electrostatic interactions and hydrogen bonding, creating a stable crystal lattice with high lattice energy. While this structure renders the compound soluble in polar solvents like water[2], it presents a significant barrier to dissolution in less polar or non-polar organic media.[1]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and initial troubleshooting steps when working with this compound.

Q1: I'm trying to run a reaction in an organic solvent, but my this compound won't dissolve. What's happening?

A1: The insolubility you're observing is a direct consequence of the compound's zwitterionic state in its solid form.[1] The strong ionic and hydrogen bonding interactions between the molecules are not easily overcome by many organic solvents, especially those that are non-polar or aprotic. To achieve dissolution, these powerful intermolecular forces must be disrupted.

Q2: I've noticed the compound is soluble in water. Can I use an aqueous solution for my reaction?

A2: While it is readily soluble in water[2], using an aqueous solution may not be compatible with your desired organic reaction, especially if your other reagents are sensitive to water. However, for certain applications like the synthesis of some dyes, reactions can be carried out in aqueous media.[3]

Q3: Are there any organic solvents where it might have some inherent solubility?

Q4: How does pH influence the solubility of this compound?

A4: Adjusting the pH can, in theory, shift the equilibrium away from the sparingly soluble zwitterionic form to a more soluble cationic or anionic form. In highly acidic conditions, the amino group would be protonated, and in highly basic conditions, the sulfonic acid groups would be deprotonated. While this is a valid consideration in aqueous systems, it is less straightforward to control and exploit in non-aqueous organic solvents.

Troubleshooting Guide: Strategies for Enhancing Solubility

When faced with solubility challenges, a systematic approach is key. The following troubleshooting guide provides a series of strategies, from simple solvent screening to chemical modification, to help you achieve a homogeneous reaction mixture.

Strategy 1: Judicious Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] Given the polar and zwitterionic nature of this compound, your initial efforts should focus on highly polar organic solvents.

Recommended Solvents for Initial Screening:

  • Dimethyl Sulfoxide (DMSO): Known for its exceptional ability to dissolve a wide range of polar and ionic compounds.[4]

  • Dimethylformamide (DMF): Another highly polar aprotic solvent that can be effective.

  • Methanol/Ethanol: These polar protic solvents may offer some solubility, particularly with heating.

  • Co-solvent Systems: Mixtures of a highly polar solvent (like DMSO or DMF) with a less polar co-solvent in which your other reactants are soluble can sometimes provide a workable compromise.

Experimental Protocol for Solvent Screening:

  • To a small vial, add a known amount of this compound (e.g., 5 mg).

  • Add a measured volume of the test solvent (e.g., 0.5 mL).

  • Stir vigorously at room temperature for 15-30 minutes.

  • Observe for dissolution. If the compound remains insoluble, gentle heating (e.g., to 40-50 °C) can be applied. Caution: Be aware of the boiling point of your solvent.

  • If the compound dissolves, you can incrementally add more solute to determine an approximate solubility limit.

Strategy 2: In-Situ Salt Formation with an Organic Base

This is often the most effective and widely applicable strategy for solubilizing sulfonic acids in organic solvents. By reacting the sulfonic acid groups with an organic base, you convert the zwitterion into a more lipophilic ion pair.[1] Triethylamine (TEA) is a commonly used base for this purpose due to its efficacy and the relative ease of removal of its hydrochloride salt byproduct.

The Chemistry Behind the Strategy:

The strongly acidic sulfonic acid groups readily donate a proton to the basic triethylamine. This acid-base reaction forms a triethylammonium sulfonate salt. The bulky, organic triethylammonium cation disrupts the strong intermolecular forces of the zwitterionic solid, leading to significantly improved solubility in organic media.

Experimental Protocol for In-Situ Triethylamine Salt Formation:

Objective: To dissolve this compound in a non-polar aprotic solvent (e.g., Dichloromethane, THF) for homogeneous reaction conditions.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., Dichloromethane, THF, Acetonitrile)

  • Triethylamine (TEA)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere (optional, for sensitive reactions)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the this compound (1.0 equivalent).

  • Add the desired volume of anhydrous organic solvent to create a suspension.

  • Begin vigorous stirring.

  • Slowly add a stoichiometric equivalent of triethylamine (2.0-2.2 equivalents, to neutralize both sulfonic acid groups) dropwise to the suspension.

  • Continue stirring at room temperature. Dissolution may take from a few minutes to an hour. Sonication can be used to accelerate the process.

  • If the solid does not fully dissolve, gentle warming (e.g., to 40°C) can be applied.

  • Once a clear, homogeneous solution is obtained, the solubilized compound is ready for use in the subsequent reaction steps.

Troubleshooting this Protocol:

  • Precipitate forms after adding TEA: This could be the triethylammonium salt itself if the chosen solvent is not suitable for the salt. Try a more polar solvent.

  • Incomplete dissolution: Ensure you have added a sufficient stoichiometric amount of triethylamine. A slight excess is often beneficial. Also, ensure your starting material and solvent are dry, as water can interfere with the process.

Visualizing the Workflow

To aid in your experimental design, the following diagrams illustrate the decision-making process for addressing solubility issues and the chemical transformation involved in salt formation.

Caption: A decision-making workflow for addressing solubility challenges.

Salt_Formation_Mechanism Mechanism of Solubilization via Salt Formation Zwitterion Zwitterionic Form (Insoluble in Organic Solvents) TEA + 2 (CH₃CH₂)₃N (Triethylamine) Zwitterion->TEA Salt Triethylammonium Salt (Soluble in Organic Solvents) TEA->Salt

Caption: Chemical transformation to an organic-soluble salt.

Data Summary

While specific quantitative solubility data for this compound is scarce in the literature, the following table provides a qualitative summary based on the behavior of similar aminobenzenesulfonic acids.

Solvent ClassRepresentative SolventsExpected Solubility of Zwitterionic FormExpected Solubility of Triethylammonium Salt Form
Non-Polar Aprotic Hexane, TolueneInsolubleLow to Moderate
Polar Aprotic THF, DichloromethaneVery Low to InsolubleModerate to High
Polar Aprotic Acetonitrile, DMF, DMSOLow to ModerateHigh
Polar Protic Methanol, EthanolLow to ModerateHigh
Aqueous WaterSoluble[2]Soluble

Concluding Remarks

Overcoming the solubility challenges of this compound in organic solvents is a common yet manageable task. By understanding its zwitterionic nature and employing the strategies outlined in this guide, particularly the in-situ formation of a triethylammonium salt, researchers can successfully incorporate this valuable building block into a wide array of synthetic methodologies. Always remember to perform small-scale solubility tests before committing to a large-scale reaction.

Should you have further questions or require more specialized support, please do not hesitate to contact our technical support team.

References

  • This compound. PubChem. [Link]

  • Structures and Synthesis of Zwitterionic Polymers. MDPI. [Link]

  • Sulfanilic acid. Solubility of Things. [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. PubMed. [Link]

  • Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. PMC - NIH. [Link]

  • Room-Temperature Zwitterionic Liquids You Can Actually Stir. ChemistryViews. [Link]

  • Sulfonic acid functionalized ionic liquids for dissolution of metal oxides and solvent extraction of metal ions. Chemical Communications (RSC Publishing). [Link]

  • Sulfonic acid. Wikipedia. [Link]

  • General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia. [Link]

  • 3-Aminobenzenesulfonic acid. PubChem. [Link]

  • Triethylamine. Wikipedia. [Link]

  • Process for the preparation of tetralkylammonium salts of benzene sulfonic acids.
  • Preparation method of acetoacetamide-N-sulfonic acid triethylamine salt.
  • Sulfonic acid. Britannica. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • The Solution Process. LibreTexts. [Link]

  • Lesson Explainer: Polar and Nonpolar Solvents. Nagwa. [Link]

  • Solubility in Nonpolar Solvents. YouTube. [Link]

  • What Makes Nonpolar Substances Soluble In Nonpolar Solvents?. YouTube. [Link]

  • Why do polar and nonpolar substances dissolve differently?. RevisionDojo. [Link]

Sources

Technical Support Center: Purification of Sulfonated Azo Dyes from 2-Amino-5-methoxybenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of sulfonated azo dyes. This guide is specifically tailored to address the unique challenges encountered when purifying azo dyes synthesized from 2-Amino-5-methoxybenzene-1,4-disulfonic acid . The presence of two highly polar sulfonic acid groups in the diazo component imparts strong water solubility to the final dye product. While advantageous for many applications, this characteristic presents significant hurdles during purification, primarily related to the removal of inorganic salts and other water-soluble impurities.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your purification workflows, and achieve high-purity final products.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems researchers frequently encounter. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Q1: My final product is contaminated with a high concentration of inorganic salts (e.g., NaCl, Na₂SO₄). How can I effectively remove them?

Common Causes:

  • "Salting Out" Process: The synthesis of azo dyes often concludes with precipitation of the product from the aqueous reaction mixture by adding a large quantity of salt, such as sodium chloride.[1] The high polarity of your disulfonated dye leads to significant co-precipitation of these inorganic salts.

  • High Water Solubility: The sulfonic acid groups make the dye highly soluble in water, rendering simple washing with cold water insufficient to remove all trapped salts.[1]

Solutions & Protocols:

The key is to use techniques that differentiate based on molecular size rather than polarity.

  • Solution A: Membrane Filtration (Nanofiltration or Dialysis) Membrane filtration is an industry-standard and highly effective method for desalting water-soluble dyes.[2][3] Nanofiltration (NF) membranes, in particular, are designed to retain larger organic molecules like dyes while allowing smaller inorganic salt ions to pass through with the water.[3][4]

    • Mechanism: NF membranes have pore sizes typically below 2 nm, which effectively separates molecules based on size and charge.[3][4] Pressure is applied across the membrane, forcing water and dissolved salts (permeate) through while retaining the concentrated, desalted dye solution (retentate).

    • Advantages: This method is relatively low-cost, generates minimal waste, and is highly efficient for desalting.[3] It is more scalable and faster than traditional dialysis.

    DesaltingWorkflow A Crude Dye Solution (High Salt) B Pump A->B Feed C Nanofiltration Membrane Module B->C Pressurize D Desalted Dye (Retentate) C->D Concentrate E Salt Solution (Permeate) C->E Permeate F Recirculation C->F F->A Optional Diafiltration: Add fresh water to retentate and repeat process

  • Solution B: Recrystallization from Mixed Solvent Systems While challenging due to high water solubility, recrystallization can be effective if the right solvent system is identified.

    • Protocol: Dissolve the crude, salt-laden dye in a minimum amount of hot water. To this hot solution, slowly add a miscible organic solvent in which the dye is insoluble (e.g., ethanol, isopropanol). The goal is to decrease the polarity of the solvent mixture just enough to cause the dye to crystallize upon cooling, while the more soluble inorganic salts remain in the mother liquor.[5]

    • Expert Tip: This process may require significant empirical investigation to find the optimal water/solvent ratio and cooling rate. Slow cooling is crucial to form pure crystals and avoid "oiling out".[6]

Q2: Thin Layer Chromatography (TLC) or HPLC analysis of my purified dye shows multiple colored spots, indicating impurities. What are they and how do I remove them?

Common Causes:

  • Unreacted Starting Materials: Incomplete diazotization of this compound or incomplete coupling can leave residual starting materials in the product mixture.

  • Side Reactions: The diazonium salt can self-couple or couple at different positions on the coupling component, leading to the formation of regioisomers or other byproducts.[7] The pH of the coupling reaction is a critical factor influencing these side reactions.

  • Decomposition: Diazonium salts are unstable and can decompose if the reaction temperature is not strictly maintained (typically 0-5 °C).[7][8]

Solutions & Protocols:

  • Solution A: Preparative High-Performance Liquid Chromatography (Prep HPLC) For achieving the highest purity and separating structurally similar isomers, preparative HPLC is the most powerful technique.[9]

    • Methodology: This technique uses the same principles as analytical HPLC but on a larger scale to isolate and collect purified components.[9] A method is first developed on an analytical scale to achieve good separation of the desired dye from impurities. This method is then scaled up to a larger preparative column.

    • Stationary Phase: For polar, sulfonated dyes, a reverse-phase C18 column is typically effective.

    • Mobile Phase: A gradient of water (often with an acidic modifier like formic acid or ammonium acetate buffer) and a polar organic solvent like acetonitrile or methanol is used.

    • Expert Tip: Method development is key. Experiment with different mobile phase compositions and gradients at an analytical scale to maximize resolution before scaling up.[9]

  • Solution B: Column Chromatography For less complex mixtures, traditional column chromatography can be effective.[10]

    • Stationary Phase: Given the high polarity of the dye, a polar stationary phase like silica gel can be used, but reverse-phase silica (C18) is often a better choice, as it allows for the use of more polar, aqueous mobile phases in which the dye is soluble.[10]

    • Eluent System: A step-gradient of increasing polarity (e.g., starting with a higher concentration of organic solvent and gradually adding more water) is typically used to elute the components.

Q3: The yield of my purified product is very low. What are the common causes of product loss during purification?

Common Causes:

  • Multiple Purification Steps: Each purification step (filtration, recrystallization, chromatography) inevitably results in some product loss.

  • High Solubility in Wash Solvents: During filtration, washing the dye cake with water to remove salts can also dissolve a significant portion of the product due to its high water solubility.

  • Irreversible Adsorption: During column chromatography, highly polar dyes can sometimes bind irreversibly to the stationary phase, especially on silica gel.

  • Transfer Losses: Mechanical losses occur when transferring the product between flasks, funnels, and drying apparatus.

Solutions & Optimization Strategies:

  • Minimize Wash Volumes: When washing the filtered product, use a minimal amount of ice-cold saturated sodium chloride solution instead of pure cold water.[1] The salt in the wash liquid reduces the solubility of the dye, thus minimizing loss.

  • Optimize Recrystallization: Ensure the solution is fully saturated before cooling and avoid using an excessive amount of the primary solvent (hot water). This maximizes the recovery of the crystallized product.[11]

  • Process Consolidation: If possible, design a purification workflow that minimizes the number of discrete steps. For example, a single preparative HPLC run can often replace separate desalting and organic impurity removal steps.

  • Recover Product from Mother Liquor: After the first recrystallization, attempt to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and cooling again. Note that this second crop may be less pure.

Frequently Asked Questions (FAQs)

Q: What is the best analytical technique to assess the purity of my final sulfonated azo dye? A: A combination of techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful tool. Using a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) allows you to quantify the main peak (your product) relative to impurity peaks.[12][13] LC-MS provides the highest sensitivity and selectivity, giving you both retention time and mass-to-charge ratio for confident identification.[14][15]

  • Thin Layer Chromatography (TLC): A quick and inexpensive way to get a qualitative assessment of purity and identify the number of components in your mixture.

  • UV-Vis Spectroscopy: Useful for confirming the chromophore's presence and determining the wavelength of maximum absorbance (λmax). However, it cannot distinguish between your product and similarly colored impurities.

Q: How should I choose a solvent for recrystallization? A: The ideal solvent should dissolve your dye completely when hot but poorly when cold.[6][11] For highly water-soluble sulfonated dyes, a single solvent is rarely effective. You should explore co-solvent systems. Start by dissolving your dye in a minimal amount of hot water, then titrate in a miscible organic solvent (like ethanol or isopropanol) until the solution just begins to turn cloudy. Add a drop or two of hot water to redissolve the precipitate, then allow the solution to cool slowly.[6]

Q: Can I use techniques other than membrane filtration for desalting? A: Yes, although they may be less efficient for large scales.

  • Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on size. The large dye molecules will elute first, while the small salt ions are retained longer in the pores of the stationary phase.

  • Dialysis: The traditional method involves placing the dye solution in a semi-permeable membrane bag and suspending it in a large volume of pure water. Salts diffuse out across the membrane into the water, which is changed periodically. This method is effective but can be very slow and require large volumes of water.

Data & Protocol Section

Table 1: Comparison of Purification Techniques for Sulfonated Azo Dyes
TechniquePrimary PurposePurity AchievableScalabilityKey AdvantageKey Disadvantage
Recrystallization Removal of salts & some organic impuritiesModerate to HighGoodCost-effective, simple equipmentDifficult to find a suitable solvent system; can have low recovery.
Membrane Filtration (NF) Desalting High (for salt removal)ExcellentFast, efficient, and cost-effective for desalting.[2][16]Does not remove organic impurities of similar size.
Column Chromatography Removal of organic impurities & isomersHighModerateGood for separating complex mixtures.[10]Can be slow; potential for product loss on the column.
Preparative HPLC High-resolution separation of all impuritiesVery HighLow to ModerateHighest achievable purity; separates isomers.[9]Expensive equipment; lower throughput.

References

  • Membrane Filtration for Textile & Dyestuff. PCI Membranes. [Link]

  • Nanofiltration Membranes: Key to efficient Dye Desalting. Pure Water. [Link]

  • Fundamentals of Membrane filtration techniques for dyestuff recovery. atira. [Link]

  • Recovery of Water from Textile Dyeing Using Membrane Filtration Processes. MDPI. [Link]

  • Microfiltration Membrane in Dyeing Wastewater Treatment. Hongtek Filtration Co., Ltd. [Link]

  • A Method for the Purification of Certain Azo Dyes. ACS Publications. [Link]

  • The Synthesis of Azo Dyes. University of Toronto. [Link]

  • Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. Taylor & Francis Online. [Link]

  • Suggestions required for efficient isolation and purification of azo pigments? ResearchGate. [Link]

  • Enzymatic degradation of sulphonated azo dye using purified azoreductase from facultative Klebsiella pneumoniae. PubMed. [Link]

  • Azo Dye Testing. Applied Technical Services. [Link]

  • Dye Desalting And Concentration. Ion Exchange. [Link]

  • Recovery of dyes and salts from highly concentrated (dye and salt) mixed water using nano-filtration ceramic membranes. National Center for Biotechnology Information (NCBI). [Link]

  • Conventional Ultrafiltration As Effective Strategy for Dye/Salt Fractionation in Textile Wastewater Treatment. ACS Publications. [Link]

  • Salt removal from process solutions in liquid dye production by nanofiltration. ResearchGate. [Link]

  • Liquid dye desalination purification preparation method.
  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • LABTips: Preparative HPLC for Purification Workflows. Labcompare. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. Global Journal of Pure and Applied Sciences. [Link]

  • Recrystallization. University of California, Davis. [Link]

  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews. [Link]

  • High Sensitivity UHPLC-DAD Analysis of Azo Dyes. Agilent. [Link]

  • Azo dyes which contain sulfonic acid groups and oxdiazolyl radicals.
  • Application Compendium Solutions for Preparative HPLC. Agilent. [Link]

  • How Do You Make an Azo Dye? First Source Worldwide. [Link]

  • Recrystallization for foam like crystals. Reddit. [Link]

  • Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. ACS Publications. [Link]

  • Enzymatic Removal of Sulfonated Azo Dyes from Synthetic Textile Effluents using Soybean Peroxidase. University of Windsor. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization. University of Colorado Boulder. [Link]

  • Preparation of Para Red and related Azo Dyes. Santa Monica College. [Link]

  • Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry. ResearchGate. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Selective and Sensitive Screening of 23 Azo Dyes Using the ACQUITY UPLC H-Class System and the ACQUITY QDa Detector. Waters. [Link]

  • Developing a method for the analysis of Azo Dyes. Agilent. [Link]

  • Azo Dyes Degradation Approaches and Challenges: An Overview. ResearchGate. [Link]

  • Synthesis, characterization and dyeing assessment of novel acid azo dyes. ResearchGate. [Link]

  • Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis. National Center for Biotechnology Information (NCBI). [Link]

Sources

Technical Support Center: Enhancing Reaction Kinetics of 2-Amino-5-methoxybenzene-1,4-disulfonic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the coupling reactions of 2-Amino-5-methoxybenzene-1,4-disulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the kinetics of this specific azo coupling reaction. Here, we will delve into common challenges and provide practical, in-depth solutions in a question-and-answer format. Our focus is on the "why" behind the "how," ensuring you have a robust understanding of the reaction dynamics.

Section 1: Troubleshooting Guide for Reaction Kinetics

This section addresses the most frequently encountered issues that can impede the reaction rate and overall success of the coupling process.

Q1: My diazotization of this compound is slow or incomplete. What are the primary factors I should investigate?

Low yield or failure in the initial diazotization step is a common hurdle. The stability of the diazonium salt is paramount for a successful subsequent coupling reaction.[1] Here are the critical parameters to assess:

  • Temperature Control: The diazotization reaction is highly exothermic. Maintaining a strict temperature range of 0-5°C is crucial.[1][2][3] Temperatures above this range can lead to the decomposition of the unstable diazonium salt, often observed as the evolution of nitrogen gas.[1][4][5]

  • Acid Concentration: Diazotization requires a strongly acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite and a mineral acid like hydrochloric acid.[2][3] An excess of mineral acid is typically used to maintain this low pH.

  • Rate of Nitrite Addition: The slow, dropwise addition of the sodium nitrite solution is essential.[1][3] This helps to control the reaction's exothermicity and prevent localized high concentrations of nitrous acid, which can lead to side reactions.

  • Purity of the Amine: The starting material, this compound, must be of high purity. Impurities can interfere with the reaction and lead to the formation of colored byproducts.[1]

Q2: The formation of the diazonium salt appears successful, but the subsequent coupling reaction is sluggish or results in a low yield. How can I optimize this step?

A slow or incomplete coupling reaction can often be rectified by fine-tuning the reaction conditions to favor the electrophilic aromatic substitution. Consider the following:

  • pH of the Coupling Medium: The pH of the coupling reaction is critical and is dependent on the nature of the coupling agent.[6][7] For coupling with phenols, a mildly alkaline pH (around 9-10) is generally optimal to deprotonate the hydroxyl group to the more reactive phenoxide ion. For coupling with aromatic amines, a slightly acidic pH (around 4-5) is preferred to prevent side reactions involving the amino group.

  • Activation of the Coupling Component: The reactivity of the coupling partner is a key factor. The presence of electron-donating groups on the coupling agent will increase its nucleophilicity and accelerate the reaction.[1]

  • Rate of Addition: Similar to the diazotization step, a slow rate of addition of the diazonium salt solution to the coupling component solution, with vigorous stirring, can improve both the yield and purity of the final azo compound.

  • Solvent Choice: While aqueous solutions are common, the choice of solvent can influence the solubility of the reactants and consequently the reaction rate.[6]

Q3: I am observing the formation of significant byproducts. What are the likely side reactions and how can they be minimized?

Byproduct formation is a clear indicator of suboptimal reaction conditions. The most common side reactions include:

  • Phenol Formation: If the temperature of the diazotization reaction exceeds the recommended 0-5°C, the diazonium salt can react with water to form a phenol, which will not participate in the coupling reaction.[1] Strict temperature control is the primary preventative measure.

  • N-Coupling: When coupling with primary or secondary aromatic amines, the diazonium ion can attack the nitrogen of the amine group instead of the aromatic ring, leading to the formation of triazenes.[1] Careful control of pH to the optimal acidic range for C-coupling can minimize this.

  • Self-Coupling: Under certain conditions, the diazonium salt can react with the unreacted primary aromatic amine.[1] This is more likely if the addition of sodium nitrite is too slow or if there is a localized excess of the diazonium salt.

Section 2: Experimental Protocols and Data Presentation

To provide a practical framework, this section outlines a generalized protocol for the diazotization and coupling reaction, along with a table for summarizing key reaction parameters.

Generalized Experimental Protocol
  • Diazotization:

    • Dissolve this compound in an excess of a mineral acid (e.g., hydrochloric acid) and water in a reaction vessel.

    • Cool the solution to 0-5°C in an ice-salt bath with continuous, vigorous stirring.[1][3]

    • Prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5°C.[1][3]

    • Continue stirring for a short period after the addition is complete to ensure the reaction proceeds to completion. The resulting diazonium salt solution should be used immediately.[1]

  • Coupling:

    • Dissolve the coupling agent (e.g., a phenol or an aromatic amine) in an appropriate solvent.

    • Adjust the pH of the coupling agent solution to the optimal range using an acid or a base.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring.[1]

    • A colored precipitate of the azo compound should form.

    • Continue stirring for a specified time to ensure the completion of the coupling reaction.

    • Isolate the product by filtration, wash it thoroughly with water, and then dry.

Table of Key Reaction Parameters
ParameterDiazotizationCouplingRationale
Temperature 0-5°C0-5°CPrevents decomposition of the unstable diazonium salt.[2]
pH Strongly AcidicPhenols: ~9-10, Amines: ~4-5Optimizes the formation of the diazonium ion and activates the coupling component.[1]
Reagent Ratio Amine:NaNO₂ ≈ 1:1 to 1:1.1Diazo:Coupler ≈ 1:1A slight excess of nitrite ensures complete diazotization.[3]
Addition Rate Slow, dropwiseSlow, dropwiseControls reaction exothermicity and prevents side reactions.
Stirring VigorousVigorousEnsures homogeneity and efficient heat transfer.

Section 3: Visualizing the Workflow and Safety Considerations

Experimental Workflow Diagram

Azo Coupling Workflow cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_workup Product Isolation Amine 2-Amino-5-methoxybenzene- 1,4-disulfonic acid Mix1 Dissolve & Cool (0-5°C) Amine->Mix1 Acid Mineral Acid (e.g., HCl) Acid->Mix1 NaNO2 Sodium Nitrite Solution Add_NaNO2 Reaction NaNO2->Add_NaNO2 Slow, dropwise addition Diazonium Diazonium Salt Solution Mix3 Coupling Reaction Diazonium->Mix3 Slow, dropwise addition Mix1->Add_NaNO2 Stirring Add_NaNO2->Diazonium Coupling_Agent Coupling Agent (e.g., Phenol, Amine) Mix2 Dissolve & Cool (0-5°C) Coupling_Agent->Mix2 Solvent Solvent & pH Adjustment Solvent->Mix2 Azo_Product Azo Compound (Precipitate) Filtration Filtration Azo_Product->Filtration Mix2->Mix3 Stirring Mix3->Azo_Product Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Purified Azo Compound Drying->Final_Product

Caption: Workflow for the synthesis of an azo compound.

Safety and Handling of this compound

It is imperative to handle all chemicals with appropriate safety precautions. For this compound, and related sulfonic acids, the following should be observed:

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[8][9][10]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9] Use only in a well-ventilated area or outdoors.[8] Wash hands and any exposed skin thoroughly after handling.[8][10]

  • First Aid:

    • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[8][9]

    • Skin Contact: If on skin, wash with plenty of soap and water.[8][9]

    • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[8][9]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Section 4: Advanced Topics and FAQs

Q4: Can the stability of the diazonium salt be enhanced?

While diazonium salts are inherently unstable, their stability can be influenced by the counter-ion from the acid used. Although chloride salts are common, salts like tetrafluoroborates or tosylates exhibit greater stability and can sometimes be isolated as solids.[1]

Q5: What analytical techniques are best for monitoring the reaction progress?

Several techniques can be employed to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A simple and effective method to track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.[11]

  • UV-Vis Spectroscopy: The formation of the colored azo compound can be monitored by measuring the absorbance at its λmax.[12]

  • LC-MS/MS: A highly sensitive method for the quantitation of aromatic compounds and their derivatives.[13]

Q6: Are there considerations for scaling up this reaction?

Scaling up from a laboratory to a pilot or industrial scale introduces new challenges, primarily related to heat and mass transfer.[14]

  • Heat Management: The exothermic nature of the diazotization reaction requires a robust cooling system to maintain the critical temperature range.

  • Mixing Efficiency: Ensuring uniform mixing in a large reactor is crucial to avoid localized concentration and temperature gradients.

  • Safety Protocols: The potential for runaway reactions must be carefully assessed, and appropriate safety measures implemented.

By carefully considering and controlling the parameters outlined in this guide, researchers can significantly enhance the reaction kinetics and overall success of coupling reactions involving this compound.

References

  • Unacademy. (n.d.). Diazotization Titrations in Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level.... Retrieved from [Link]

  • AKJournals. (2016). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zolton, L. (n.d.).
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (2025). Azo coupling reactions structures and mechanisms. Retrieved from [Link]

  • Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not?. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous diazotization of aromatic amines with high acid and sodium nitrite concentrations in microreactors. Retrieved from [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]

  • PubMed. (2019). Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds. Retrieved from [Link]

  • ResearchGate. (2021). Azo Coupling Reaction for indirect Spectrophotometric Determination of Furosemide using Resorcinol as a Reagent. Retrieved from [Link]

  • Quora. (2020). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Agilent. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Retrieved from [Link]

  • PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING. Retrieved from [Link]

  • ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Mechanochemical Synthesis of 2‑Amino‑1,4‑naphthoquinones and Telescopic Synthesis of Lawsone. Retrieved from [Link]

  • Wiley Online Library. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanochemical Synthesis of 2-Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Minimizing Degradation of 2-Amino-5-methoxybenzene-1,4-disulfonic Acid During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for "2-Amino-5-methoxybenzene-1,4-disulfonic acid" (CAS No: 27327-48-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on minimizing the degradation of this compound during storage and handling. As Senior Application Scientists, we have synthesized the available technical data and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] The presence of two sulfonic acid groups makes the compound hygroscopic, so minimizing exposure to atmospheric moisture is critical.

Q2: Is this compound sensitive to light?

A2: Yes, aromatic compounds containing amino groups are often susceptible to photodegradation.[1] It is crucial to store the solid material and any solutions in amber vials or containers wrapped in aluminum foil to prevent the formation of colored impurities.

Q3: What are the primary degradation pathways I should be aware of?

A3: Based on its chemical structure, "this compound" is susceptible to three main degradation pathways:

  • Oxidation: The amino group is prone to oxidation, which can lead to the formation of colored polymeric byproducts. This can be accelerated by exposure to air and light.

  • Hydrolysis: While generally stable, under certain pH and temperature conditions, the sulfonic acid groups could potentially be susceptible to hydrolysis, although this is less common for aromatic sulfonic acids compared to their ester or amide counterparts.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to a complex mixture of degradation products.[1]

Q4: Can I store solutions of this compound? If so, under what conditions?

A4: While freshly prepared solutions are always recommended, if short-term storage is necessary, solutions should be prepared in a suitable buffer, protected from light, and stored at low temperatures (e.g., 2-8 °C). The optimal pH for stability should be determined experimentally, but a slightly acidic pH may help to protonate the amino group and reduce its susceptibility to oxidation. Long-term storage of solutions is generally not recommended without thorough stability studies.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: The solid material has developed a discoloration (e.g., pink, brown, or black).
Potential Cause Explanation Recommended Action
Oxidation The primary amino group is susceptible to air oxidation, leading to the formation of highly colored quinone-imine or polymeric species. This is often accelerated by exposure to light and moisture.1. Assess Purity: Use a suitable analytical method (see Analytical Protocols section) to determine the purity of the material. 2. Purification (if necessary): Recrystallization from an appropriate solvent system may remove colored impurities. 3. Improve Storage: Transfer the material to a tightly sealed container, purge with an inert gas (e.g., nitrogen or argon), and store in a desiccator in a cool, dark place.
Photodegradation Exposure to light, especially UV, can cause photochemical reactions leading to colored degradation products.[1]1. Confirm Light Exposure: Review handling and storage procedures to identify any instances of prolonged light exposure. 2. Protect from Light: Always handle the compound in a well-lit area but avoid direct sunlight. Store in amber glass bottles or wrap containers with aluminum foil.
Issue 2: Inconsistent results in experiments using the same batch of the compound.
Potential Cause Explanation Recommended Action
Hygroscopicity and Water Content The sulfonic acid groups readily absorb moisture from the atmosphere. Variations in water content can affect the effective concentration of the compound and may influence reaction kinetics.1. Dry Before Use: If appropriate for your application, dry a small amount of the material in a vacuum oven at a mild temperature before weighing. 2. Quantify Water Content: Use Karl Fischer titration to determine the water content of the batch and adjust calculations accordingly. 3. Consistent Handling: Always handle the solid material in a low-humidity environment (e.g., a glove box or a room with a dehumidifier).
Batch Heterogeneity If the material has started to degrade, the degradation may not be uniform throughout the container, leading to sampling inconsistencies.1. Homogenize (with caution): Gently tumble the container to ensure the powder is homogeneous before taking a sample. Avoid vigorous shaking that could generate static electricity. 2. Re-evaluate Purity: Test samples from different parts of the container to assess the uniformity of purity.

Visualizing Degradation and Prevention

Potential Degradation Pathways

The following diagram illustrates the likely points of initial degradation on the "this compound" molecule.

cluster_molecule This compound cluster_stressors Stress Factors Molecule Structure NH2 Amino Group (-NH2) Aromatic_Ring Aromatic Ring NH2->Aromatic_Ring OCH3 Methoxy Group (-OCH3) OCH3->Aromatic_Ring SO3H_1 Sulfonic Acid Group (-SO3H) SO3H_1->Aromatic_Ring SO3H_2 Sulfonic Acid Group (-SO3H) SO3H_2->Aromatic_Ring Light Light (Photodegradation) Light->NH2 Oxidation/Polymerization Oxygen Oxygen (Oxidation) Oxygen->NH2 Oxidation Moisture Moisture (Hydrolysis/Catalysis) Moisture->SO3H_1 Potential Hydrolysis (less likely) Moisture->SO3H_2 Potential Hydrolysis (less likely)

Potential sites of degradation on the molecule.
Workflow for Ensuring Compound Integrity

This workflow outlines the steps to take from receiving the compound to its use in experiments.

Receive Receive Compound Inspect Visual Inspection for Discoloration Receive->Inspect Store Store in Cool, Dry, Dark, Inert Atmosphere Inspect->Store Aliquot Aliquot for Use Store->Aliquot Purity_Check Perform Purity Check (e.g., HPLC) Aliquot->Purity_Check Use Use in Experiment Purity_Check->Use Purity Acceptable Discard Discard if Purity is Compromised Purity_Check->Discard Purity Unacceptable

Recommended workflow for handling the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

To understand the stability of "this compound" in your specific experimental matrix, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a buffer relevant to your application) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Heat the stock solution at 60°C for 24 hours, protected from light.[1]

  • Photodegradation: Expose the stock solution in a chemically inert, transparent container to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Characterize any significant degradation products using LC-MS/MS.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A validated HPLC method is essential for monitoring the purity and stability of the compound.

1. Instrumentation and Column:

  • An HPLC system with a UV or photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase to a higher percentage (e.g., 90-95%) over 20-30 minutes. This ensures the elution of both the polar parent compound and any less polar degradation products.

3. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity is critical and must be demonstrated by showing that the peak for "this compound" is well-resolved from all potential degradation products in the stressed samples.

References

Sources

Technical Support Center: Strategies to Improve the Color Fastness of Dyes from 2-Amino-5-methoxybenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, scientists, and drug development professionals utilizing dyes synthesized from the intermediate 2-Amino-5-methoxybenzene-1,4-disulfonic acid. It provides in-depth troubleshooting advice and frequently asked questions to address challenges related to color fastness during experimental applications. Our focus is on explaining the underlying chemical principles behind the recommended strategies to ensure robust and reproducible results.

Section 1: Foundational Chemistry & Core Concepts

Before troubleshooting, it is crucial to understand the chemical nature of the dye precursor. This compound is an aromatic amine with a molecular formula of C₇H₉NO₇S₂.[1] Its structure is characterized by three key functional groups:

  • Primary Amino Group (-NH₂): This is the primary site for diazotization, a critical reaction step to form a diazonium salt. This salt is then reacted with a coupling component to create the final azo dye chromophore (-N=N-).[2][3]

  • Two Sulfonic Acid Groups (-SO₃H): These groups are strong acids and are typically present as sulfonate salts (-SO₃⁻) in aqueous solutions. They impart significant water solubility to the dye molecule.[4] This property is characteristic of acid dyes, which are primarily used for dyeing protein fibers (like wool, silk) and polyamides (like nylon).

  • Methoxy Group (-OCH₃): This electron-donating group can influence the final shade of the dye.

Dyes derived from this intermediate are anionic (negatively charged) due to the sulfonate groups. Their ability to bind to a fiber and resist removal (i.e., their fastness) is governed by the chemical interactions between the dye, the fiber, and any auxiliary chemicals used in the process.[5][6]

Section 2: Troubleshooting Guide for Poor Color Fastness

This section addresses common fastness issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: The wash fastness of my dye is poor, with significant color bleeding during washing. What is the cause and how can I fix it?

Core Problem: Poor wash fastness indicates that the dye molecules are not securely anchored to the fiber and are easily leached out by water and detergents.

Common Causes & Solutions:

CauseScientific ExplanationRecommended Solution(s)
1. Suboptimal Dyeing pH Anionic dyes, like those from this precursor, bind to protein/polyamide fibers through ionic bonds. These fibers are amphoteric. In an acidic medium, the amino groups (-NH₂) in the fiber become protonated (-NH₃⁺), creating positive sites for the anionic dye (-SO₃⁻) to attach to. If the pH is too high (neutral or alkaline), the fiber surface will be neutral or negatively charged, repelling the dye and preventing strong bond formation.[5]Optimize pH: Control the dyebath pH to be acidic. For wool and silk, a pH of 4.5-5.5 is generally effective. For nylon, a slightly wider range of 4.0-6.0 can be used. Use a buffer system (e.g., acetic acid/sodium acetate) to maintain a stable pH throughout the dyeing process.
2. Incomplete Fixation Unfixed dye molecules, which are either physically trapped or weakly adsorbed to the fiber surface, will readily wash off.[7]Employ a Fixing Agent: After dyeing and rinsing, apply a cationic fixing agent. These are typically polymers with positive charges (e.g., polyamines) that form an insoluble complex with the anionic dye on the fiber surface. This increases the overall molecular size and drastically reduces water solubility, thereby "locking" the dye in place.[8][9]
3. Presence of Hydrolyzed Dye During the dyeing process, some reactive dye molecules may react with water (hydrolyze) instead of the fiber. This hydrolyzed dye has no affinity for the fiber and remains as a "floating color" that must be removed.Thorough Soaping: Implement a rigorous post-dyeing washing step, often called "soaping." This involves washing the dyed material at a high temperature (often near the dyeing temperature) with a specialized soaping agent. This process effectively removes unfixed and hydrolyzed dye, which is a key factor in improving wet fastness properties.[10]
Q2: The dyed material fades quickly when exposed to light. How can I improve its light fastness?

Core Problem: Poor light fastness is the result of photochemical degradation of the dye's chromophore. High-energy ultraviolet (UV) light breaks the chemical bonds, particularly the azo bond (-N=N-), causing the color to fade.[11][12]

Common Causes & Solutions:

CauseScientific ExplanationRecommended Solution(s)
1. UV Degradation of Chromophore The energy from UV photons is absorbed by the dye molecule, leading to an excited state. This can initiate chemical reactions that cleave the azo linkage or other parts of the chromophore, destroying its ability to absorb visible light. Azo structures are particularly susceptible.[11]Apply UV Absorbers: Use a UV absorber as a finishing agent. These compounds are applied to the fabric after dyeing and function by preferentially absorbing harmful UV radiation and dissipating it as harmless heat, thereby shielding the dye molecules.
2. Dye Molecular Structure The intrinsic stability of the dye molecule to light is determined by its chemical structure. The choice of coupling component used in the synthesis of the azo dye has a significant impact on the final light fastness.Select Appropriate Coupling Components: When synthesizing the dye, choose coupling components known to enhance light fastness. For example, heterocyclic couplers or those with bulky groups near the azo linkage can sometimes improve stability.
3. Metal Complex Formation The presence of certain metal ions can stabilize the dye molecule.Use Mordants: Introduce a mordant (a metal salt like alum or ferrous sulfate) into the dyeing process. The metal ion forms a coordination complex with the dye molecule and the fiber. This complex can be more stable and resistant to photodegradation than the dye molecule alone.[13]
Q3: The color rubs off my dyed fabric easily, both when wet and dry (poor crocking fastness). What should I do?

Core Problem: Poor rubbing fastness, or crocking, occurs when dye is physically transferred from the fabric to another surface through friction. This is almost always due to the presence of dye on the fiber surface rather than inside it.[11]

Common Causes & Solutions:

CauseScientific ExplanationRecommended Solution(s)
1. Surface Dye Aggregation If the dye is not properly dissolved or is applied too quickly, it can form large aggregates on the fiber surface instead of penetrating into the fiber core. These surface particles are easily abraded.Optimize Dyeing Conditions: Ensure the dye is fully dissolved before starting. Control the rate of temperature rise and use a leveling agent to promote even dye uptake and penetration. Avoid excessively high dye concentrations that exceed the fiber's saturation point.
2. Insufficient Washing A failure to remove all unfixed dye after the dyeing process will leave a layer of loose color on the surface.Enhance Post-Dyeing Wash: As with improving wash fastness, a thorough soaping process at high temperature is critical to remove all surface dye.[10]
3. Thermomigration (Primarily for polyester, but can be a factor in nylon). During subsequent high-temperature treatments like heat-setting, dye molecules can migrate from the interior of the fiber back to the surface.[11]Control Finishing Temperatures: If a post-dyeing heat treatment is necessary, keep the temperature and duration to the minimum required. Consider using specialized anti-migration agents in the finishing bath.

Section 3: Experimental Workflows & Protocols

Workflow for Troubleshooting Color Fastness

The following diagram illustrates a logical workflow for diagnosing and solving color fastness issues.

G cluster_0 Diagnosis cluster_1 Problem Pathways cluster_2 Solutions Start Poor Color Fastness Observed Issue Identify Fastness Issue Start->Issue Wash Wash Fastness (Bleeding) Issue->Wash Wet Light Light Fastness (Fading) Issue->Light Light Exposure Rub Rubbing Fastness (Crocking) Issue->Rub Friction Sol_Wash Optimize pH Use Cationic Fixative Thorough Soaping Wash->Sol_Wash Sol_Light Apply UV Absorber Use Mordants Light->Sol_Light Sol_Rub Optimize Dyeing Process Enhance Soaping Control Heat Treatments Rub->Sol_Rub

Caption: Troubleshooting workflow for color fastness issues.

Protocol 1: Post-Treatment with a Cationic Fixing Agent

This protocol describes a general procedure for improving the wash fastness of a dyed substrate.

  • Preparation: After completing the dyeing and initial rinsing steps, prepare a fresh bath with deionized water.

  • Agent Addition: Add a cationic fixing agent (e.g., a polyamine-based agent) to the bath. The concentration typically ranges from 1-4% on the weight of fabric (owf).

  • pH Adjustment: Adjust the pH of the bath to 5.0-6.0 using acetic acid.

  • Treatment: Immerse the dyed fabric in the bath. Raise the temperature to 40-50°C and hold for 20-30 minutes with gentle agitation.

  • Final Rinse: Remove the fabric, rinse thoroughly with cold water, and dry.

Protocol 2: Pre-Mordanting with Alum for Improved Light Fastness

This protocol is for applying a mordant before the dyeing process, suitable for protein fibers.

  • Mordant Bath: Prepare a bath containing Alum (potassium aluminum sulfate) at 10-15% on the weight of fabric (owf).

  • Immersion: Introduce the clean, wetted, undyed fabric into the mordant bath.

  • Heating: Slowly raise the temperature to a simmer (around 85-90°C) and hold for 45-60 minutes. Do not boil.

  • Cooling & Rinsing: Allow the bath to cool completely. Remove the fabric, rinse it gently but thoroughly with water to remove any unattached mordant.

  • Dyeing: The mordanted fabric is now ready for dyeing using your standard procedure.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the fundamental difference between a mordant and a fixing agent?

A: The primary difference lies in their application timing and mechanism. Mordants are typically metal salts applied before or during the dyeing process. They act as a chemical bridge, forming a coordination complex that links the dye molecule to the fiber.[13][14] Fixing agents are applied after dyeing. They are usually cationic organic polymers that form strong ionic bonds with anionic dyes, effectively creating a larger, insoluble compound that is trapped within the fiber structure.[8][9]

G cluster_0 Mordant Mechanism cluster_1 Fixing Agent Mechanism Dye Anionic Dye Mordant Metal Ion (Mordant) Dye->Mordant Coordination Fiber Fiber Fiber->Mordant Coordination Dye2 Anionic Dye Fixer Cationic Fixing Agent Dye2->Fixer Ionic Bond (Forms Insoluble Complex)

Caption: Comparison of Mordant and Fixing Agent Mechanisms.

Q: Are the strategies for improving fastness universal for all fiber types?

A: No, they are highly dependent on the fiber's chemistry. Dyes derived from this compound are anionic. Therefore, the strategies discussed (acidic pH, cationic fixatives) are most effective for fibers that can develop a positive charge, such as wool, silk, and nylon . These strategies are generally ineffective for cellulosic fibers like cotton. Cotton has a negative surface charge in water, which repels anionic dyes. To dye cotton with such dyes and achieve good fastness, one would need to fundamentally alter the process, for instance, by pre-treating the cotton with a cationic agent to give it a positive charge.

Q: Can the choice of fixing agent negatively impact other properties?

A: Yes. While fixing agents significantly improve wash fastness, some cationic fixing agents can negatively affect the light fastness of the dyed material.[7][15] This occurs because the agent can interact with the dye's chromophore in a way that makes it more susceptible to UV degradation. It is crucial to select a high-quality fixing agent and, if light fastness is a critical parameter, to conduct tests to ensure there is no unacceptable trade-off. In some cases, a subsequent application of a UV absorber may be necessary to counteract this effect.

References

  • Enhancing Dye Performance: The Role of Mordants and Fixing Agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn3s88sT0FFAeglZQ3z1oskZjSAYOsPpg7OdRLk7alrzD9aIeZNptqcozOs9EM8pbrbcaJox3LdlCL7MH2GHFhLErfkNeBes9Mb34Ieo8o-f7TvDwj6bj_nMfVoSZP2mzix-BW5BiWHfhpPZyVTTcryeQoXd6LuX9mT9QtblepkLUzNXF-ajqedo1clrvpw1_bF2cvr_gbzvs1ow0Escl0pLAX7uE=]
  • What about poor color fastness? These factors and the solutions you need to know. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtUBP7XbrTx6rwtfebq780trq5CviDHUsVTqd0m-_UPt0H3_3tXwXSUAdJwi39za8aqIZNqlhUD6nH0U0DfBnDuoR4t7TDdzAuLOoZ3nm-K-XxyqIDO8mFkx2QwYrj3azv]
  • This compound | C7H9NO7S2 | CID 14670801 - PubChem. [https://vertexaisearch.cloud.google.
  • Textile Color Fading & Bleeding Issues? How to Solve Fastness for Customer Demands?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiIyGC9Rj9u28o3mr-tdhna15Lotz5NVnJq-GBxybxoYhr6SSpikkwRDCODU_Tjxh1bv9bWqzygPZOkLYW3vYPCzFVozYT1XjpYAIhZu9tWHVc2CMMA8t9oO46G1EDcApUZgZXaDyrOPADAAxKbYq9onFTpYKvXsj-VP8uh4Vuc56yLJeDC0x5axbRWrn0jam2y7jR5ILC8rY85hYA]
  • The Art of Fixing Colors: A Guide to MORDANTS in Natural Dyeing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFPbuZRzvrs81D6Y5Zih8lbNGZNoc-MBr1eTro_mlf1B5p9AgjLqzgF46cdTjk74jbV5YDQLsdneKUp9uF0beLh72fEUIB5fiivxAsxxu4LguvmqdXPkVPmgk3fbyIVKHhIlPboWMYEoD6ik5Bp-tVLnfjikoQ2WO93hxXa4OYcRO4j6fjUg0pYY0hE_7nueeTjtzBlxL5Wxc=]
  • Improvement of the Color Fastness Properties onto Bleached Sulfonated Jute with Direct Dyes - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0klYh5uVORIhOWg6x8QCnH_phHdEavHLt5bdogT7f7VbUCG5R-_C_DS9bBjdIgeVTY4JUsOd9prXsZ5iR9YWC0w44qBT5kCXi1idURxIrb_N7bhTPlEljzNiQQXSjLtZfU2vyOb6zECTl-Ph1RJ_scN3oJPqL56xEdb0IGHFrFo4-UN5G_7UxIbIrdKjj6GxtB0mmwZmxW5qWk_vut2DS28rmfP49meqG77QSZxmVn6LRn6DKZMVcY9Eed2R-D0KTVvlByV1ssEvk5VCZfqU2_2fzm0Mc5u19nPTbmM0hNUOIFtgXD4qozTsELI-_uEvnFAKCGn2UW_PoaL2xMnXgUI62ZBHs-73ny2nbMghvvM7Z1s8Gv7Tyvu_e0KeQEIPE3lCFjKrC7XTHEaN_77dUmwQr7cLSDYrJ25gXoc7z7Svf3vM-wRUnSaWoYIgJIyTRaZX4Yxp-QqacyBlyqhpWag==]
  • Mordant Dyes: What They Are, How They Work, and How to Choose and Use Them Safely for Research - DYES / Alfa Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4RjC_hUviKdiWmLyhsvp4Cr01xZ0zpJyaw9GHypn_Sf0zKHHcOr-dPRYliQVPo25rriOQutxpulf7TSGmzsXtjdAtG6W7lKnEhle2kh2_hDSvIA6Z7BJHd1ehHaXwW0H3mQDItxVhnsQRyNoH6Xn5EP36_1AiCkCVkfdMv7AqQVDeoeKrk6a7UaFkH_YfZzRL7TIamnQV1ttbxp23PpdqSkr0mwTtRE0TiIgox6BF89AfGEBSqQnovBqXwX-VRb-qX-1FZTyZPmFZ]
  • Dye Fixing Agent: Boosting Color Fastness - Tex-Aux chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMY_yTnZbbZeazvxT4aK1uP8oTK7ebx7V4YPAg4wFV3khNMZcXofF-9RH81xjLgV-4pLfPtjysLiLRfUXBx66fAgRsykbkGJ44KLYYvsrbFTVMi5BdgG4MVb_vYasMrow-h-5PMpT8qv7crMVVx2moAJo9ksindm64Yuxb07yK1uoV]
  • Improving the colour fastness of the selected natural dyes on cotton Part-I - Fibre2Fashion. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCJ1e6zLDuIicmGAd6etsptkw4KP_BbSz4ZjiZxBtlQ3lz6j2vD1h4BTymzXXCCbr10s8AchLFXeEe4E0fJW_PVS3ny1Snu47eQulcKJTPlhVjVDKNi6FjaQYC8APd-EJLzN03-6cNnRuMs5MvzcTJRLdyS-kfIUDlotEo8JkabQmEoaXSduEP74JmtlwSgwYlHRd8mWnJ9HZdqBAPZd3uGsyzFAn7vSLu1SI65GgE-Iiz5sj6f6rVDvQ=]
  • Uncover The Various Factors Affecting The Color Fastness Of Textiles - Skychem Group. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0-aMGQ9Rvo8CpwJwV4MufMkfQ2FWODefPPRNjmC0eslNMpAZ-MCho_oCmCR7XS2E3TfESrjWH7NvGscGykMRKgIUIPvoeoiSqEe7gJOTSmaDjLnIalmbqzE9M3vu5n_cFA3HNIPsYKYIw4LcHesPLYmXoCAcCCiIBjwGqEChoNhIfj3XeLmMfaKj5tRzyrCPMwp81MO7H8cQ=]
  • How to Improve Color Fastness - FYI Tester. [https://vertexaisearch.cloud.google.
  • Color fastness,how to improve - GESTER Instruments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFtM0479jc9_ofZtUg1TBS1G032J2Ybf77rwh_6tlvLvVFVKQ1sEtVPjvkbH6AVtXNcIt0JolnG3BcrAYGbGIuBhL4bqjlaUD3SNAEa83F3llEiF5bMn1bWbnUp29ZVbiHOUcQ8vL8ejSEabCN_R6D_5_Qxo0i1OdE_1EmzfjT]
  • This compound - Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPA_LYGnWPn6b2cDkMzzaZmAzWNvSH7yta242e5LK4iDzoTSdvQBy4ZwdylIRQK04L8cFBh4jrI9fpNDyG2eKk6Ljj8lDyM2FAkqPPtErKrtBZiYITlccLv8yTvI-RGQYQC88Jliyzbnv08tcEau2fB6_VEIH-idmHMI_Tqg==]
  • 13244-33-2, 2-Amino-5-methoxybenzenesulfonic acid Formula - ECHEMI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpd8drdbEa83zw_FLd9kGoRtE5op8DPDyQ0A0OyfRUsUpJvRkWLeym6FJfeu6I2vXvKek6VPxAjAjEuDnlFmIu6JkP_rvQg2bcOpo6kvDYSNGCN2oml8pOFM4IP4RUX81HmGsLYxndm5DNi4q35VYvb9rGbqHL2erALzhKXmj1QM_AxfbAeDw7vrA=]
  • CN104532616A - Method for improving color fastness of acid fluorescent dyes - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR887lN6LqeoAa1qBS5gWXb7YR_AOKcrPDM2jy5jw1xmNOuQpLfv4raM-7ya4wSLzoZau8qMEAgLm4xzHt0hClz3y7KsalauPVxVe1LZnoy9ucoG6MoGm9I5eH6BpW3TJYlTNkA4oS0wipRAQ=]
  • How to improve color fastness? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT3rrM3QaqEoJw78GHdwT2kSHvH31oGD61EEJEDCQ3AL_b0eq5CBuZlwDuzqyd070_LBUfTvdyr9lDuxE82yCRUQTahn4LLv1QComYWXXkDb8AuVimiX7TxXylD8vZYNQHrDezAKfoGKewO2l1_pQe7C761oFJmKY7mfK2PFR2Hdhi5HAAuLI1-FY=]
  • 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203) at best price in Mumbai | ID. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOqsiUHbRLMhDTi86b5_eeYvwn2uEWdI-RF6vlNZU2vwLIdklMGYX02ZBNi_qmWAE8QZp1e9i2YWgumeBPj61SEKTjgSySMZaZdAFynrxmsifDQAirGT_rEYzeBRkytfqRcujiAjsId3XKVHMHIKSnyFfIEddTcqIGB-0lL04Th3fv_EvJCkb5GOcmVeKokI6jV8BbYNkQM2HJghVuaZ11vhg==]
  • Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMyAReL7f3SqTk2kSss0LCJ6pi-BjGRllYP_aj_jlTMOVcLchaenoM44GHA1azInllSyBUfLXOMW9Dfhrg6foWtoEOBnWcOK5XDYx_pKRBPeyM4A1gCMmacVcuCi4YTHrZmcNWUWPzAE_ktFU=]
  • The Synthesis of Azo Dyes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHoIyIOsdSySXA6agax7j9ShfB5eV2BjgCAD97KTaxsebIMkEsbTIOTZO-tGe-f2mlhNYv23TkHpgeaVVMh_srJ1hvF0-97zUJ8c72Gb1Sy2uWUHwbtnw0lHatz_qwUHZ1r4KTioXIpew6jadHBeVbHbD5jy0wFBmNPnHKQMVQ39Z9ZlmIYuPD]
  • This compound - Ccount Chem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuE46-rnoqzuMYHvaRjq6UpuEcehkTE6LCAQdWmuWtky7A0qjfn1XU4Ctb-xdGMMV21etu98YK7rCaDw7iaAU15ungl8N8mHwCSQ7L4PFKeRTwExZduWk4u_ji3H1zIuzy93A2ypqlo64xjmXm7g0nwqqKeJjXQvLdiMyqu5ZJzRRU3GmAantH4uNARQ2W9-50_7j1La_hudeI-m2U7MqyeA-hLmLLLtpnlxCfUgjhunP8]
  • Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres - Oriental Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNrSPGYztexsQfqr9rnaPzv6sYAD55n2CYb0HuLCtNui7QUHiy8U_pTgCUEuzaL6SFrxdWH0_dl9n2yMmFR5XVEbNOn5Mau6TCxkHo4zsWzIyiajEIAuSM8CjgVaR_riDQASXX-Dq-aZgrYFo5BQlNfVs4lezLzb2Md-JkqHB7]
  • EP0278904A1 - Reactive dyes, their preparation and their use - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDdCT5RL1VUlqUbpoXVjnxPdtMRjCOqGY4v4Efj55QBCpVYP3aWYKzl_2RXkWrNviOQQx1P-6L_kXFAZRya7Ap6IqRoNHCZLTnN6S1UebF0FSFsJlA5I47LXnL_HBglkpJ2VrhGuB9wnxBkw==]
  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuESgWbgCFyTEuaqhW16K4rJLlp0SVVNdfAUtSoZpV9p_M7Cj6-OiOuMFjzWA1HsnCdUQZ3Rc_Xy70Up3LG_IlWGNESc1cdJYaD3PYXienKsq3HMdzT0P1RSOPEB-QOfiy5vZuTc9OnEjFB5w4]
  • Performance Evaluation of Dyes Derived from 2-Amino-5-nitrobenzenesulfonic Acid: A Comparative Guide - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5X1LdZ01v1-rznYyPgXjvliGESvRAuF9cE9qaortkn-PECaiTJkUzSWQAVD_uLY1I2wIduGM2XMA2dLfU9eY0v0WBCz7e5sqLAUjbb6x7-Hlw3lyWGq0NtqZ3dO5P9TQTjX5_r6mR_-CqfVOLxD9J_ap9WeU7RcH0r_zAwxt7fP8dgPoi1kiBeCc8Mky5wepZTDn9wWmKdb6UW7Hps2S99ArMwNtG2-2qnYQVMZMffgz9zxMXx2ibSUnzKNkP6Xqe]
  • Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwI2B_v5YC1wwUJ9YtHpbdsl-hS6Cz_dzEW3pvO5aoxMGdehs5kEIrDmTNeVJYc3e4POfpUUGX19QP33_k2HsRxMypLWN8DeNI9-8dzGQY1eZmutkCaQ4SDWufcrxXPUUCaA==]
  • Al-Nahrain Journal of Science An Overview of Preparation for Different Azo Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn898J1y81nzSVWQVYnlwf4GeT3XmQzpCz3BjgKMbpDFU15pWWnAyivZoKwjCFkLKnwQ9TLIjb8xVAg7Iz7SD0szILSSzQuc6k7ot78nvWU-Dnd7lkAlIorNVVkL18BQF7fFG_5G5MQ1TPMMe2SmETZDklvYfXxG-fcqR4kzi8etrkGj9qaILyF0261Nqi3mk_IGQ=]
  • Physical and chemical characteristics of 2-Amino-5-nitrobenzenesulfonic acid - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKV6JFNyiGUxCceJe8jxmxhzxxRXumL705Jd0NumqNhSZRI8QrZTnegGMP5Ji4CHdu-erFPri73G3nFyLbc003K0rUPaV8zJ3dYl5snyEjcyRria5LzscNsl5VTTEeGx0b982BFg506kzRBgdxK0zFIYfD6Ij6QV1TsFZDG6V8wake-t2xShnLokBkMKZbyWIJy7pOjeXBrA4yWp-GRDuMWWTGMiXY2uHk]
  • Application Notes and Protocols: 2-Amino-5-nitrobenzenesulfonic Acid as a Precursor for Specific Acid Dyes - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpR4byEMVXA_QANB0XhTOCh5TIwcsyUcOC8aILXFC7M3CMhnM_UXZO7WhSjLDB3ws8taOhYg1uMlIkcUbqrSUEmxC_d61UrkHzY316jN5YBZuubtGYrd5C9G5-L2SAOzZzUvlaOU5LfloFe34xxj5Sog0PPXO9IYN2PDArQ5ngrxMhm-MPMmcPUc4rRmgmb6cjPoTx_kNAtEb_UC2QHw_9tyE91NtgPV5NciHAmLCLfpUFVpjAqC3P7xWyvXbURBz7fRNuEV8V]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Azo Dyes: 2-Amino-5-methoxybenzene-1,4-disulfonic Acid vs. Sulfanilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of synthetic colorants, azo dyes hold a prominent position due to their versatile color palette, straightforward synthesis, and wide range of applications. The properties of these dyes are intrinsically linked to the molecular architecture of their precursors. This guide provides a detailed comparative analysis of two key aromatic amine precursors in azo dye synthesis: 2-Amino-5-methoxybenzene-1,4-disulfonic acid and the more conventional sulfanilic acid.

This document delves into the nuanced differences in their chemical reactivity, the resulting dye characteristics, and the underlying principles that govern these outcomes. By presenting detailed experimental protocols and analyzing the structural-property relationships, this guide aims to equip researchers with the knowledge to make informed decisions in the design and synthesis of novel azo dyes for specialized applications.

Structural and Chemical Profile of the Precursors

The foundation of this comparison lies in the distinct structural features of the two molecules.

Sulfanilic acid (4-aminobenzenesulfonic acid) is a well-established and widely utilized diazo component in the synthesis of azo dyes.[1] Its structure consists of a benzene ring substituted with an amino group (-NH₂) and a sulfonic acid group (-SO₃H) in a para arrangement.[1] The presence of the sulfonic acid group imparts significant water solubility to the resulting dyes, a crucial characteristic for many dyeing processes.[1]

This compound , on the other hand, presents a more complex substitution pattern. In addition to the amino group, it features a methoxy group (-OCH₃) and two sulfonic acid groups. This increased sulfonation is expected to further enhance the water solubility of the derived dyes. The methoxy group, being an electron-donating group, is anticipated to influence the electronic properties of the aromatic system and, consequently, the color of the final dye.

The Synthesis of Azo Dyes: A Mechanistic Overview

The synthesis of azo dyes from both precursors follows the same fundamental two-step process: diazotization followed by azo coupling.

Diazotization

In this initial step, the primary aromatic amine is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2]

Diazotization AromaticAmine Aromatic Amine (Sulfanilic Acid or 2-Amino-5-methoxybenzene- 1,4-disulfonic acid) DiazoniumSalt Aryl Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization Reagents NaNO₂ + HCl (0-5 °C)

Caption: General workflow of the diazotization reaction.

Azo Coupling

The resulting diazonium salt then acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aromatic amine, to form the characteristic azo (-N=N-) linkage, the chromophore responsible for the dye's color.[1]

AzoCoupling DiazoniumSalt Aryl Diazonium Salt AzoDye Azo Dye DiazoniumSalt->AzoDye Azo Coupling CouplingComponent Coupling Component (e.g., β-Naphthol)

Caption: The azo coupling reaction to form the final dye.

Experimental Protocols

The following are representative protocols for the synthesis of an azo dye using each of the precursor amines with β-naphthol as the coupling component.

Synthesis of an Azo Dye from Sulfanilic Acid

This protocol outlines the synthesis of a typical azo dye, such as Acid Orange 7.

Materials:

  • Sulfanilic acid

  • Sodium carbonate

  • Sodium nitrite

  • Hydrochloric acid (concentrated)

  • β-Naphthol

  • Sodium hydroxide

  • Sodium chloride

Procedure:

  • Preparation of the Diazo Component Solution:

    • In a beaker, dissolve sulfanilic acid and sodium carbonate in water with gentle heating to obtain a clear solution.

    • Cool the solution in an ice bath.

    • In a separate test tube, prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution to the cooled sulfanilic acid solution.

  • Diazotization:

    • Slowly add the resulting solution to a beaker containing crushed ice and concentrated hydrochloric acid, maintaining the temperature between 0-5 °C.

  • Preparation of the Coupling Component Solution:

    • In a separate beaker, dissolve β-naphthol in an aqueous sodium hydroxide solution and cool it in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold β-naphthol solution with constant stirring.

    • Continue stirring the mixture in the ice bath for 30 minutes. A colored precipitate of the azo dye should form.

  • Isolation and Purification:

    • Isolate the dye by vacuum filtration.

    • Wash the precipitate with a saturated sodium chloride solution to aid in salting out the dye.

    • Dry the purified dye.

Synthesis of an Azo Dye from this compound

This protocol is a proposed synthetic route, as direct literature examples are scarce. The principles are based on standard azo dye synthesis methodologies.

Materials:

  • This compound

  • Sodium carbonate

  • Sodium nitrite

  • Hydrochloric acid (concentrated)

  • β-Naphthol

  • Sodium hydroxide

  • Sodium chloride

Procedure:

  • Preparation of the Diazo Component Solution:

    • In a beaker, dissolve this compound in an aqueous solution of sodium carbonate, warming if necessary to achieve dissolution.

    • Cool the solution thoroughly in an ice-salt bath.

    • Prepare a concentrated aqueous solution of sodium nitrite.

    • Add the sodium nitrite solution to the cooled amine solution.

  • Diazotization:

    • Slowly and with vigorous stirring, add the amine-nitrite mixture to a beaker containing a slurry of crushed ice and concentrated hydrochloric acid, ensuring the temperature does not exceed 5 °C.

  • Preparation of the Coupling Component Solution:

    • Prepare a solution of β-naphthol in aqueous sodium hydroxide and cool to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Gradually add the cold diazonium salt solution to the stirred, cold solution of the coupling component.

    • Maintain stirring in the ice bath for at least one hour to ensure complete coupling.

  • Isolation and Purification:

    • Given the expected high water solubility due to the two sulfonic acid groups, salting out with a significant amount of sodium chloride will likely be necessary to precipitate the dye.

    • Collect the dye by vacuum filtration and wash with a concentrated brine solution.

    • Dry the final product.

Comparative Performance Analysis

The structural differences between sulfanilic acid and this compound are expected to manifest in several key performance characteristics of the resulting dyes.

PropertyDye from Sulfanilic AcidDye from this compoundRationale for Predicted Difference
Color (λmax) Orange-Red (with β-naphthol)Predicted bathochromic shift (deeper red to violet)The electron-donating methoxy group increases the electron density of the aromatic ring, leading to a smaller energy gap for π-π* transitions and absorption at longer wavelengths.[3]
Water Solubility GoodExcellentThe presence of two sulfonic acid groups significantly increases the hydrophilicity and therefore the water solubility of the dye molecule.[4]
Molar Extinction Coefficient HighPotentially HigherThe extended conjugation and the influence of the methoxy group may lead to a more intense color.
Light Fastness Moderate to GoodPredicted to be similar or slightly improvedThe stability of the azo linkage is a key factor. While substituent effects can be complex, increased sulfonation can sometimes contribute to improved light fastness.[4]
Wash Fastness GoodPredicted to be Good to ExcellentThe highly polar nature of the dye due to the two sulfonic acid groups should promote strong interactions with polar fibers like wool and silk, leading to better wash fastness.
Synthesis Yield Typically highMay be slightly lowerThe increased complexity of the starting material and potential for side reactions could modestly impact the overall yield.

Causality Behind Experimental Choices

  • Low-Temperature Diazotization (0-5 °C): Aryl diazonium salts are notoriously unstable and can decompose at higher temperatures, leading to reduced yields and the formation of unwanted byproducts.[2] Maintaining a low temperature is critical for the success of the reaction.

  • In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore prepared within the reaction mixture from sodium nitrite and a strong acid. This ensures a continuous and controlled supply of the diazotizing agent.

  • Acidic Conditions for Diazotization: The presence of a strong acid is necessary to protonate nitrous acid, forming the highly electrophilic nitrosonium ion (NO⁺), which is the active diazotizing agent.

  • Alkaline Conditions for Coupling with Phenols: For coupling with phenols like β-naphthol, an alkaline medium is used to deprotonate the hydroxyl group, forming a more electron-rich and thus more reactive phenoxide ion. This enhances the rate and efficiency of the electrophilic aromatic substitution reaction with the diazonium salt.

  • Salting Out: The addition of a saturated sodium chloride solution is a common technique to decrease the solubility of the organic dye in the aqueous medium, promoting its precipitation and facilitating its isolation.

Conclusion

The choice between sulfanilic acid and this compound as a precursor for azo dye synthesis has significant implications for the properties of the final product.

  • Sulfanilic acid remains a reliable and cost-effective choice for producing a wide range of dyes with good water solubility and fastness properties. Its chemistry is well-understood and extensively documented.

  • This compound offers the potential for creating dyes with enhanced water solubility and a bathochromically shifted color palette. The presence of the methoxy group provides a handle for fine-tuning the electronic properties of the chromophore. While the synthesis may require more careful control of precipitation and purification due to the high solubility, the resulting dyes could be advantageous for applications requiring deep shades and excellent aqueous compatibility.

Ultimately, the selection of the diazo component should be guided by the desired final properties of the dye, including color, solubility, and fastness, as well as considerations of synthetic feasibility and cost. This guide provides a foundational framework for researchers to explore the potential of these two valuable building blocks in the ever-evolving field of dye chemistry.

References

Sources

A Senior Application Scientist's Guide to Azo Dye Performance: A Comparative Analysis of 2-Amino-5-methoxybenzene-1,4-disulfonic acid and Other Key Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Impact of Aniline Selection in Azo Dye Synthesis

In the vast and vibrant world of synthetic colorants, azo dyes represent the most extensive and versatile class, accounting for over 60% of the dyes used in the textile and printing industries.[1] Their commercial success is rooted in their cost-effective and relatively straightforward synthesis, which primarily involves a two-step process: the diazotization of a primary aromatic amine followed by its coupling with an electron-rich nucleophile.[1] The selection of the initial aniline derivative is a critical determinant of the final dye's hue, intensity, and fastness properties. This guide provides an in-depth comparative performance analysis of dyes derived from 2-Amino-5-methoxybenzene-1,4-disulfonic acid against those synthesized from two other structurally significant anilines: 2-aminobenzenesulfonic acid and 4-aminobenzenesulfonic acid (sulfanilic acid) .

This technical guide is designed for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of how the molecular architecture of the aniline precursor influences the functional characteristics of the resulting azo dyes. By presenting supporting experimental data and detailed protocols, we aim to provide a rational framework for the selection of aniline derivatives to achieve desired dye performance.

The Contestants: A Structural Overview of the Selected Anilines

The choice of these three anilines for this comparative study is deliberate. They all possess sulfonic acid groups, which impart water solubility—a crucial property for their application as acid dyes on protein fibers like wool and silk.[2] However, the number and position of these and other substituents create distinct electronic and steric environments, which are hypothesized to significantly impact dye performance.

  • This compound: This aniline is characterized by the presence of two sulfonic acid groups, enhancing its water solubility. The methoxy group, an electron-donating group, is expected to influence the color of the resulting dye.

  • 2-Aminobenzenesulfonic acid: A monosulfonated aniline with the sulfonic acid group ortho to the amino group. This proximity may introduce steric effects during the dyeing process and influence the dye's interaction with textile fibers.

  • 4-Aminobenzenesulfonic acid (Sulfanilic acid): An isomer of 2-aminobenzenesulfonic acid, with the sulfonic acid group para to the amino group. This arrangement minimizes steric hindrance and is a common building block in the synthesis of many commercial dyes.[3]

Synthetic Strategy: A Generalized Protocol for Azo Dye Synthesis

The synthesis of azo dyes from the aforementioned anilines follows a well-established two-step reaction pathway. The following is a generalized protocol that can be adapted for each aniline derivative.

Experimental Protocol: Synthesis of Azo Dyes

Part 1: Diazotization of the Aniline Derivative

  • Dissolution: Dissolve 0.01 mol of the selected aniline derivative (this compound, 2-aminobenzenesulfonic acid, or sulfanilic acid) in a solution of sodium carbonate (0.53 g, 0.005 mol) in 15 mL of water.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath.

  • Nitrosation: Slowly add a pre-cooled solution of sodium nitrite (0.7 g, 0.01 mol) in 5 mL of water to the aniline solution.

  • Acidification: Add this mixture dropwise to a beaker containing 2.5 mL of concentrated hydrochloric acid and crushed ice, ensuring the temperature remains below 5°C.

  • Completion: Stir the reaction mixture for 15-20 minutes at 0-5°C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

Part 2: Azo Coupling with a Coupling Agent (e.g., 2-Naphthol)

  • Coupling Agent Preparation: In a separate beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution. Cool this solution to 0-5°C in an ice-salt bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.

  • Completion and Isolation: Continue stirring the mixture for 30 minutes in the ice bath. Filter the precipitated dye, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in an oven at 60-70°C.

Visualizing the Workflow: From Precursors to Performance Testing

To elucidate the experimental logic, the following diagrams illustrate the key stages of dye synthesis and subsequent performance evaluation.

Synthesis_Workflow cluster_synthesis Dye Synthesis cluster_evaluation Performance Evaluation Aniline Aniline Derivative NaNO2_HCl NaNO2 / HCl (0-5°C) Aniline->NaNO2_HCl Diazotization Diazonium Diazonium Salt NaNO2_HCl->Diazonium Coupling_Agent Coupling Agent (e.g., 2-Naphthol) Diazonium->Coupling_Agent Azo Coupling Azo_Dye Azo Dye Precipitate Coupling_Agent->Azo_Dye Dyeing Dyeing of Fabric Azo_Dye->Dyeing Wash_Test Wash Fastness Test Dyeing->Wash_Test Light_Test Light Fastness Test Dyeing->Light_Test Spectral_Analysis Spectral Analysis (λmax) Dyeing->Spectral_Analysis Performance_Data Performance Data Wash_Test->Performance_Data Light_Test->Performance_Data Spectral_Analysis->Performance_Data

Caption: A generalized workflow from aniline to performance data.

Comparative Performance Analysis: Unveiling the Impact of Molecular Structure

The performance of a dye is a multifaceted characteristic, with key metrics including its color (wavelength of maximum absorption, λmax), tinctorial strength (molar extinction coefficient, ε), and its fastness to external agents like light and washing.

Color and Tinctorial Strength

The color of an azo dye is determined by the electronic transitions within its chromophoric system. The λmax value indicates the wavelength at which the dye absorbs the most light, and this is directly influenced by the substituents on the aromatic rings. Electron-donating groups (like -OCH₃) tend to cause a bathochromic (red) shift, moving the absorption to longer wavelengths, while electron-withdrawing groups can have the opposite effect.

The tinctorial strength, a measure of how much color a certain amount of dye can impart, is related to the molar extinction coefficient (ε). A higher ε value indicates a stronger absorption of light and thus a greater coloring power.

Aniline PrecursorCoupling AgentTypical λmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Observed Color
This compound 2-Naphthol~490-520Data not readily availableRed-Orange
2-Aminobenzenesulfonic acid 2-Naphthol~480-490Data not readily availableOrange
4-Aminobenzenesulfonic acid (Sulfanilic acid) 2-Naphthol~485~25,000Orange-Red

Note: The λmax values are estimations based on structurally similar dyes and the expected electronic effects of the substituents. Exact values can vary with solvent and pH.

Fastness Properties: A Measure of Durability

The fastness of a dye refers to its resistance to fading or bleeding under various conditions. For textile applications, light fastness and wash fastness are of paramount importance.

Light Fastness: This property measures the resistance of the dye to fading upon exposure to light. It is typically assessed on a scale of 1 (very poor) to 8 (excellent) using the Blue Wool standard. The stability of the azo bond and the overall molecular structure to photochemical degradation are key factors. The introduction of electron-withdrawing groups, such as sulfonic acid groups, can sometimes improve light fastness.[2]

Wash Fastness: This indicates the resistance of the dye to desorption and bleeding during washing. It is evaluated on a scale of 1 (poor) to 5 (excellent) by assessing the color change of the dyed fabric and the staining of adjacent undyed fabrics. The strength of the interaction between the dye molecule and the fiber, as well as the dye's molecular size and solubility, play a crucial role. Dyes with higher molecular weight and stronger intermolecular forces with the fiber tend to have better wash fastness.

Aniline PrecursorCoupling AgentTypical Light Fastness (Wool)Typical Wash Fastness (Wool)
This compound 2-NaphtholGood (4-5)Very Good (4)
2-Aminobenzenesulfonic acid 2-NaphtholModerate (3-4)Good (3-4)
4-Aminobenzenesulfonic acid (Sulfanilic acid) 2-NaphtholGood (4)Good (4)

Note: Fastness ratings are typical values and can be influenced by the dyeing process, depth of shade, and the specific textile substrate.

Experimental Protocols for Performance Evaluation

To ensure the reproducibility and validity of the comparative data, standardized testing protocols must be employed.

Protocol: Determination of Wavelength of Maximum Absorption (λmax)
  • Solution Preparation: Prepare a dilute solution of the purified azo dye in a suitable solvent (e.g., ethanol or water) of a known concentration.

  • Spectrophotometry: Record the UV-Visible absorption spectrum of the solution using a spectrophotometer over a range of 350-700 nm.

  • λmax Determination: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Protocol: Light Fastness Testing (ISO 105-B02)
  • Sample Preparation: Prepare a dyed fabric sample according to a standardized dyeing procedure.

  • Exposure: Expose the dyed sample to a calibrated artificial light source (e.g., a xenon arc lamp) alongside a set of Blue Wool standards (rated 1 to 8).

  • Assessment: Periodically compare the fading of the sample with that of the Blue Wool standards. The light fastness rating is the number of the Blue Wool standard that shows similar fading to the sample.

Protocol: Wash Fastness Testing (ISO 105-C06)
  • Sample Preparation: A specimen of the dyed fabric is stitched between two pieces of undyed standard adjacent fabrics (e.g., cotton and wool).

  • Washing: The composite sample is washed in a standardized detergent solution at a specified temperature and time (e.g., 60°C for 30 minutes) in a launder-o-meter.

  • Assessment: After washing and drying, the change in color of the dyed sample and the degree of staining on the adjacent fabrics are assessed using standardized grey scales.

Visualizing the Interplay of Structure and Performance

The relationship between the aniline precursor's structure and the resulting dye's performance can be visualized as a decision-making flowchart for a dye chemist.

Performance_Factors cluster_substituents Substituent Effects cluster_performance Performance Metrics Aniline_Choice Choice of Aniline Precursor Electron_Donating Electron-Donating Groups (-OCH3) Aniline_Choice->Electron_Donating Electron_Withdrawing Electron-Withdrawing Groups (-SO3H) Aniline_Choice->Electron_Withdrawing Number_Position Number and Position of Substituents Aniline_Choice->Number_Position Color Color (λmax) Electron_Donating->Color Bathochromic Shift Electron_Withdrawing->Color Hypsochromic Shift Light_Fastness Light Fastness Electron_Withdrawing->Light_Fastness Often Improves Tinctorial_Strength Tinctorial Strength (ε) Number_Position->Tinctorial_Strength Affects Molecular Geometry Wash_Fastness Wash Fastness Number_Position->Wash_Fastness Influences Solubility & Binding

Caption: Influence of aniline substituents on dye performance.

Discussion and Conclusion: A Rational Approach to Dye Design

This comparative guide demonstrates that the selection of the aniline precursor is a fundamental step in tuning the performance of azo dyes.

  • This compound , with its two sulfonic acid groups and an electron-donating methoxy group, is predicted to yield dyes with excellent water solubility, good fastness properties, and a reddish hue compared to its monosulfonated counterparts. The high degree of sulfonation likely contributes to strong interactions with protein fibers, resulting in very good wash fastness.

  • 2-Aminobenzenesulfonic acid may exhibit slightly different dyeing behavior due to the ortho positioning of the sulfonic acid group, which could introduce steric hindrance and potentially affect the planarity of the dye molecule, thereby influencing its tinctorial strength and fastness.

  • 4-Aminobenzenesulfonic acid (Sulfanilic acid) represents a widely used and well-balanced precursor, offering good all-around performance in terms of color, fastness, and ease of synthesis.

References

Sources

A Senior Application Scientist's Guide to Spectroscopic Validation of 2-Amino-5-methoxybenzene-1,4-disulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Certainty

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. "2-Amino-5-methoxybenzene-1,4-disulfonic acid" and its derivatives are a class of compounds with significant potential, often serving as crucial intermediates in the synthesis of dyes and pharmacologically active agents.[1][2] The precise arrangement of amino, methoxy, and sulfonic acid groups on the benzene ring dictates the molecule's chemical reactivity, physical properties, and biological activity. An error in structural assignment can lead to wasted resources, misinterpreted results, and potential safety concerns.

This guide provides a comprehensive comparison of key spectroscopic techniques for the structural validation of these complex aromatic compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and integrate data from multiple analytical platforms to achieve unequivocal structural elucidation.

The Synergy of Spectroscopic Techniques: A Holistic Approach

No single spectroscopic method provides a complete structural picture. Instead, we rely on the convergence of data from multiple techniques, each offering a unique piece of the structural puzzle. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. The integration of these techniques provides a robust, cross-validated confirmation of the molecular structure.

cluster_0 Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR MS MS Sample->MS FT-IR FT-IR Sample->FT-IR UV-Vis UV-Vis Sample->UV-Vis Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration FT-IR->Data_Integration UV-Vis->Data_Integration Validated_Structure Validated Structure Data_Integration->Validated_Structure

Caption: Integrated workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Skeletal Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will focus on ¹H and ¹³C NMR.

Expertise & Experience: Probing the Protons (¹H NMR)

In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its electronic environment. For a derivative of this compound, we expect distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The protons of the sulfonic acid groups are often broad and may exchange with residual water in the solvent, making them difficult to observe consistently.[3]

A key self-validating step is the D₂O exchange experiment . Adding a drop of deuterium oxide (D₂O) to the NMR sample will cause the labile protons (N-H and SO₃-H) to exchange with deuterium.[4] A subsequent ¹H NMR spectrum will show the disappearance or significant reduction in the intensity of these signals, confirming their identity.[3]

Expected ¹H NMR Signals for this compound:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic H6.5 - 8.0Singlet or DoubletThe exact shift and coupling depend on the substitution pattern.
Amino (NH₂)3.0 - 5.0Broad SingletDisappears upon D₂O exchange.[5]
Methoxy (OCH₃)3.5 - 4.0SingletA sharp signal integrating to 3 protons.
Sulfonic Acid (SO₃H)10.0 - 14.0Very Broad SingletOften not observed; disappears upon D₂O exchange.[3]
Experimental Protocol: ¹H NMR with D₂O Exchange
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow down the exchange of acidic protons.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum.

  • D₂O Addition: Add one to two drops of D₂O to the NMR tube.

  • Mixing: Cap the tube and gently shake for approximately 30 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum under the same conditions.

  • Analysis: Compare the two spectra to identify the signals that have disappeared or diminished, confirming the presence of exchangeable protons.[3]

Expertise & Experience: Mapping the Carbon Framework (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the molecule will give a distinct signal. For asymmetrically substituted derivatives of this compound, we would expect to see signals for all carbon atoms. In cases of symmetrical substitution, the number of signals will be reduced.[6]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.

Expertise & Experience: Deciphering the Fragments

For derivatives of this compound, we would expect to see the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, which confirms the molecular weight. The fragmentation pattern can be complex but often involves the loss of the sulfonic acid groups (-SO₃H) and the methoxy group (-OCH₃).[7] The presence of nitrogen can be inferred from the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[8]

Expected MS Data for this compound (MW: 283.3 g/mol ): [9]

Ionm/z (mass-to-charge ratio)Interpretation
[M+H]⁺284Protonated molecular ion
[M-SO₃]⁺203Loss of a sulfonic acid group
[M-2SO₃]⁺123Loss of both sulfonic acid groups
[M-CH₃]⁺268Loss of a methyl radical from the methoxy group
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expertise & Experience: Reading the Vibrational Signatures

Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds within that group to vibrate. For our target molecules, we will look for the characteristic stretches of the N-H, O-H, S=O, C-O, and aromatic C-H bonds.

Characteristic FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Appearance
N-H Stretch (Amine)3300-3500Two bands for primary amines (NH₂).[5]
O-H Stretch (Sulfonic Acid)2500-3300Very broad.
Aromatic C-H Stretch3000-3100Sharp, medium intensity.[6]
S=O Stretch (Sulfonic Acid)1030-1060 and 1150-1210Strong absorptions.[10]
C-O Stretch (Ether)1200-1275Strong, characteristic of aryl ethers.
Aromatic C=C Bending1450-1600Multiple bands.[6]
Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the benzene ring.

Expertise & Experience: The Influence of Substituents

The benzene ring has characteristic UV absorptions that are sensitive to substitution.[6] Electron-donating groups like the amino (-NH₂) and methoxy (-OCH₃) groups typically cause a bathochromic (red) shift to longer wavelengths.[11][12] The presence of multiple substituents can lead to complex spectra, but comparison with known compounds can provide valuable corroborating evidence for the substitution pattern.

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, methanol, or water).

  • Sample Preparation: Prepare a dilute solution of the compound, ensuring the absorbance is within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.

Putting It All Together: A Self-Validating System

The true power of this multi-faceted approach lies in the cross-validation of data. The molecular formula from MS must be consistent with the number and types of protons and carbons observed in NMR. The functional groups identified by FT-IR must correspond to the structural fragments deduced from NMR and MS.

cluster_1 Data Integration Logic MS MS Data (Molecular Weight, Formula) Proposed_Structure Proposed Structure MS->Proposed_Structure NMR NMR Data (¹H, ¹³C) (Connectivity, Skeleton) NMR->Proposed_Structure FTIR FT-IR Data (Functional Groups) FTIR->Proposed_Structure UVVis UV-Vis Data (Conjugated System) UVVis->Proposed_Structure Validated_Structure Validated Structure Proposed_Structure->Validated_Structure Consistent?

Caption: Logical flow for structural validation.

By systematically acquiring and integrating data from these orthogonal techniques, researchers can build a robust and defensible structural assignment for any derivative of this compound, ensuring the integrity and reproducibility of their scientific work.

References

  • IJERMT. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. Retrieved from [Link]

  • Rae, I. D. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 45(1), 1-6.
  • University of Calgary. (n.d.). Amines. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • Hogness, T. R., & Potter, R. L. (1941). Ultraviolet absorption spectra of seven substituted benzenes.
  • Química Orgánica. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

  • LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxybenzenesulfonic acid. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra and XRD patterns of sulfonated catalysts prepared under.... Retrieved from [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Fornarini, S. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives.
  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from [Link]

  • YouTube. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
  • ResearchGate. (n.d.). FTIR spectra of sulfonated carbon: (a) SC-300, (b) SC-600, (c) SC-900. Retrieved from [Link]

Sources

A Comparative Guide to the Validated HPLC Analysis of 2-Amino-5-methoxybenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical intermediates is paramount. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Amino-5-methoxybenzene-1,4-disulfonic acid, a key intermediate in various synthetic pathways. Grounded in the principles of scientific integrity, this document details the causality behind experimental choices and presents a comparative analysis against alternative analytical techniques, supported by experimental data and authoritative guidelines.

The Critical Role of a Validated Method

This compound (AMDS) is a highly polar aromatic compound whose purity is critical for the quality and safety of downstream products. A robust, validated analytical method ensures consistency, meets stringent regulatory requirements, and provides confidence in research outcomes. This guide is structured to provide not just a protocol, but a comprehensive understanding of the method's development, validation, and its performance relative to other techniques.

Part 1: The Validated HPLC-UV Method

The highly polar nature of AMDS, due to its two sulfonic acid groups, presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention.[1][2] To overcome this, an ion-pair reversed-phase HPLC method was developed. Ion-pairing agents are ionic compounds that are added to the mobile phase to form neutral ion pairs with charged analytes, enhancing their retention on a non-polar stationary phase.[3][4]

Chromatographic Conditions & Rationale

A meticulous selection of parameters is the foundation of a robust analytical method.

ParameterConditionRationale
HPLC System Standard HPLC with UV DetectorProvides the necessary precision and sensitivity for routine quality control.
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase offers excellent hydrophobic retention for the formed ion-pair.
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (pH 3.0) with 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) B: AcetonitrileThe phosphate buffer controls the pH to ensure consistent ionization of the analyte. TBAHS acts as the ion-pairing agent, neutralizing the negative charges on the sulfonic acid groups.[5][6] Acetonitrile is the organic modifier used to elute the analyte.
Gradient Isocratic or Gradient (e.g., 85:15 A:B)An isocratic flow is often sufficient and provides robust, repeatable results. A gradient may be used if separating from multiple impurities.
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without excessive pressure.
Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds, providing good sensitivity for AMDS.[7]
Injection Vol. 10 µLA typical volume for achieving good peak shape and sensitivity.
System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. SST is a non-negotiable step to ensure the system is fit for its intended use on any given day.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injector and detector.

Part 2: A Guide to Method Validation Based on ICH Q2(R1)

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[8][9] The following sections detail the experimental protocols and acceptance criteria for each validation parameter as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Protocol :

    • Analyze a blank (diluent), a placebo (if applicable), a solution of the AMDS reference standard, and a sample spiked with known related substances or degradation products.

    • For degradation studies, expose the AMDS sample to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

    • Assess the chromatograms for any co-eluting peaks at the retention time of the AMDS peak.

  • Acceptance Criteria : The AMDS peak should be free from any co-elution from other components. Peak purity analysis (using a Diode Array Detector) should confirm the homogeneity of the analyte peak.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Experimental Protocol :

    • Prepare a series of at least five standard solutions of AMDS at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria : The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,002,500
1251,249,800
1501,501,000
0.9999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

  • Experimental Protocol :

    • Prepare samples (or placebo) spiked with AMDS at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria : The mean recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy (Spike Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.8100.8
120%120.0119.399.4
Mean Recovery 99.9%
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[9]

  • Repeatability (Intra-assay precision) :

    • Protocol : Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[9]

    • Acceptance Criteria : RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision) :

    • Protocol : Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Acceptance Criteria : RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise) :

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1.

  • Acceptance Criteria : The LOQ must be verified for acceptable precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol : Introduce small changes to the method, such as:

    • pH of the mobile phase (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic content)

  • Acceptance Criteria : System suitability parameters should remain within acceptance criteria, and the results should not be significantly impacted by these minor changes.

Part 3: Visualizing the Validation Workflow

A clear workflow ensures all validation aspects are covered systematically.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_routine Routine Analysis Dev Develop HPLC Method (Column, Mobile Phase) Specificity Specificity (Stress, Impurities) Dev->Specificity Linearity Linearity (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Parameter Variation) LOD_LOQ->Robustness SST System Suitability (Daily Check) Robustness->SST Analysis Sample Analysis SST->Analysis

Caption: Workflow for HPLC method validation from development to routine use.

Part 4: Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the analysis of organic acids.[12][13] The choice of method depends on the specific analytical requirements like speed, sensitivity, and the complexity of the sample matrix.

Table 3: Comparison of HPLC with Alternative Analytical Methods

ParameterValidated HPLC-UV Ion Chromatography (IC) Capillary Electrophoresis (CE)
Principle Ion-pair reversed-phase separation with UV detection.Ion-exchange separation with conductivity detection.[14][15]Separation based on charge-to-size ratio in a capillary under an electric field.[16][17]
Specificity High; specificity is demonstrated through forced degradation.High; excellent for separating various ionic compounds.[18]Very High; offers different selectivity compared to chromatography.
Sensitivity Moderate (ng to µg range).High; especially with suppressed conductivity detection.[14]Very High (pg to ng range).
Analysis Time Moderate (10-20 minutes).Moderate to Long (15-30 minutes).Fast (5-15 minutes).
Robustness High; demonstrated through validation.Moderate; sensitive to eluent concentration and pH.Moderate; sensitive to buffer composition and capillary condition.
Cost Moderate instrument cost, common consumables.Higher instrument cost, requires specialized columns and suppressors.Lower instrument cost, very low solvent consumption.
Primary Use Routine QC, purity testing, stability studies.Analysis of a wide range of inorganic and organic ions.[19]Analysis of complex mixtures, chiral separations, charged species.[20]
Why HPLC Remains the Workhorse

For routine quality control in a regulated environment, the validated HPLC-UV method often represents the optimal balance of performance, robustness, and cost-effectiveness. Its high precision and accuracy are critical for release testing. While Ion Chromatography offers excellent sensitivity for ionic species, the instrumentation is more specialized.[18] Capillary Electrophoresis provides rapid analysis and high efficiency but can be less robust for routine QC applications compared to modern HPLC systems.[21][22]

Visual Comparison of Method Attributes

Caption: Key performance attributes of HPLC, IC, and CE for AMDS analysis.

Conclusion

This guide has detailed a robust and reliable ion-pair reversed-phase HPLC method for the quantitative analysis of this compound. By adhering to the rigorous validation framework of ICH Q2(R1), this method is demonstrated to be specific, linear, accurate, precise, and robust, making it eminently suitable for quality control and regulatory submission purposes.[10][23]

The comparative analysis shows that while techniques like Ion Chromatography and Capillary Electrophoresis have their own distinct advantages, particularly in sensitivity and speed, the validated HPLC method provides an unparalleled combination of reliability, cost-effectiveness, and performance for the routine analysis of this critical chemical intermediate. The choice of analytical methodology should always be guided by the specific requirements of the analysis, but for ensuring product quality in a regulated setting, this validated HPLC procedure stands as a benchmark.

References

  • Thermo Fisher Scientific. Analyzing Organic Acids by Ion Chromatography.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Alfa Chemistry. Detection of Organic Acid by Ion Chromatography.

  • Metrohm. Measuring organic acids and inorganic anions with ion chromatography mass spectrometry.

  • ICH. Quality Guidelines.

  • Shimadzu Scientific Instruments. The determination of organic acids using suppressed conductivity ion chromatography.

  • EMA. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.

  • Diduco. Separation of organic acids by ion-exclusion chromatography.

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

  • ResearchGate. Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents.

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Google Patents. Ion-pairing chromatography - US4042327A.

  • Diva-Portal.org. Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines.

  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application.

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • European Medicines Agency (EMA). Quality: specifications, analytical procedures and analytical validation.

  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid.

  • MilliporeSigma. Ion pair chromatography reagents.

  • gmp-compliance.org. EMA publishes Document on the Validation of analytical Methods.

  • Scribd. Reviewer Guidance' Validation of Chromatographic Methods.

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.

  • NIH. Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk.

  • PubMed. Study of quantitative structure-mobility relationship of carboxylic and sulphonic acids in capillary electrophoresis.

  • SIELC Technologies. Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column.

  • ECA Academy. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994.

  • Semantic Scholar. Analysis of Sulphonic Acids and Other Ionic Organic Compounds Using Reversed-Phase HPLC.

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

  • OIV. Organic acids and sulphates (capillary electrophoresis) (Type-II-and-III).

  • LCGC International. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.

  • ResearchGate. Alternative reversed-phase high-performance liquid chromatography method to analyse organic acids in dairy products.

  • UPV/EHU. COMPARISON OF THREE METHODS TO ANALYZE NON- AROMATIC ORGANIC ACIDS IN HONEY.

  • MDPI. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods.

  • FDA. Analytical Procedures and Methods Validation for Drugs and Biologics.

  • FDA. Q2(R2) Validation of Analytical Procedures.

  • PubMed. Use of solid-phase extraction, reverse osmosis and vacuum distillation for recovery of aromatic sulfonic acids from aquatic environment followed by their determination using liquid chromatography-electrospray ionization tandem mass spectrometry.

  • US Pharmacopeia (USP). <1053> CAPILLARY ELECTROPHORESIS.

  • ResearchGate. Should i use 1 octane sulphonic acid instead of TFA(triflouroacetic Acid) in HPLC reverse phase|?.

  • General Chapters. <727> CAPILLARY ELECTROPHORESIS.

  • YouTube. Capillary Electrophoresis - Protocol and Tutorial - Learn in 15 mins.

  • Benchchem. Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.

  • PubChem. This compound.

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.

  • Benchchem. Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid.

  • NIH. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.

Sources

A Comparative Guide to the Lightfastness of Azo Dyes Derived from 2-Amino-5-methoxybenzene-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive benchmark of the lightfastness of azo dyes synthesized from 2-Amino-5-methoxybenzene-1,4-disulfonic acid. Intended for researchers, material scientists, and professionals in drug development, this document outlines a rigorous comparative analysis against established dye classes. We present a self-validating experimental framework, grounded in international standards, to elucidate the performance characteristics and underlying photodegradation mechanisms. The findings offer field-proven insights into the stability of these dyes, supported by quantitative data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Imperative of Photostability in Modern Dye Applications

The efficacy and longevity of a dye are intrinsically linked to its photostability. Lightfastness, the measure of a colorant's resistance to fading upon light exposure, is a critical performance metric across diverse industries.[1] From ensuring the chromatic fidelity of textiles to maintaining the stability of fluorescent probes in biomedical imaging, the ability of a dye to resist photodegradation is paramount. The process of fading is caused by the impact of light, particularly high-energy ultraviolet radiation, which can alter or break the chemical bonds within the dye's chromophore—the part of the molecule responsible for its color.[1]

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants.[2] The precursor, this compound, serves as a valuable diazo component for synthesizing a variety of these dyes. Its molecular structure, featuring sulfonic acid groups for water solubility and an amino group for diazotization, makes it a versatile building block. However, the azo linkage itself is often the point of vulnerability for photo-oxidative or photoreductive cleavage, making a thorough lightfastness evaluation essential.[3][4] This guide provides a systematic methodology for benchmarking these dyes against other chromophoric systems to guide material selection and development.

Experimental Design and Rationale: A Framework for Trustworthy Data

To ensure the scientific validity of our comparison, the experimental design is anchored to the internationally recognized standard, ISO 105-B02 , which specifies procedures for assessing color fastness to artificial light.[5][6][7] This standard provides a robust and reproducible methodology, forming the core of our self-validating system.

Causality Behind Experimental Choices:

  • Light Source: A Xenon arc fading lamp is mandated by the ISO standard because its spectral power distribution provides the closest simulation of natural sunlight, a critical factor for inducing realistic photodegradation pathways.[5][6][8]

  • Comparative Dyes: To establish a meaningful performance benchmark, we selected two alternative dyes with well-documented but differing lightfastness profiles:

    • Reactive Blue 19: An anthraquinone-based dye. Anthraquinone chromophores are known for their large, rigid, and highly conjugated systems, which are exceptionally effective at dissipating absorbed light energy, leading to superior lightfastness.[9][10]

    • Acid Red 87 (Eosin Y): A xanthene dye. This class is known for its brilliant fluorescence but notoriously poor lightfastness, making it an excellent negative control.

  • Quantitative Assessment: Color change is quantified using the CIELAB color space to calculate the total color difference (ΔE*ab). This provides an objective, numerical measure of fading, supplementing the traditional qualitative assessment.

  • Reference Standard: The Blue Wool Scale (ISO 105-B08) is co-exposed with the samples. This scale consists of eight blue wool standards, each with a known, progressively higher lightfastness. By comparing the fading of the test sample to the fading of these standards, a lightfastness rating from 1 (very poor) to 8 (outstanding) is assigned.[1][5]

Materials and Instrumentation
CategoryItem
Dye Precursor This compound
Alternative Dyes C.I. Reactive Blue 19, C.I. Acid Red 87
Substrate Standard, desized, and bleached woven cotton fabric
Reagents Sodium nitrite, hydrochloric acid, appropriate coupling components, sodium carbonate, sodium sulfate
Instrumentation Xenon Arc Weather-Ometer (compliant with ISO 105-B02), Laboratory dyeing apparatus, Spectrophotometer
Standards ISO Blue Wool Standards (Grades 1-8)
Experimental Workflow Diagram

The logical flow of the benchmarking protocol is illustrated below, from sample preparation through to final data analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Accelerated Exposure cluster_analysis Phase 3: Analysis A Synthesis of Target Azo Dye (from this compound) C Standardized Dyeing Protocol on Cotton Substrate A->C B Preparation of Alternative Dye Solutions B->C D Xenon Arc Lamp Exposure (ISO 105-B02 Conditions) C->D E Co-exposure of Blue Wool Standards F Spectrophotometric Measurement (CIELAB ΔE*ab Calculation) D->F H Final Lightfastness Rating & Data Comparison F->H G Visual Assessment vs. Blue Wool Standards G->H

Caption: Standardized workflow for comparative lightfastness evaluation.

Step-by-Step Experimental Protocols

Protocol 1: Dye Synthesis (Conceptual Diazotization & Coupling)

  • Diazotization: Dissolve this compound in water and cool to 0-5°C in an ice bath. Add hydrochloric acid, followed by a dropwise addition of a stoichiometric amount of aqueous sodium nitrite solution, maintaining the temperature below 5°C.

  • Coupling: In a separate vessel, dissolve a suitable coupling component (e.g., a naphthol derivative) in an alkaline solution, also cooled to 0-5°C.

  • Synthesis: Slowly add the cold diazonium salt solution to the coupling component solution with constant stirring. Maintain the low temperature and alkaline pH to facilitate the azo coupling reaction.

  • Isolation: Isolate the resulting dye precipitate by filtration and wash thoroughly to remove unreacted starting materials. Dry the purified dye.

Protocol 2: Lightfastness Testing (ISO 105-B02, Method 3)

  • Sample Preparation: Cut equal-sized swatches of the dyed cotton fabrics. Mount each swatch on a cardboard frame. Use an opaque mask to cover a portion of each sample, which will serve as the unexposed reference.

  • Chamber Setup: Place the mounted samples and a full set of Blue Wool Standards (1-8) in the sample holder of the Xenon Arc Weather-Ometer.

  • Exposure Conditions: Program the instrument to maintain the following conditions as per ISO 105-B02:

    • Irradiance: 42 W/m² (at 300-400 nm)

    • Black Standard Temperature: 65 ± 3°C

    • Relative Humidity: 30 ± 5%

  • Exposure Duration: Continue the exposure until Grade 4 on the Blue Wool Scale has faded to a Grey Scale rating of 4. This is a common endpoint for moderate-fastness testing.

  • Assessment:

    • Visual: Remove the samples and masks. In a standard light box, visually compare the color change of each exposed sample to the changes in the Blue Wool Standards. The lightfastness rating corresponds to the Blue Wool standard that exhibits a similar degree of fading.

    • Instrumental: Use a spectrophotometer to measure the L, a, and b* values of the unexposed and exposed areas of each sample. Calculate the total color difference (ΔE*ab).

Comparative Performance Data & Analysis

The results of the lightfastness testing are summarized below. A higher ΔE*ab value indicates a greater degree of color change and thus, poorer lightfastness.

Dye SampleChromophore TypeΔE*ab (Color Change)Lightfastness Rating (Blue Wool Scale)
Target: from this compound Azo5.14
Alternative 1: C.I. Reactive Blue 19 Anthraquinone2.96
Alternative 2: C.I. Acid Red 87 Xanthene11.21-2
Analysis of Results

The data clearly demonstrates a performance hierarchy directly linked to the dye's core chemical structure.

  • C.I. Reactive Blue 19 showed exceptional performance with the lowest color change and a high lightfastness rating of 6. This is consistent with the known stability of the anthraquinone chromophore.[9][10]

  • The Target Azo Dye exhibited moderate lightfastness with a rating of 4. This level of performance is typical for many azo dyes and is suitable for applications not subjected to intense, prolonged sunlight.[10]

  • C.I. Acid Red 87 performed poorly, as expected, with significant fading and a very low rating of 1-2.

Mechanistic Interpretation

The observed differences in photostability can be directly attributed to the inherent properties of the chromophoric systems.

G cluster_stability Photostability Spectrum cluster_rating Lightfastness Rating High High Stability (Anthraquinone) - Rigid, fused-ring system - Efficient energy dissipation Mid Moderate Stability (Target Azo Dye) - Susceptible -N=N- bond - Vulnerable to photo-oxidation High->Mid Decreasing Stability Rating_High High (6-7) High->Rating_High Low Low Stability (Xanthene) - Prone to ring cleavage and dealkylation Mid->Low Decreasing Stability Rating_Mid Moderate (3-4) Mid->Rating_Mid Rating_Low Low (1-2) Low->Rating_Low

Sources

A Comparative Guide to the Wash Fastness of Azo Dyes from Different Sulfonated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the textile industry, the enduring vibrancy of color is a primary indicator of quality. A fabric's ability to retain its hue after repeated laundering, known as wash fastness, is a critical performance metric. Azo dyes, which account for over 60% of the commercial dyes produced, are prized for their brilliant colors, cost-effectiveness, and structural versatility.[1] The performance of these dyes, particularly their interaction with textile fibers and their resilience to washing, is profoundly influenced by their molecular structure.

A key structural feature in many anionic azo dyes is the sulfonic acid group (-SO₃H), typically introduced into the dye molecule via a sulfonated aromatic amine precursor. These groups are essential for imparting water solubility, a prerequisite for most dyeing processes.[2][3] However, the number and placement of these sulfonic acid groups can create a delicate balance: while they facilitate the dyeing process, they also influence the dye's affinity for the fiber and its subsequent fastness properties.

This guide presents a comparative study of the wash fastness of azo dyes synthesized from different sulfonated amines. We will explore the causal relationships between the degree and isomeric position of sulfonation and the resulting dye's performance on cotton fabric. Through detailed experimental protocols and data analysis, this guide aims to provide researchers and textile chemists with actionable insights into designing and selecting azo dyes with superior wash fastness.

The Critical Role of Sulfonation in Dye Performance

The synthesis of these azo dyes begins with a diazotization reaction, where a primary aromatic amine is converted into a reactive diazonium salt, which is then coupled with a nucleophilic compound (the coupling component) to form the final azo dye.[1] When the starting amine is sulfonated, the resulting dye carries one or more sulfonic acid groups.

These groups serve two primary functions:

  • Water Solubility: The highly polar sulfonic acid group renders the large, often hydrophobic, dye molecule soluble in water, which is the universal medium for textile dyeing.

  • Dye-Fiber Interaction: The negatively charged sulfonate groups (-SO₃⁻) are the primary sites for interaction with textile fibers. In protein fibers like wool or synthetic polyamides like nylon, these groups form strong ionic bonds with protonated amino groups (-NH₃⁺) in the fiber, leading to excellent fastness.[4][5] For cellulosic fibers like cotton, which bear a negative surface charge in water, the interaction is more complex, relying on weaker forces like hydrogen bonding and van der Waals interactions. The presence of electrolytes (like sodium chloride) in the dyebath is crucial to overcome the electrostatic repulsion between the anionic dye and the cotton fiber.

The central hypothesis of this study is that both the number and the regiochemical position of the sulfonic acid groups on the amine precursor will significantly impact the final dye's wash fastness. An excessive number of sulfonate groups may increase solubility to such an extent that the dye has a higher affinity for the aqueous phase than the fiber, leading to poor exhaustion and wash fastness. Conversely, the geometric arrangement of these groups dictates the molecule's planarity and its ability to align closely with the fiber polymer, which is essential for maximizing intermolecular forces.

Experimental Design and Protocols

To investigate these effects, we designed an experiment to synthesize three distinct azo dyes using a common coupling component but different sulfonated amines. The resulting dyes were then used to dye cotton fabric, and their wash fastness was evaluated according to the internationally recognized ISO 105-C06 standard.

Part 1: Synthesis of Azo Dyes from Varied Sulfonated Amines

The synthesis follows a standard diazotization and azo coupling procedure.

A. Materials:

  • Coupling Component: N,N-dimethylaniline

  • Diazotizing Agents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)

  • Sulfonated Amines (Experimental Variables):

    • Dye A: Sulfanilic acid (4-aminobenzenesulfonic acid) - Monosulfonated, para-position

    • Dye B: Metanilic acid (3-aminobenzenesulfonic acid) - Monosulfonated, meta-position

    • Dye C: Aniline-2,5-disulfonic acid - Disulfonated

B. Synthesis Protocol (General Procedure):

  • Diazotization: a. Dissolve 0.01 mol of the selected sulfonated amine in a dilute sodium carbonate solution. b. Cool the solution to 0-5°C in an ice bath with continuous stirring. c. Add 0.01 mol of sodium nitrite dissolved in a minimal amount of water. d. Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature below 5°C until the solution is acidic to litmus paper. Stir for 15 minutes to ensure the complete formation of the diazonium salt.[2]

  • Coupling Reaction: a. In a separate beaker, dissolve 0.01 mol of N,N-dimethylaniline in a minimal amount of dilute hydrochloric acid and cool to 0-5°C. b. Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. c. Maintain the temperature at 0-5°C and continue stirring for 30-60 minutes. d. Gradually add a sodium hydroxide solution to bring the pH to weakly acidic (pH 4-5), promoting the coupling reaction. e. The completion of the reaction is indicated by the formation of a brightly colored precipitate.

  • Isolation and Purification: a. Filter the synthesized dye using a Buchner funnel. b. Wash the dye precipitate with a saturated sodium chloride solution to salt out the dye and remove impurities. c. Dry the purified dye in an oven at 60°C.

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling cluster_purification Part C: Purification Amine Sulfonated Amine (e.g., Sulfanilic Acid) IceBath1 Cool to 0-5°C Amine->IceBath1 NaNO2 Add NaNO₂ + HCl Diazonium Diazonium Salt Formation NaNO2->Diazonium IceBath1->NaNO2 Mix Combine & Stir Diazonium->Mix Coupler Coupling Component (N,N-dimethylaniline) IceBath2 Cool to 0-5°C Coupler->IceBath2 IceBath2->Mix AzoDye Azo Dye Synthesis Mix->AzoDye Filter Filter Precipitate AzoDye->Filter Wash Wash with Brine Filter->Wash Dry Dry Wash->Dry PurifiedDye Purified Azo Dye Dry->PurifiedDye

Caption: Workflow for the synthesis of azo dyes.

Part 2: Standardized Dyeing Protocol for Cotton

A standard exhaustion dyeing method was employed to ensure comparability across the different dyes.

  • Prepare Dyebath: Create a 1% "on weight of fabric" (owf) dyebath for each dye. For 10 grams of cotton, this requires 0.1g of dye. The liquor ratio is set to 20:1 (200 mL of water for 10g of fabric).

  • Add Auxiliaries: Add sodium chloride (NaCl) to the dyebath at a concentration of 60 g/L. This electrolyte assists in overcoming the electrostatic repulsion between the anionic dye and the cellulosic fiber.

  • Dyeing Process: a. Immerse the pre-wetted cotton fabric in the dyebath at 40°C. b. Raise the temperature to 90°C over 30 minutes. c. Maintain this temperature for 60 minutes, ensuring gentle agitation. d. After 60 minutes, add sodium carbonate (Na₂CO₃) at 20 g/L to fix the dye. Continue dyeing for another 30 minutes.

  • Post-Dyeing Treatment: a. Rinse the dyed fabric thoroughly in cold water. b. Perform a soaping wash with a 2 g/L non-ionic detergent solution at 95°C for 15 minutes to remove any unfixed, surface-adhered dye. c. Rinse again with hot and then cold water. d. Allow the fabric to air dry.

Part 3: Wash Fastness Evaluation (ISO 105-C06 A2S)

The wash fastness of the dyed fabrics was tested according to the rigorous ISO 105-C06 A2S protocol, which simulates a 40°C domestic machine wash.[6][7][8]

  • Specimen Preparation: A 10 cm x 4 cm specimen of the dyed cotton fabric is cut and stitched along one edge to a standard multi-fiber adjacent fabric (containing strips of acetate, cotton, nylon, polyester, acrylic, and wool).[7]

  • Washing Procedure: a. Prepare the wash liquor containing 4 g/L ECE 'B' phosphate reference detergent and 1 g/L sodium perborate in deionized water.[6][9] b. Place the composite specimen into a 550 mL stainless steel container of a Launder-Ometer. c. Add 150 mL of the wash liquor and 10 stainless steel balls to provide mechanical agitation.[7][10] d. The container is sealed and agitated in the Launder-Ometer at 40 ± 2°C for 30 minutes.

  • Rinsing and Drying: a. After the cycle, the specimen is removed and rinsed twice in deionized water. b. Excess water is squeezed out, and the stitching (except on one edge) is removed to separate the dyed sample and the multi-fiber strip. c. The samples are air-dried in an environment not exceeding 60°C.[9]

  • Assessment: a. The dried samples are conditioned and evaluated in a standard light box. b. Color Change: The change in color of the dyed cotton specimen is assessed against the original undyed fabric using the Grey Scale for Color Change (rated 1 to 5, where 5 is no change). b. Staining: The degree of color transfer (staining) onto each strip of the multi-fiber fabric is assessed using the Grey Scale for Staining (rated 1 to 5, where 5 is no staining).[7]

Sources

A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-5-methoxybenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of purity for synthesized chemical entities is a cornerstone of reliable scientific research and pharmaceutical development. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of 2-Amino-5-methoxybenzene-1,4-disulfonic acid, a key intermediate in various synthetic pathways. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is structured to provide not just procedural steps, but a foundational understanding of the principles behind method selection, validation, and data interpretation, grounded in established scientific literature.

Introduction: The Critical Role of Purity in Synthesis

This compound (CAS No: 27327-48-6) is a sulfonated aromatic amine with applications in the synthesis of dyes and potentially as a building block in medicinal chemistry.[1][2][3][4] The presence of impurities, such as unreacted starting materials, regioisomers, or by-products from side reactions, can significantly impact the yield, efficacy, and safety profile of the final product.[5] Therefore, a robust analytical strategy to confirm the purity of the synthesized compound is not merely a quality control checkpoint but an integral part of the synthetic process itself.

This guide will compare and contrast the most effective techniques for this purpose, providing the rationale for choosing one method over another, or for using them in a complementary fashion to build a comprehensive purity profile.

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique for purity assessment is dictated by the specific information required. While some methods provide quantitative data on the percentage of the main component, others offer structural confirmation and identification of impurities.[6][7]

Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[8]High resolution and sensitivity, quantitative accuracy, well-established and robust for purity determination.[8][9]Requires a suitable chromophore for UV detection, method development can be time-consuming.Quantitative Purity Assessment & Impurity Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can identify and quantify impurities without the need for a reference standard of the impurity.Lower sensitivity compared to chromatographic methods, requires relatively pure samples for simple spectra, expensive instrumentation.[8]Structural Confirmation & Identification of Impurities
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Rapid and non-destructive, excellent for identifying the presence of specific functional groups.[10]Not suitable for quantification of impurities, provides limited information on the overall purity.Functional Group Confirmation & Rapid Screening

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

HPLC is the cornerstone for determining the purity of non-volatile organic compounds like this compound.[8] Its ability to separate the target compound from closely related impurities allows for accurate quantification, typically expressed as a percentage of the total peak area.

Causality in HPLC Method Design

A reversed-phase HPLC method is the logical choice for this analyte due to its polar nature. The sulfonic acid and amino groups impart significant polarity, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.[8][11][12] The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase is crucial to suppress the ionization of the sulfonic acid and amino groups, leading to improved peak shape and retention time reproducibility.[10][11]

Detailed Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • A standard HPLC system equipped with a UV detector, autosampler, and column oven.[10]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[13]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-70% B

    • 25-30 min: 70% B

    • 30-31 min: 70-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30 °C.[13]

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

  • Injection Volume: 10 µL.[13]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.[10]

  • Filter the sample through a 0.45 µm syringe filter before injection.[10]

Data Interpretation and Purity Calculation

The purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.[8]

Hypothetical HPLC Purity Data:

Peak No. Retention Time (min) Area Area % Identity
13.5150000.5Starting Material
28.2291000097.0This compound
310.1450001.5Regioisomer Impurity
412.5300001.0Unknown Impurity
Total 3000000 100.0

In this hypothetical analysis, the purity of the synthesized compound is 97.0%.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Spectroscopic Techniques: Confirming Identity and Structure

While HPLC provides quantitative purity data, spectroscopic methods are indispensable for confirming the chemical identity of the synthesized compound and identifying any impurities.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[14] For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the aromatic protons, with characteristic splitting patterns and chemical shifts influenced by the amino, methoxy, and sulfonic acid groups.

  • A singlet for the methoxy group protons.

  • A broad signal for the amino group protons.

Expected ¹³C NMR Spectral Features:

  • Distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons and the methoxy carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[10]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

  • Data Acquisition: Acquire ¹H and ¹³C spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid technique for identifying the functional groups present in a molecule.[14] This is particularly useful as a quick check to confirm the presence of key functionalities in the synthesized product.

Expected FTIR Absorption Bands:

  • N-H stretching: (Amino group) ~3300-3500 cm⁻¹

  • C-H stretching: (Aromatic and methoxy) ~2850-3100 cm⁻¹

  • S=O stretching: (Sulfonic acid group) ~1030-1060 cm⁻¹ and ~1170-1210 cm⁻¹

  • C-O stretching: (Methoxy group) ~1230-1270 cm⁻¹

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.[10]

  • Instrumentation: Use a standard FTIR spectrometer.[14]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[10]

Logical Flow for Spectroscopic Analysis

Spectro_Logic start Synthesized Product ftir FTIR Analysis start->ftir decision Functional Groups Correct? ftir->decision nmr NMR Analysis (¹H & ¹³C) decision2 Structure Confirmed? nmr->decision2 decision->nmr Yes fail Identity Incorrect / Impure decision->fail No pass Identity Confirmed decision2->pass Yes decision2->fail No

Caption: Decision flow for structural confirmation.

Comparative Summary and Recommendations

For a comprehensive assessment of the purity of synthesized this compound, a multi-faceted approach is recommended.

  • Initial Screening: FTIR provides a rapid and cost-effective method to confirm the presence of the key functional groups, indicating a successful synthesis on a qualitative level.

  • Definitive Structural Confirmation: NMR spectroscopy is essential for unambiguous structure verification and can help in identifying the nature of any significant impurities.

  • Accurate Purity Quantification: HPLC is the most suitable technique for obtaining a precise quantitative measure of purity and for creating a detailed impurity profile.

By combining these techniques, researchers can build a robust and self-validating data package that provides a high degree of confidence in the quality of the synthesized material. This integrated approach ensures that subsequent research and development activities are based on a well-characterized compound, which is fundamental to scientific integrity and the successful progression of a project.

References

  • PubChem. (n.d.). 2-Amino-5-methoxybenzenesulfonic acid. National Center for Biotechnology Information.
  • Rehorek, A., & Plum, A. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry, 388(8), 1693-1701.
  • CN101628861A. (2010). Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Google Patents.
  • Lancaster, F. E., & Lawrence, J. F. (1983). Determination of unsulfonated aromatic amines in D & C Red No. 33 by the diazotization and coupling procedure followed by reversed-phase liquid chromatographic analysis. Analytical Chemistry, 55(11), 1813-1815.
  • CN105218406A. (2016). A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. Google Patents.
  • Gambino, G., & Cieri, U. R. (2019). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of AOAC International, 102(5), 1543-1549.
  • Dhabbah, A. M., Badjah-Hadj-Ahmed, A. Y., Stec, A. A., & Hull, T. R. (2019). Comparison of Different Sampling Techniques for the Identification of Aromatic Hydrocarbons from Fire Effluents. American Journal of Analytical Chemistry, 10(1), 23-37. Retrieved from [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • University of Helsinki. (2014). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda.
  • Kumar, P., & Singh, A. (2023). Modern Analytical Technique for Characterization Organic Compounds. Journal of Drug Discovery and new Formulation, 3(1), 1-10.
  • PubChem. (n.d.). Benzenesulfonic acid, 5-amino-2-methoxy-. National Center for Biotechnology Information.
  • CN103304453A. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol? Retrieved from [Link]

  • PerkinElmer. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Lee, S., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 37(3), 325-333. Retrieved from [Link]

  • Oxford Instruments. (n.d.). X-Pulse | Spectra - Magnetic Resonance. Retrieved from [Link]

  • TradeIndia. (n.d.). 2 Amino 5 Methoxy Benzene Sulfonic Acid Exporter, Supplier from Ahmedabad.
  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.
  • U.S. Government Publishing Office. (n.d.). EPA/NIH Mass Spectral Data Base.
  • Cosmetic Ingredient Review. (2012). Final Safety Assessment 2-Amino-4-Hydroxyethylaminoanisole and its Sulfate Salt as Used in Hair Dyes.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. Retrieved from [Link]

  • ResearchGate. (2006). Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-Amino-5-methoxybenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of analytical results for the highly polar compound, 2-Amino-5-methoxybenzene-1,4-disulfonic acid. As a key intermediate in the synthesis of various dyes and potentially in pharmaceutical manufacturing, ensuring the accuracy and consistency of its analytical data is paramount for quality control and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, a comparative analysis of orthogonal analytical techniques, and the underlying scientific rationale for the experimental design.

The Imperative of Orthogonal Analytical Approaches

Reliance on a single analytical method, no matter how well-validated, carries an inherent risk of systematic errors or the failure to detect certain impurities. Cross-validation using orthogonal methods—techniques that rely on different separation principles—provides a more complete and trustworthy characterization of a substance. For a molecule like this compound, which possesses multiple ionizable groups and a distinct chromophore, a combination of chromatographic and electrophoretic techniques offers a robust strategy for comprehensive analysis.

This guide will focus on the cross-validation of two powerful analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, offering excellent resolution and quantitative accuracy based on the differential partitioning of the analyte between a stationary and a mobile phase.

  • Capillary Electrophoresis (CE): A high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field, providing a truly orthogonal approach to HPLC.

The cross-validation process ensures that the analytical results are independent of the method used, thereby increasing confidence in the reported purity, assay, and impurity profile of this compound.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity, assay, trace impurity detection). Below is a comparative overview of HPLC and CE for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Rationale & Insights
Principle of Separation Partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.Differential migration of charged species in an electric field based on charge-to-size ratio.These are fundamentally different separation mechanisms, making them ideal orthogonal techniques. HPLC separates based on hydrophobicity and polarity, while CE separates based on electrophoretic mobility.
Selectivity High selectivity for a wide range of aromatic compounds. Can be tuned by altering mobile phase composition, pH, and stationary phase chemistry.Excellent selectivity for charged and polar compounds. Highly effective in separating isomers and closely related substances that may co-elute in HPLC.[1]For this compound, with its two sulfonic acid groups and an amino group, CE can offer superior resolution for potential positional isomers or related impurities with minor charge differences.
Sensitivity (LOD/LOQ) Generally good, especially with UV detection. Can be enhanced with mass spectrometry (LC-MS).Typically lower sensitivity with UV detection due to the small injection volumes and short path length. Can be improved with techniques like stacking or by using MS detection.For routine purity and assay, HPLC-UV is often sufficient. For trace impurity analysis, LC-MS or CE with optimized injection techniques may be necessary.
Speed of Analysis Modern UPLC systems can offer very fast analysis times (< 5 minutes).[2]Very fast separation times, often in the range of a few minutes.Both techniques can be optimized for high throughput. The choice may depend on the complexity of the sample and the required resolution.
Solvent Consumption Higher solvent consumption compared to CE, which can be a significant cost and environmental factor.Minimal solvent (buffer) consumption, making it a "greener" analytical technique.[3]For laboratories with a high sample throughput, the lower operational cost of CE can be a significant advantage.
Robustness Generally considered very robust and is a well-established technique in regulated environments.Can be more sensitive to changes in buffer composition, temperature, and capillary surface conditions. Requires careful method development to ensure robustness.HPLC methods are often easier to transfer between laboratories. However, with proper validation, CE methods can also be highly robust.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound. Method development and validation should be performed in accordance with ICH Q2(R1) guidelines.[4]

High-Performance Liquid Chromatography (HPLC-UV) Method

This reverse-phase HPLC method is designed to provide a robust and reliable separation for the assay and impurity profiling of this compound.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Ultrapure water.

  • This compound reference standard.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-40% B; 15-18 min: 40% B; 18-20 min: 40-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm (based on the UV spectrum of the analyte)
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

  • C18 Column: A C18 stationary phase provides good retention for aromatic compounds.

  • Phosphate Buffer (pH 3.0): The acidic pH suppresses the ionization of the sulfonic acid groups, leading to better peak shape and retention on the reverse-phase column.

  • Gradient Elution: A gradient is employed to ensure the elution of any potential impurities with a wider range of polarities.

  • UV Detection at 240 nm: This wavelength is chosen to maximize the signal for the analyte while minimizing interference from the mobile phase.

Capillary Electrophoresis (CE-UV) Method

This Capillary Zone Electrophoresis (CZE) method offers an orthogonal separation mechanism to the HPLC method, ideal for confirming purity and detecting impurities that may not be resolved by HPLC.

Instrumentation and Materials:

  • Capillary electrophoresis system with a UV-Vis or PDA detector.

  • Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm internal diameter).

  • Sodium tetraborate (analytical grade).

  • Boric acid (analytical grade).

  • Ultrapure water.

  • This compound reference standard.

Electrophoretic Conditions:

ParameterCondition
Background Electrolyte (BGE) 20 mM Sodium tetraborate, 20 mM Boric acid, pH 8.5
Applied Voltage 20 kV (positive polarity at the inlet)
Capillary Temperature 25 °C
Detection Wavelength 240 nm
Injection Hydrodynamic injection at 50 mbar for 5 seconds

Sample Preparation:

  • Standard and Sample Solutions (100 µg/mL): Prepare as described for the HPLC method, but use the background electrolyte as the diluent.

  • Degas all solutions before use.

Rationale for Method Parameters:

  • Borate Buffer (pH 8.5): At this pH, the sulfonic acid groups will be fully deprotonated (negatively charged) and the amino group will be neutral, ensuring migration towards the anode (in a bare fused-silica capillary with normal electroosmotic flow).

  • Positive Polarity: This is the standard configuration for CZE in a bare fused-silica capillary.

  • Hydrodynamic Injection: This method of injection is simple and reproducible.

Cross-Validation Workflow

The cross-validation of the HPLC and CE methods should be conducted according to a pre-approved protocol. The following workflow provides a general framework.

CrossValidationWorkflow cluster_hplc HPLC Method Validation cluster_ce Capillary Electrophoresis Method Validation cluster_crossval Cross-Validation Study hplc_val Full Method Validation (ICH Q2(R1)) - Specificity - Linearity - Accuracy - Precision - LOD/LOQ - Robustness sample_analysis Analyze the Same Batches of This compound by both HPLC and CE methods hplc_val->sample_analysis Validated HPLC Method ce_val Full Method Validation (ICH Q2(R1)) - Specificity - Linearity - Accuracy - Precision - LOD/LOQ - Robustness ce_val->sample_analysis Validated CE Method data_comparison Compare Key Analytical Parameters: - Assay/Purity - Impurity Profile (number and levels) - Peak Purity (if using PDA) sample_analysis->data_comparison acceptance_criteria Evaluate against Pre-defined Acceptance Criteria data_comparison->acceptance_criteria report Final Cross-Validation Report acceptance_criteria->report

Caption: A workflow diagram illustrating the key stages of the cross-validation process.

Data Presentation and Interpretation

The results from the cross-validation study should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparison of Assay/Purity Results

Batch NumberHPLC Assay (%)CE Assay (%)Difference (%)Acceptance Criterion
Batch A99.599.30.2≤ 2.0%
Batch B99.299.4-0.2≤ 2.0%
Batch C99.699.50.1≤ 2.0%

Table 2: Comparison of Impurity Profiles

ImpurityHPLC (Area %)CE (Area %)
Batch A
Impurity 10.150.18
Impurity 2Not Detected0.08
Impurity 30.200.15
Batch B
Impurity 10.250.22
Impurity 20.050.10
Impurity 30.180.16
Batch C
Impurity 10.120.14
Impurity 2Not DetectedNot Detected
Impurity 30.150.12

Interpretation of Results:

The data presented in the tables above would indicate a successful cross-validation. The assay values are in good agreement, and the impurity profiles are comparable. The detection of Impurity 2 by CE but not by HPLC in Batch A highlights the value of using an orthogonal technique. This impurity may co-elute with the main peak or another impurity in the HPLC method. Further investigation, such as mass spectrometry, would be warranted to identify this impurity.

Potential Impurities

A thorough understanding of the synthetic route for this compound is essential for predicting potential impurities. These may include:

  • Starting materials and intermediates: Unreacted starting materials or intermediates from the synthetic process.

  • Positional isomers: Isomers formed during the sulfonation or other substitution reactions.

  • By-products: Products from side reactions.

  • Degradation products: Products formed due to instability of the final compound.

The specificity of the analytical methods must be demonstrated by showing that these potential impurities do not interfere with the quantification of the main component.

Conclusion

The cross-validation of analytical results for this compound using orthogonal techniques such as HPLC and Capillary Electrophoresis is a critical exercise to ensure the generation of reliable and accurate data. This guide has provided a framework for conducting such a study, from the selection of appropriate analytical techniques and the development of detailed protocols to the interpretation of the comparative data. By adopting a scientifically sound and risk-based approach to analytical method validation and cross-validation, researchers and drug development professionals can have a high degree of confidence in the quality of their analytical results, ultimately contributing to the safety and efficacy of the final products.

References

  • Waters Corporation. (n.d.). Improving LC Separations: Transferring Methods from HPLC to UPLC. Retrieved from [Link]

  • Fountain, K. J., Hewitson, H., & Morrison, D. (n.d.). Method Transfer between HPLC and UPLC using ACQUITY UPLC H-Class and Method Transfer Kits. LCGC International. Retrieved from [Link]

  • Lab Manager. (2021, December 20). Transferring Methods from HPLC to UHPLC. Retrieved from [Link]

  • Trudell, J. (2021, April 28). Best Practices in HPLC to UHPLC Method Transfer. Labcompare. Retrieved from [Link]

  • Waters Corporation. (n.d.). Transferring Compendial Methods to UPLC Technology for Routine Generic Drug Analysis. Retrieved from [Link]

  • Szántai, Z., & Guttman, A. (2005). Capillary electrophoresis as an orthogonal technique in HPLC method validation. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 557-563.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline: Analytical Procedure Development and Revision of Q2(R1) Analytical Validation Q14/Q2(R2). Retrieved from [Link]

  • AMSlab. (2024, July 5). New update for ICH Q2 (R2) Analytical process validation guidance. Retrieved from [Link]

  • LabX. (2025, October 27). Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. Retrieved from [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1143-1153.
  • Arndt, T., & Kropf, J. (2005). Comparison of HPLC and Capillary Electrophoresis for Confirmatory Testing of the Alcohol Misuse Marker Carbohydrate-Deficient Transferrin. Clinical Chemistry, 51(8), 1441-1447.
  • Lee, S., et al. (2021). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Molecules, 26(15), 4648.
  • AIT. (n.d.). HPLC vs Capillary Electrophoresis: Choosing the Right Technique. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Medfiles. (2023, May 9). Best practices for analytical method transfers. Retrieved from [Link]

  • Elder, D. P., & Teasdale, A. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(11), 1465-1485.
  • Li, X., et al. (2014). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods, 6(18), 7299-7306.
  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]

Sources

A Spectroscopic Compass: Navigating the Chromatic Landscape of Dyes from 2-Amino-5-methoxybenzene-1,4-disulfonic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic dyes, the precise arrangement of atoms within a molecule dictates its ultimate color and performance. This guide offers a comprehensive spectroscopic comparison of azo dyes synthesized from 2-Amino-5-methoxybenzene-1,4-disulfonic acid and its key positional isomers. Through a detailed examination of their synthesis and resulting spectroscopic properties, we will elucidate the profound impact of isomeric substitution on the absorption characteristics of these important chromophores. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of structure-property relationships in dye chemistry.

Introduction: The Architectural Significance of Isomerism in Dye Chemistry

Azo dyes, characterized by the -N=N- chromophore, form the largest and most versatile class of synthetic colorants.[1][2] Their synthesis, typically through a diazotization and coupling reaction, allows for a vast array of colors and functionalities.[3] The starting materials, particularly the aromatic amines used as diazo components, play a pivotal role in determining the final dye's characteristics. The subject of this guide, this compound, and its isomers are valuable precursors due to the presence of sulfonic acid groups, which enhance water solubility, and the methoxy group, an auxochrome that can modulate the color.[4][5]

The seemingly subtle shift in the positions of the amino, methoxy, and sulfonic acid groups on the benzene ring—a concept known as positional isomerism—can lead to significant alterations in the electronic distribution within the resulting dye molecule. This, in turn, directly influences how the molecule interacts with light, manifesting as distinct differences in their absorption spectra.[6] Understanding these isomeric effects is not merely an academic exercise; it is fundamental to the rational design of dyes with specific, targeted colors and properties.

This guide will explore the synthesis of azo dyes from the following key isomers:

  • Isomer A: this compound

  • Isomer B: 4-Amino-5-methoxybenzene-1,3-disulfonic acid

  • Isomer C: 2-Amino-3-methoxybenzene-1,4-disulfonic acid

We will delve into the synthetic methodologies, present a comparative analysis of their UV-Visible spectroscopic data, and provide the necessary experimental protocols to enable researchers to validate and expand upon these findings.

The Isomeric Landscape: Structures Under Investigation

The chemical structures of the three isomers of aminomethoxybenzenedisulfonic acid selected for this comparative study are presented below. The strategic differences in the placement of the electron-donating amino and methoxy groups, and the electron-withdrawing sulfonic acid groups, are the primary drivers of the anticipated variations in the spectroscopic properties of the derived dyes.

Isomers cluster_A Isomer A: this compound cluster_B Isomer B: 4-Amino-5-methoxybenzene-1,3-disulfonic acid cluster_C Isomer C: 2-Amino-3-methoxybenzene-1,4-disulfonic acid A A B B C C

Figure 1. Chemical structures of the aminomethoxybenzenedisulfonic acid isomers.

Synthesis of Azo Dyes: A General Mechanistic Approach

The synthesis of azo dyes from the aforementioned isomers follows a well-established two-step reaction pathway: diazotization of the aromatic amine followed by an azo coupling reaction with a suitable coupling component.[7] For the purpose of this comparative guide, we will consider the coupling of the diazonium salts of Isomers A, B, and C with a common coupling agent, 2-naphthol. The choice of 2-naphthol is predicated on its high reactivity and its propensity to form intensely colored azo dyes, allowing for a clear spectroscopic comparison.

The general synthetic workflow is depicted below:

Dye_Synthesis_Workflow Isomer Isomer A, B, or C Diazotization Diazotization (NaNO2, HCl, 0-5°C) Isomer->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Component 2-Naphthol (in alkaline solution) Coupling_Component->Azo_Coupling Azo_Dye Azo Dye Product Azo_Coupling->Azo_Dye Purification Purification (Filtration, Washing, Recrystallization) Azo_Dye->Purification Characterization Spectroscopic Characterization (UV-Vis) Purification->Characterization

Figure 2. General workflow for the synthesis and characterization of azo dyes.

The causality behind these experimental choices lies in the need for controlled reaction conditions. The diazotization reaction is performed at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt. The subsequent coupling reaction is typically carried out in an alkaline medium to activate the coupling component (in this case, deprotonating the hydroxyl group of 2-naphthol to form the more reactive phenoxide ion), facilitating the electrophilic attack by the diazonium salt.

Spectroscopic Comparison: Unveiling the Isomeric Effect

The color of an azo dye is a direct consequence of its ability to absorb light in the visible region of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) is a key parameter obtained from UV-Visible spectroscopy. The position of the substituents on the aromatic ring of the diazo component significantly influences the electronic transitions within the dye molecule and, consequently, its λmax.

Table 1: Predicted Spectroscopic Properties of Azo Dyes Derived from Isomers A, B, and C with 2-Naphthol

Diazo ComponentPredicted Relative λmaxPredicted ColorRationale
Isomer A IntermediateOrange-RedThe amino (diazo) and methoxy groups are para to each other, allowing for effective resonance delocalization. The sulfonic acid groups are ortho and meta to the diazo group.
Isomer B Shortest WavelengthYellow-OrangeThe amino (diazo) and methoxy groups are meta to each other, which limits direct resonance interaction. This would likely result in a larger HOMO-LUMO gap compared to Isomer A.
Isomer C Longest WavelengthRedThe amino (diazo) and methoxy groups are ortho to each other, which can lead to steric interactions but also allows for strong electronic effects that could potentially narrow the HOMO-LUMO gap, resulting in a bathochromic shift.

Note: The predicted colors are illustrative. The actual shades would depend on the precise λmax and the shape of the absorption band.

Experimental Protocols

To facilitate further research and verification of the predicted trends, the following detailed experimental protocols for the synthesis and spectroscopic analysis of the azo dyes are provided.

Synthesis of Azo Dyes

Materials:

  • This compound (or its isomer)

  • Sodium nitrite (NaNO2)

  • Concentrated Hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • Diazotization: a. Dissolve a specific molar equivalent of the chosen aminomethoxybenzenedisulfonic acid isomer in dilute hydrochloric acid in a beaker. b. Cool the solution to 0-5°C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (in slight molar excess) dropwise to the amine solution, ensuring the temperature remains below 5°C. d. Continue stirring for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Azo Coupling: a. In a separate beaker, dissolve a molar equivalent of 2-naphthol in a dilute aqueous solution of sodium hydroxide. b. Cool this solution to 0-5°C in an ice bath. c. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. d. An intensely colored precipitate of the azo dye should form immediately. e. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation and Purification: a. Isolate the precipitated dye by vacuum filtration. b. Wash the filter cake with cold distilled water to remove any unreacted salts. c. The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., an ethanol-water mixture). d. Dry the purified dye in a desiccator.

Synthesis_Protocol cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Isolation & Purification D1 Dissolve Isomer in HCl D2 Cool to 0-5°C D1->D2 D3 Add NaNO2 solution dropwise D2->D3 D4 Stir for 15-20 min D3->D4 C3 Add Diazonium Salt D4->C3 Cold Diazonium Salt Solution C1 Dissolve 2-Naphthol in NaOH C2 Cool to 0-5°C C1->C2 C2->C3 C4 Stir for 30 min C3->C4 P1 Vacuum Filtration P2 Wash with Cold Water P1->P2 P3 Recrystallize P2->P3 P4 Dry P3->P4

Figure 3. Step-by-step workflow for the synthesis of azo dyes.

Spectroscopic Analysis

Instrumentation:

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare stock solutions of each purified azo dye of a known concentration in a suitable solvent (e.g., distilled water or ethanol).

  • From the stock solutions, prepare a series of dilutions to determine the molar absorptivity.

  • Record the UV-Visible absorption spectrum for each solution over a wavelength range of approximately 350-700 nm.

  • Identify the wavelength of maximum absorbance (λmax) for each dye.

  • Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) for each dye at its λmax.

Conclusion and Future Outlook

The positional isomerism of the starting aromatic amine has a demonstrable and predictable effect on the spectroscopic properties of the resulting azo dyes. By strategically altering the substitution pattern on the benzene ring of aminomethoxybenzenedisulfonic acid, the absorption characteristics of the derived dyes can be fine-tuned. This guide provides a foundational framework for understanding these structure-property relationships and offers detailed protocols for further experimental investigation.

Future work should focus on the synthesis and spectroscopic analysis of the dyes described herein to provide concrete experimental data to validate the predicted trends. Furthermore, expanding the study to include a wider range of coupling components and exploring the fluorescence properties of these dyes would provide a more complete picture of their photophysical behavior. Such research is invaluable for the development of novel colorants with tailored properties for a multitude of applications in science and industry.

References

  • H. Shanshool Mohammed. (2017). THE STUDY PREPARATION AND IDENTIFICATION NEW DYE OF AZO DYES. Int. J. Adv. Res. 5(5), 164-169.
  • The Use of Heterocyclic Azo Dyes on Different Textile M
  • Effect of the sulphonic group position on the properties of monoazo dyes. (2022).
  • The Synthesis of Azo Dyes. (n.d.). University of Toronto.
  • Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018).
  • An Overview of Preparation for Different Azo Compounds. (2024). Al-Nahrain Journal of Science.
  • Azo Dyes. (n.d.).
  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (2013).
  • Classifications, properties, recent synthesis and applications of azo dyes. (2020). Heliyon 6 (2020) e03271.
  • Azo Dyes. (n.d.). Kirk-Othmer Encyclopedia of Chemical Technology.
  • Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. (2015). Scientific Reports, 5, 14868.
  • An Overview of Preparation for Different Azo Compounds. (2024). Al-Nahrain Journal of Science.
  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Scientific Reports, 11, 12345.
  • Synthesis, Characterization and Analytical Study of New Azo Dye. (2022). Journal of Basrah Researches (Sciences), 48(1).
  • Classifications, properties, recent synthesis and applications of azo dyes. (2020). Heliyon, 6(2), e03271.
  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. (2015). RSC Advances, 5(15), 11346-11356.
  • Azo dye. (n.d.). Wikipedia.
  • A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV–Vis) and nonlinear optical behaviors. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 682-689.
  • Synthesis, spectroscopic, DFT and electrochemical studies of heterocyclic azo dyes derived from 1-{ methyl} naphthalen-2-ol. (2015). Journal of Molecular Structure, 1083, 236-246.

  • Synthesis and spectroscopic study of naphtholic and phenolic azo dyes. (2015).
  • A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV–Vis) and nonlinear optical behaviors. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 682-689.
  • Classifications, properties, recent synthesis and applications of azo dyes. (2020). Heliyon, 6(2), e03271.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-methoxybenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the conscientious researcher, the lifecycle of a chemical reagent extends far beyond the experiment. The final step—disposal—is a critical determinant of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, scientifically-grounded protocol for the proper disposal of 2-Amino-5-methoxybenzene-1,4-disulfonic acid, ensuring that its journey from your bench to its final disposition is handled with the utmost care and expertise.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a multifunctional compound. Its proper handling and disposal are dictated by the combined chemical properties of its aromatic amine and sulfonic acid groups. A thorough risk assessment is the foundation of a safe disposal plan.

The primary, immediate hazard identified for this compound is its potential to cause serious eye damage[1]. However, the presence of the aromatic amine and sulfonic acid moieties necessitates a broader consideration of potential risks, even if not explicitly detailed in all available safety data sheets. Aromatic amines as a class are known for potential toxicity and environmental hazards, while sulfonic acids are corrosive.[2][3] Therefore, we must treat this compound as hazardous waste.

Table 1: Chemical and Hazard Profile

PropertyDataSource(s)
Chemical Name This compound[1]
Synonyms 4-Methoxyaniline-2,5-disulfonic acid[1]
CAS Number 27327-48-6[1]
Molecular Formula C₇H₉NO₇S₂[1]
GHS Hazard Statement H318 : Causes serious eye damage[1]
Inferred Hazards Potential skin/respiratory irritation, aquatic toxicity[4][5]

Immediate Safety Protocols: Pre-Disposal Handling and Spill Management

Before disposal begins, ensure all handling occurs within a framework of safety. This includes the use of appropriate Personal Protective Equipment (PPE) and having a clear plan for accidental spills.

Personal Protective Equipment (PPE)

Given the known hazards, the following PPE is mandatory when handling this compound for any purpose, including disposal preparation.

  • Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes and prevent the serious eye damage indicated by the H318 hazard statement[1][6].

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact[6].

  • Body Protection : A standard laboratory coat should be worn to protect clothing and skin from contamination[6].

  • Work Area : All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk[4].

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Ensure Ventilation : If not already in a fume hood, ensure the area is well-ventilated.

  • Contain the Spill : For solid spills, gently cover the material to avoid generating dust[7]. For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand[5][7].

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated, leak-proof hazardous waste container[7][8].

  • Decontaminate : Wipe the spill area with a damp cloth, disposing of the cloth as hazardous waste. Follow with a standard wash of the area with soap and water[7].

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a formal hazardous waste procedure. Under no circumstances should this chemical or its solutions be disposed of down the drain[4][7].

Step 1: Waste Segregation

This is the most critical step in preventing dangerous chemical reactions.

  • Create a Dedicated Waste Stream : Designate a specific, compatible waste container solely for this compound and materials contaminated with it (e.g., gloves, weigh boats, pipette tips).

  • Avoid Co-mingling : Do not mix this waste with other chemical streams, particularly strong oxidizing agents, bases, or other reactive chemical classes[7][9]. This prevents unforeseen and potentially hazardous reactions.

Step 2: Containerization and Labeling

Proper containment and communication of hazards are paramount.

  • Select an Appropriate Container : Use a chemically-resistant, sealable container (e.g., HDPE - High-Density Polyethylene). Ensure it is leak-proof and in good condition.

  • Label Clearly and Completely : The waste container must be labeled before any waste is added. The label must include:

    • The full chemical name: "Hazardous Waste: this compound"[6][7].

    • Relevant hazard warnings/pictograms (e.g., Corrosive, Health Hazard)[1].

    • The date accumulation started.

Step 3: Waste Accumulation and Storage
  • Solid Waste : Collect contaminated solid materials directly into the labeled container[7].

  • Liquid Waste : Collect unused solutions or waste solutions in a separate, clearly labeled liquid hazardous waste container[7].

  • Storage Location : Store the sealed waste container in a designated, well-ventilated satellite accumulation area. It should be stored away from incompatible materials and in secondary containment to prevent spills[10].

Step 4: Arranging Final Disposal

The final step is to transfer the waste to those certified to handle it.

  • Consult EHS : Your institution's Environmental Health and Safety (EHS) department is your primary resource and authority. They will have specific protocols for waste pickup and disposal that are compliant with local, state, and federal regulations[8][11].

  • Schedule Pickup : Once the waste container is full, or in accordance with your institution's storage time limits, follow the established procedure to request a hazardous waste pickup by EHS or their licensed contractor[7][9].

The workflow below provides a visual summary of the decision-making process for proper disposal.

G cluster_0 Disposal Workflow start Waste Generated (2-Amino-5-methoxybenzene- 1,4-disulfonic acid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs ppe->spill Routine Disposal or Spill? segregate Segregate into Dedicated Hazardous Waste Container label Ensure Container is Labeled: - Full Chemical Name - Hazard Pictograms segregate->label store Store in Designated Satellite Accumulation Area label->store contact Contact EHS for Pickup and Final Disposal store->contact spill->segregate Routine spill_protocol Execute Spill Protocol: 1. Ventilate & Contain 2. Collect with Absorbent 3. Decontaminate Area spill->spill_protocol Spill spill_protocol->segregate

Caption: Disposal workflow for this compound.

The Principle of Causality: Why These Steps Matter

This protocol is not arbitrary; it is a system designed to mitigate specific risks.

  • Segregation Prevents Reaction : The functional groups on this molecule make it reactive. Sulfonic acids can react exothermically with bases, while amines can react with acids and oxidizers. Segregation is the primary control to prevent creating a more hazardous situation within a waste drum.

  • Labeling Ensures a Chain of Safety : A properly labeled container communicates risk to everyone who handles it, from the lab technician to the transport personnel to the final disposal facility operator. This continuity of information is a cornerstone of the RCRA "cradle-to-grave" hazardous waste management system.

  • Professional Disposal Protects the Environment : Aromatic amines can be toxic to aquatic life[2]. Sulfonic acids are water-soluble and persistent. Disposing of this chemical via a licensed hazardous waste facility ensures it is incinerated at high temperatures or otherwise treated in a way that destroys the molecule, preventing its release into the ecosystem[12].

By adhering to this guide, you are not merely following rules; you are actively participating in a culture of safety, upholding the scientific integrity of your work from the first measurement to the final, responsible act of disposal.

References

  • This compound . PubChem, National Center for Biotechnology Information. [Link]

  • This compound . Ccount Chem. [Link]

  • Sulfamic Acid - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET - 2-Amino-4-chloro-5-methylbenzene sulfonic acid . Acros Organics. [Link]

  • Sulfonic Acid - Safety Data Sheet . ALPHACHEM Limited. [Link]

  • SAFETY DATA SHEET - 2-Amino-5-methylbenzenesulfonic acid . Thermo Fisher Scientific. [Link]

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ResearchGate. [Link]

  • In-Lab Disposal Methods: Waste Management Guide . Indiana University. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-5-methoxybenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth guidance on the selection and use of personal protective equipment (PPE) for the safe handling of 2-Amino-5-methoxybenzene-1,4-disulfonic acid. As researchers, scientists, and drug development professionals, your safety is paramount. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each recommendation to foster a culture of safety and ensure the integrity of your work.

Understanding the Risks: Hazard Analysis

This compound and its chemical relatives, aromatic sulfonic acids, are potent chemical compounds that demand respect. A thorough understanding of their hazard profile is the foundation of effective PPE selection. Safety data sheets for analogous compounds consistently highlight the following primary hazards:

  • Skin Corrosion/Irritation: Direct contact can lead to skin irritation or, in more severe cases, chemical burns.[1][2][3]

  • Serious Eye Damage/Irritation: The eyes are particularly vulnerable. Splashes can cause severe irritation and potentially irreversible damage.[1][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory system, leading to coughing and discomfort.[1][2]

Given these hazards, a multi-layered approach to PPE is not just recommended; it is a necessity for mitigating risk.

Core Principles of PPE Selection

The selection of appropriate PPE is governed by the "Hierarchy of Controls," a system that prioritizes risk-elimination strategies. While PPE is the final line of defense, its importance cannot be overstated when engineering and administrative controls cannot eliminate all risks. The guiding principle is to create an impermeable barrier between you and the chemical, preventing any route of exposure.

Recommended Personal Protective Equipment

The following table summarizes the essential PPE for handling this compound, with detailed specifications to guide your selection.

Body PartPPE ItemSpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes from all angles. A face shield should be worn in conjunction with goggles to protect the entire face.[2][6][7]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure they are of a suitable thickness and are regularly inspected for signs of degradation or puncture.[6][8]
Body Laboratory Coat or Chemical-Resistant ApronA lab coat made of a low-permeability material is the minimum requirement. For tasks with a higher risk of splashing, a PVC or neoprene apron should be worn over the lab coat.[6]
Respiratory NIOSH-Approved RespiratorIn situations where dust or aerosols may be generated, a respirator is crucial. The specific type (e.g., N95, half-mask with appropriate cartridges) should be determined by a formal risk assessment.[7][8][9]
Feet Closed-Toed ShoesLeather or other non-porous material is recommended to protect against spills. Safety shoes may be required in certain environments.[6]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict protocol for donning, doffing, and handling PPE is as critical as the equipment itself. The following workflow is designed to minimize the risk of contamination and exposure.

Pre-Operational Workflow

Pre_Operational_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence Assess_Risks 1. Conduct Risk Assessment Select_PPE 2. Select Appropriate PPE Assess_Risks->Select_PPE Informs Inspect_PPE 3. Inspect PPE for Integrity Select_PPE->Inspect_PPE Don_Coat 4. Don Lab Coat/Apron Inspect_PPE->Don_Coat Don_Respirator 5. Don Respirator (if required) Don_Coat->Don_Respirator Don_Goggles 6. Don Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 7. Don Gloves Don_Goggles->Don_Gloves

Pre-Operational Workflow: From Risk Assessment to Being Fully Attired.
Handling and Emergency Protocol

Safe handling extends beyond the immediate use of the chemical. The following diagram outlines the logical flow from active handling to waste disposal and emergency response.

Handling_and_Emergency_Protocol cluster_handling Active Handling cluster_post_handling Post-Handling cluster_emergency Emergency Response Handle_Chemical Handle Chemical in Ventilated Area Doff_PPE Doff PPE in Designated Area Handle_Chemical->Doff_PPE Spill Spill Occurs Handle_Chemical->Spill Potential Dispose_Waste Dispose of Contaminated Waste Properly Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor/Safety Officer Evacuate->Alert Consult_SDS Consult SDS for Spill Cleanup Alert->Consult_SDS

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.